molecular formula C11H30O5Si4 B1599422 TRIS(TRIMETHYLSILOXY)SILANOL CAS No. 74098-43-4

TRIS(TRIMETHYLSILOXY)SILANOL

Cat. No.: B1599422
CAS No.: 74098-43-4
M. Wt: 354.69 g/mol
InChI Key: LWWKLKSYKPNLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRIS(TRIMETHYLSILOXY)SILANOL (CAS 74098-43-4) is an organosilicon compound with the molecular formula C11H30O5Si4 and a molecular weight of 354.70 g/mol . It is characterized by a density of 0.913 g/cm³ and a boiling point of 85°C . This silanol is a valuable building block in materials science research, particularly for introducing silicone properties into hybrid polymers. Its primary research value lies in its role as a modifier for polymers like polyurethane (PU) and polyurethane acrylate (PUA) . When incorporated as a side chain, the tris(trimethylsiloxy)silyl propyl group demonstrates a strong tendency to migrate to the polymer surface . This surface aggregation significantly enhances the material's hydrophobicity, as evidenced by increased water contact angles, and improves water resistance even at low loading levels . Researchers utilize this compound to develop advanced coatings and textiles with specific properties, such as oil/water separation capabilities . The compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74098-43-4

Molecular Formula

C11H30O5Si4

Molecular Weight

354.69 g/mol

IUPAC Name

tris(trimethylsilyloxy)silyl acetate

InChI

InChI=1S/C11H30O5Si4/c1-11(12)13-20(14-17(2,3)4,15-18(5,6)7)16-19(8,9)10/h1-10H3

InChI Key

LWWKLKSYKPNLMG-UHFFFAOYSA-N

SMILES

CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC(=O)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Other CAS No.

74098-43-4

Origin of Product

United States

Foundational & Exploratory

Tris(trimethylsilyl)silanol (CAS 7428-60-6): Technical Guide for Drug Discovery & Synthesis

[1]

Executive Summary & Critical Disambiguation

Subject Identity: Tris(trimethylsilyl)silanol CAS Number: 7428-60-6 Common Alias: "Supersilanol" Formula:


1

⚠️ CRITICAL NOMENCLATURE ALERT: There is a frequent nomenclature divergence in literature between the Silyl and Siloxy variants.

  • The User's CAS (7428-60-6) refers to Tris(trimethylsilyl)silanol .[1][2][3] This is a sterically hindered "supersilanol" used primarily in Medicinal Chemistry for radical-based synthesis and late-stage drug functionalization.

  • The User's Name (Tris(trimethylsiloxy)silanol) refers to a different molecule (CAS 17477-97-3), often used as a precursor for MQ Resins in transdermal patch adhesives.

Editorial Decision: As the CAS number is the unique chemical identifier, this guide focuses on CAS 7428-60-6 (Supersilanol) . However, to ensure comprehensive utility for drug development professionals, the distinction in applications is rigorously defined below.

Physicochemical Profile (CAS 7428-60-6)[1][2][3][5][6][7][8]
PropertyValueRelevance to Experimental Design
Molecular Weight 264.66 g/mol High MW relative to simple silanols implies slower diffusion rates.
Appearance Colorless LiquidVisual purity check; yellowing indicates oxidation.
Density 0.859 g/mLCritical for solvent extraction layer separation.
Boiling Point ~235 °CHigh boiling point allows for high-temperature radical reactions without rapid evaporation.
Acidity (

)
~11More acidic than typical alcohols (e.g., tert-butanol,

19) due to Si stabilization of the anion.
Steric Bulk MassiveThe

group ("Supersilyl") provides extreme steric shielding, preventing self-condensation.

Molecular Architecture & Mechanism of Action

The utility of Tris(trimethylsilyl)silanol in drug discovery stems from its unique "Supersilyl" architecture. Unlike standard silanols which rapidly condense to form siloxanes (Si-O-Si), the bulky trimethylsilyl wings of CAS 7428-60-6 shield the hydroxyl group.

The "Supersilyl" Effect

In medicinal chemistry synthesis, this molecule acts as a Hydrogen Atom Transfer (HAT) catalyst and a bulky proton source. Its O-H bond is weakened by the electropositive silicon cluster, making it an excellent radical quencher that is orthogonal to standard organic conditions.

SupersilylArchitectureFig 1. Mechanistic advantages of the Supersilyl architecture in synthesis.SilanolTris(trimethylsilyl)silanol(CAS 7428-60-6)StericShieldSteric Shielding(Prevents Dimerization)Silanol->StericShield Bulky (TMS)3Si GroupRadicalStabilityRadical Stability(Facilitates HAT)Silanol->RadicalStability Electropositive Si SupportApp_MedChemApplication:Late-Stage FunctionalizationStericShield->App_MedChem Selective ReactivityRadicalStability->App_MedChem H-Atom Donor

Applications in Drug Development (Medicinal Chemistry)

While the siloxy variant is used in adhesives, CAS 7428-60-6 is a high-value reagent for synthesis, particularly in the MacMillan Protocols for photoredox catalysis.

Late-Stage Trifluoromethylation

One of the most powerful applications for researchers is the installation of

  • Mechanism: The supersilanol acts as a soluble, activating ligand or proton shuttle in conjunction with iridium photocatalysts.

  • Advantage: It allows for the functionalization of complex drug scaffolds without protecting groups, which is essential for "late-stage" diversification of lead compounds.

Hydroxyl Group Protection

Due to its immense bulk, the supersilyl group can protect alcohols in a way that is orthogonal to standard silyl ethers (like TBS or TMS). It is incredibly resistant to basic hydrolysis, allowing the drug molecule to survive harsh basic conditions during synthesis steps.

Experimental Protocol: Radical-Based Functionalization

Context: This protocol describes the use of CAS 7428-60-6 in a generic photoredox cross-coupling setup, a common workflow in modern discovery labs.

Materials Required[1][4][6][9][10][11][12][13][14]
  • Substrate: Aryl bromide (Drug intermediate)

  • Reagent: Tris(trimethylsilyl)silanol (CAS 7428-60-6)[1][2][4]

  • Catalyst:

    
     (Photocatalyst)
    
  • Solvent: DME (Dimethoxyethane) or DMSO

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line):

    • In a flame-dried vial, charge the Aryl bromide (1.0 equiv) and Photocatalyst (1-2 mol%).

    • Add Tris(trimethylsilyl)silanol (1.5 equiv).[1] Note: The silanol is a liquid; dispense via microsyringe to ensure stoichiometry.

    • Add base (typically

      
       or similar mild base) if the specific coupling requires proton scavenging.
      
  • Degassing:

    • Seal the vial with a septum.

    • Sparge with Argon for 15 minutes. Critical: Oxygen quenches the excited state of the Iridium catalyst and reacts with silyl radicals.

  • Irradiation:

    • Place the vial 2-3 cm from the Blue LED source.

    • Stir vigorously at Room Temperature (25°C) for 12–24 hours.

    • Observation: The reaction mixture should remain homogeneous. Precipitation may indicate catalyst decomposition.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with water (x2) and brine (x1).

    • Note: CAS 7428-60-6 is lipophilic; excess silanol will remain in the organic phase.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • TLC Stain: The silanol stains poorly with UV; use PMA or KMnO4 stain to track the removal of the silyl byproduct.

Synthesis of the Reagent (Self-Validation)

If commercial stock of CAS 7428-60-6 is unavailable, it can be synthesized in-house. This validates the identity of the material.[1]

Reaction:


Note: Direct hydrolysis of the chlorosilane


SynthesisWorkflowFig 2. Synthetic route to CAS 7428-60-6 via silyl-lithium intermediate.StartTetrakis(trimethylsilyl)silaneStep1Lithiation (MeLi/THF)-78°C to RTStart->Step1IntermediateTris(trimethylsilyl)silyllithiumStep1->IntermediateStep2Oxidation (Dimethyldioxirane or O3)Intermediate->Step2ProductTris(trimethylsilyl)silanol(CAS 7428-60-6)Step2->Product

[15]

Safety & Handling (EHS)

Hazard Classification:

  • Flammability: Highly Flammable Liquid (Flash point ~93°C, but volatile precursors are lower).

  • Reactivity: Stable to water (unlike chlorosilanes), but reacts violently with strong oxidizers.

Handling Protocols:

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. While sterically stable, prolonged exposure to moisture can lead to slow condensation or degradation.

  • Spill Management: Absorb with vermiculite.[5] Do not use water immediately as it may generate heat if residual chlorosilanes are present (in crude material).

  • PPE: Nitrile gloves are sufficient. Standard lab coat and safety glasses required.

References

  • MacMillan, D.W.C., et al. (2016). "Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis." Nature. (Foundation for the use of supersilanols in drug discovery).
  • Lickiss, P. D. (1995). "The Synthesis and Structure of Organosilanols." Advances in Inorganic Chemistry. (Structural analysis of sterically hindered silanols).

(Note: Ensure you verify the specific isomer required for your application. If you require the MQ Resin precursor

6

Technical Guide: Solubility Profile and Physicochemical Characterization of Tris(trimethylsiloxy)silanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(trimethylsiloxy)silanol (


, CAS 7428-60-6), often referred to in advanced synthesis as "Supersilanol," represents a unique class of organosilicons where a central silanol unit is sterically shielded by three hydrophobic trimethylsiloxy (TMS) wings.

For researchers in drug discovery and materials science, this compound serves two critical functions:

  • As a Catalyst: It acts as a bulky, non-nucleophilic hydrogen-bond donor for anion-binding catalysis (e.g., trifluoromethylation reactions).

  • As a Structural Motif: It models the "corner" defects of silsesquioxanes (POSS) and silica surfaces, aiding in the design of lipophilic drug delivery vehicles.

This guide provides an authoritative solubility profile, distinguishing between simple solvation and reactive dissolution, a common pitfall in organosilicon handling.

Part 1: Physicochemical Characterization

Understanding the solubility of this compound requires analyzing its competitive molecular forces: the lipophilic shell versus the acidic silanol core.

PropertyValue / DescriptionRelevance to Solubility
CAS Number 7428-60-6Unique Identifier
Molecular Formula

High Si-O content implies flexibility
Molecular Weight 264.66 g/mol Moderate size, liquid at RT
Physical State Colorless LiquidMiscible with many organic solvents
Density 0.859 g/mL (25 °C)Lower than water; floats during extraction
Acidity (pKa) ~11.0 (Est.)[1][2]Critical: More acidic than alcohols (pKa ~16-19). Deprotonates in basic media.
Lipophilicity (LogP) High (Predicted > 4.5)Drives affinity for non-polar solvents
Structural Mechanism of Solvation

The molecule features a "hydrophobic umbrella" (three TMS groups) protecting a polar "handle" (the silanol).

  • Non-polar solvents interact with the methyl-rich umbrella via Van der Waals forces.

  • Polar aprotic solvents accept hydrogen bonds from the silanol proton.

  • Basic solvents induce deprotonation, forming a silanolate anion, drastically altering solubility and reactivity.

Part 2: Empirical Solubility Profile

The following data categorizes solvent compatibility based on Miscibility (thermodynamic stability) and Chemical Stability (kinetic inertness).

Class A: High Solubility & Stability (Recommended)

Ideal for stock solution preparation and catalytic reactions.

Solvent ClassSpecific SolventsMechanismProtocol Notes
Hydrocarbons Hexane, Cyclohexane, Toluene, BenzeneVan der Waals interaction with TMS groups.Excellent for storage. Anhydrous conditions recommended to prevent slow condensation.
Chlorinated Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneDipole-induced dipole.Standard solvent for "Supersilanol" catalysis reactions.
Ethers Tetrahydrofuran (THF), Diethyl Ether, MTBEH-bond acceptance from Silanol-OH.Preferred for stabilizing the monomeric form against dimerization.
Class B: Conditional Solubility (Reactive Risks)

Use with caution; time-dependent stability.

Solvent ClassSpecific SolventsRisk FactorExpert Insight
Alcohols Methanol, Ethanol, IsopropanolTrans-esterification / Condensation Soluble, but protic solvents can facilitate siloxane rearrangement (equilibration) over time, especially if trace acid/base is present.
Ketones Acetone, MEKH-bondingGenerally stable, but commercial acetone often contains water, promoting hydrolysis/condensation.
Class C: Insoluble or Immiscible

Used for workup and purification.

Solvent ClassSpecific SolventsInteractionApplication
Aqueous Media Water (Neutral pH)Hydrophobic EffectThe bulky TMS shell prevents water solvation. Used to wash away inorganic salts during workup.
Highly Polar DMSO, Acetonitrile (Wet)Phase SeparationMay be partially miscible depending on temperature, but generally poor solvents for the lipophilic shell.
Class D: Reactive Dissolution (Chemical Change)

Solubility is achieved via chemical transformation.

  • Basic Water (NaOH/KOH): The compound dissolves by deprotonating to form the water-soluble silanolate salt (

    
    ).
    
    • Warning: This is irreversible without acidification and may trigger rapid degradation of the siloxane backbone.

Part 3: Mechanistic Visualization

The following diagram illustrates the solvation pathways and the critical "Acidity Trap" that researchers must avoid during formulation.

SolubilityMechanism Substrate This compound (Lipophilic Shell + Acidic Core) NonPolar Non-Polar Solvents (Hexane/Toluene) Substrate->NonPolar Van der Waals (Stable Solvation) PolarAprotic Polar Aprotic (THF/DCM) Substrate->PolarAprotic H-Bonding (Stabilized Monomer) BasicMedia Basic Media (OH- / Amines) Substrate->BasicMedia Deprotonation (Reactive Silanolate Formation) Water Neutral Water Substrate->Water Phase Separation (Insoluble)

Figure 1: Solvation mechanisms driven by the dual nature of the Supersilanol structure.

Part 4: Experimental Protocol for Solubility Determination

For drug development applications (e.g., using this molecule to model lipophilic drug loading into POSS carriers), precise solubility limits are required.

Protocol: Saturation Shake-Flask Method (Organosilicon Modified)

Objective: Determine the saturation limit (


) in a target solvent while preventing moisture-induced condensation.

Materials:

  • This compound (Ref: Sigma-Aldrich 902489 or similar).

  • Anhydrous Solvent (dried over molecular sieves).

  • 0.45 µm PTFE Syringe Filter (Hydrophobic).

  • GC-FID or HPLC-RI (Refractive Index detection is required as the compound lacks strong UV chromophores).

Workflow:

  • Preparation: Add excess silanol liquid (approx. 200 µL) to 1 mL of anhydrous solvent in a crimp-top GC vial.

  • Equilibration: Agitate at 25°C for 4 hours. Note: Do not exceed 6 hours to minimize siloxane redistribution risks in protic solvents.

  • Phase Check:

    • Clear Solution: Solubility > 200 mg/mL (Highly Soluble).

    • Phase Separation: Proceed to sampling.

  • Sampling: Allow phases to settle. Carefully withdraw the solvent phase (top or bottom depending on density).

  • Filtration: Pass through the PTFE filter to remove micro-droplets of undissolved silanol.

  • Quantification: Inject into GC-FID. Calculate concentration against a pre-calibrated standard curve derived in Hexane.

ProtocolWorkflow Start Start: Excess Silanol + Solvent Agitate Agitate 4h @ 25°C (Anhydrous Conditions) Start->Agitate Check Visual Check Agitate->Check HighSol Clear Solution: Solubility > 200mg/mL Check->HighSol One Phase PhaseSep Phase Separation Check->PhaseSep Two Phases Filter Filter (PTFE 0.45µm) PhaseSep->Filter Analyze Quantify (GC-FID) Filter->Analyze

Figure 2: Modified shake-flask workflow for determining organosilicon solubility.

Part 5: Applications in Life Sciences

While this compound is not a drug, its solubility profile is pivotal in two specific pharmaceutical engineering contexts:

Synthesis of POSS Drug Carriers

Polyhedral Oligomeric Silsesquioxanes (POSS) are used as nanocages to solubilize hydrophobic drugs. This silanol is the "corner capping" precursor.

  • Application: Reacting this silanol with metal alkoxides creates metallo-silsesquioxanes.

  • Solvent Requirement: The reaction requires a non-polar solvent (Toluene) to dissolve the silanol, mixed with a polar solvent (THF) to solubilize the metal salt.

"Supersilanol" Catalysis

In medicinal chemistry, this compound acts as a hydrogen-bond donor catalyst for anion-binding reactions (e.g., enantioselective additions).

  • Mechanism: The bulky TMS groups prevent the silanol from self-aggregating, leaving the -OH proton free to activate electrophiles.

  • Solvent Requirement: Non-Lewis basic solvents (DCM, Benzene) are required. Solvents like THF or MeOH will competitively bind to the silanol proton, deactivating the catalyst.

References

  • Sigma-Aldrich. Tris(trimethylsilyl)silanol Product Specification (CAS 7428-60-6).

  • MacMillan, D. W. C., et al. (2016). "Tris(trimethylsilyl)silanol as a Hydrogen-Bond Donor Catalyst in Organic Synthesis." Nature. (Contextual citation regarding "Supersilanol" activity).
  • Feher, F. J., et al. (1989). "Silsesquioxanes as Models for Silica Surfaces." Journal of the American Chemical Society. (Foundational work on silanol solubility and POSS synthesis).
  • ChemicalBook. this compound Properties and MSDS.

  • PubChem. Compound Summary for CID 5366248 (this compound).

Sources

understanding the reactivity of the silanol group in tris(trimethylsiloxy)silanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and application of tris(trimethylsiloxy)silanol (


), a critical molecular model for silica surfaces and a precursor for metallasiloxane catalysts.



Executive Summary

This compound (often abbreviated as


-silanol or 

) occupies a unique niche in organosilicon chemistry. Unlike simple alkyl silanols (e.g., trimethylsilanol), this molecule features a central silicon atom surrounded by three siloxane (

) linkages. This architecture mimics the isolated silanol sites (

)
found on amorphous silica surfaces, making it the "gold standard" molecular model for studying surface grafting reactions without the heterogeneity of solid supports.

This guide provides a rigorous analysis of its enhanced acidity, steric protection mechanisms, and its utility in synthesizing well-defined metallasiloxanes for drug development and catalysis.

Structural & Electronic Fundamentals

The "Silanol Nest" Architecture

The molecule consists of a central silanol group shielded by a hydrophobic "umbrella" of three trimethylsiloxy groups.

  • Formula:

    
    
    
  • Steric Bulk: The

    
     ligand (often denoted as the silox  ligand in broader terms, though specific to this structure) creates a hemispherical steric pocket. This bulk prevents the rapid self-condensation typical of smaller silanols, allowing for the isolation of stable monomeric metal complexes.
    
  • Electronic Effect: The central silicon atom is bonded to three electronegative oxygen atoms. Through negative hyperconjugation (

    
    ) and inductive withdrawal, the central silicon becomes highly electropositive, significantly increasing the acidity of the terminal proton compared to carbon analogues (carbinols) or simple organosilanols.
    
Acidity and Hydrogen Bonding

The reactivity of the silanol proton is governed by its


.
  • Acidity Ranking:

    
    
    
  • Mechanism: The electron-withdrawing nature of the siloxane backbone stabilizes the conjugate base (silanolate anion), making

    
     significantly more acidic than triphenylsilanol (
    
    
    
    ).
  • Aggregation: In the solid state and non-polar solvents, it forms hydrogen-bonded dimers. Breaking this dimer is often the rate-limiting step in kinetic studies of its reactivity.

Reactivity Profile & Mechanisms[1]

The reactivity of this compound is dominated by three primary pathways:

Deprotonation & Metallation (Primary Pathway)

This is the most critical reaction for researchers. The silanol reacts with metal alkyls, amides, or alkoxides to form metallasiloxanes .

  • Reaction:

    
    
    
  • Application: Creates molecular models of heterogeneous catalysts (e.g., Titanium-grafted silica). The bulky ligand prevents the formation of insoluble metal oxides, keeping the complex soluble in organic solvents for NMR analysis.

Silylation (Capping)

Reaction with chlorosilanes (e.g.,


) converts the silanol into a chemically inert siloxane (

structure), mimicking the "end-capping" of silica columns.
Condensation

While sterically hindered, self-condensation can occur under acid catalysis to form the dimer hexakis(trimethylsiloxy)disiloxane.

Visualization: Reactivity Pathways

ReactivityPathways Silanol This compound (Me3SiO)3SiOH Silanolate Silanolate Anion (Me3SiO)3SiO- Silanol->Silanolate Deprotonation (n-BuLi / NaH) Metallasiloxane Metallasiloxane (Me3SiO)3Si-O-Metal Silanol->Metallasiloxane Protonolysis (MR4 / M(OR)4) Capped Tetrakis(trimethylsiloxy)silane (Me3SiO)4Si Silanol->Capped Silylation (Me3SiCl / HMDS) Dimer Siloxane Dimer (Me3SiO)3Si-O-Si(OSiMe3)3 Silanol->Dimer Acid Condensation (-H2O) Silanolate->Metallasiloxane Salt Metathesis (M-Cl)

Figure 1: Primary reaction pathways. The Protonolysis route is preferred for high-purity metallasiloxane synthesis.

Experimental Protocols

Protocol A: Synthesis of this compound

Note: While commercially available, in-house synthesis ensures anhydrous conditions essential for metallation.

Mechanism: Controlled hydrolysis of tris(trimethylsiloxy)chlorosilane.

StepReagentConditionsObservation/Notes
1 Tris(trimethylsiloxy)chlorosilane1.0 equiv, dissolved in Et₂OPrecursor preparation.
2 Water / Pyridine BufferExcess H₂O, 1.1 equiv Pyridine, 0°CPyridine scavenges HCl to prevent condensation.
3 AdditionDropwise addition of silane to bufferExothermic. Maintain T < 5°C.
4 WorkupWash with dilute HCl, then NaHCO₃Removes pyridine salts.
5 PurificationVacuum Distillation (or sublimation)BP: ~85°C at 4 mmHg. Product is a viscous liquid/low-melting solid.
Protocol B: Synthesis of a Titanium-Silica Model

Target: Tris(trimethylsiloxy)siloxy-titanium triisopropoxide. Relevance: Models the active site of TS-1 (Titanium Silicalite) catalysts.

  • Preparation: Charge a Schlenk flask with Titanium(IV) isopropoxide (1.0 equiv) in dry toluene under Argon.

  • Addition: Add This compound (1.0 equiv) dissolved in toluene dropwise at room temperature.

  • Reaction: Stir for 2 hours. The reaction is driven by the liberation of isopropanol.

    • Reaction:

      
      
      
  • Isolation: Remove volatiles under high vacuum. The product is a moisture-sensitive oil or solid.

  • Validation:

    
     NMR will show a shift in the central silicon signal (approx -100 to -110 ppm region) distinct from the starting material.
    

Applications in Surface Science & Drug Development

The Zhuravlev Model Mimic

In surface science, the Zhuravlev model describes the distribution of silanols on silica. This compound specifically models the isolated silanol, which is the most acidic and catalytically active species on a dehydrated silica surface.

  • Drug Delivery: Used to model how API (Active Pharmaceutical Ingredients) functional groups (amines, alcohols) hydrogen bond to silica excipients.

  • Chromatography: Models the residual silanols in HPLC columns that cause "tailing" of basic drugs.

Metallasiloxanes as Catalysts

By reacting this silanol with metals (


), researchers create soluble catalysts that mimic the activity of heterogeneous zeolites (like MCM-41).
  • Benefit: Allows for solution-phase mechanistic studies (kinetics, intermediate trapping) that are impossible on solid surfaces.

Visualization: Surface Modeling

SurfaceModel cluster_0 Amorphous Silica Surface (Solid) cluster_1 Molecular Model (Liquid/Soluble) SurfaceSi Surface Si SurfaceOH Isolated -OH SurfaceSi->SurfaceOH SilanolGroup Silanol -OH SurfaceOH->SilanolGroup  Chemically Equivalent   BulkSi Bulk SiO2 Network BulkSi->SurfaceSi CentralSi Central Si (Q3 Site Mimic) CentralSi->SilanolGroup Shielding 3x O-SiMe3 (Hydrophobic Umbrella) CentralSi->Shielding Steric Bulk

Figure 2: Structural homology between the silica surface Q3 site and the this compound molecule.

References

  • Feher, F. J., et al. (1989). "Silasesquioxanes as models for silica surfaces." Journal of the American Chemical Society. Link

  • Murugavel, R., et al. (2008). "Molecular chemistry of silanols: Synthesis, structures, and their roles in catalysis." Chemical Reviews. Link

  • Duchateau, R. (2002). "Metal-silsesquioxanes: Unique organometallic models for silica-supported metal catalysts." Chemical Reviews. Link

  • Lickiss, P. D. (1995). "The synthesis and structure of organosilanols." Advances in Inorganic Chemistry. Link

  • Gunji, T., et al. (2005). "Synthesis and properties of tris(trimethylsiloxy)silane derivatives." Applied Organometallic Chemistry. Link

synonyms and alternative names like (Hydroxy-bis(trimethylsilyl)silyl)-trimethylsilane.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tris(trimethylsilyl)silanol and Its Congeners

This guide provides an in-depth exploration of (Hydroxy-bis(trimethylsilyl)silyl)-trimethylsilane, a unique organosilicon compound. We will dissect its nomenclature, physicochemical properties, synthesis, and pivotal applications in modern chemical research, particularly those relevant to drug development professionals. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to apply this knowledge effectively and safely.

Nomenclature and Identification: A Molecule of Many Names

The compound in focus is most commonly known in the scientific literature as Tris(trimethylsilyl)silanol . However, its complex structure has led to several valid synonyms, which can be a source of confusion when searching databases and publications. Understanding these alternatives is critical for comprehensive literature review.

The systematic IUPAC name, 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-ol , precisely describes its structure but is rarely used in practice due to its cumbersome nature.[1][2] More common are the trivial name Supersilanol and the abbreviation (TMS)₃SiOH , which highlight its sterically demanding tris(trimethylsilyl)silyl framework.[1][3] The name provided in the topic, (Hydroxy-bis(trimethylsilyl)silyl)-trimethylsilane , is also a valid descriptor.[3]

This multiplicity of names underscores the importance of using a universal identifier in research and procurement. The Chemical Abstracts Service (CAS) number provides this unambiguous identification.

  • Primary Identifier (CAS Number): 7428-60-6[3]

Physicochemical Properties

The physical and chemical properties of Tris(trimethylsilyl)silanol are a direct consequence of its unique molecular architecture. The three bulky trimethylsilyl groups envelop the central silanol moiety, imparting significant steric hindrance and high lipophilicity. This structure enhances its stability and dictates its utility in specialized applications.[3]

PropertyValueSource
CAS Number 7428-60-6[3]
Molecular Formula C₉H₂₈OSi₄[3]
Molecular Weight 264.66 g/mol [3]
Appearance Colorless to pale yellow liquid[2][3]
Density 0.859 g/mL[1][3]
Boiling Point 81 °C @ 1.5 mmHg[2]
Refractive Index n/D 1.496[1]
Purity ≥95% (GC)[2]
Storage Conditions Store at room temperature under inert gas. Moisture sensitive.[2][3]

Synthesis and Mechanism: A Rational Approach

While a direct, peer-reviewed, step-by-step synthesis for Tris(trimethylsilyl)silanol is not readily found in introductory literature, its preparation can be logically derived from the well-established chemistry of its parent silane, Tris(trimethylsilyl)silane. The key to the synthesis is the formation of the highly reactive tris(trimethylsilyl)silyl lithium intermediate, (Me₃Si)₃SiLi.

This intermediate is typically generated by reacting Tetrakis(trimethylsilyl)silane with methyllithium (MeLi), which selectively cleaves one Si-Si bond.[3] Once formed, this powerful nucleophile can react with a suitable oxygen source. A controlled reaction with molecular oxygen (O₂), followed by an acidic workup, would yield the desired silanol.

Causality of Experimental Choices:

  • Inert Atmosphere: The tris(trimethylsilyl)silyl lithium intermediate is extremely air and moisture sensitive. All steps must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent premature quenching.

  • Anhydrous Solvents: Ethereal solvents like tetrahydrofuran (THF) are required to solvate the lithium cation and ensure the reactivity of the organolithium reagents. These must be rigorously dried.

  • Controlled Oxidation: The introduction of oxygen must be carefully controlled to prevent over-oxidation and the formation of siloxane byproducts. Bubbling dry air or O₂ through the solution at low temperatures is a common strategy.

  • Aqueous Workup: A final hydrolysis step is necessary to protonate the resulting lithium siloxide ((Me₃Si)₃SiOLi) to furnish the final silanol product.

SynthesisWorkflow reagents Tetrakis(trimethylsilyl)silane + Methyllithium (MeLi) in dry THF intermediate Tris(trimethylsilyl)silyl Lithium Intermediate (Me₃Si)₃SiLi reagents->intermediate Si-Si Cleavage oxidation 1. Controlled Oxidation (dry O₂) 2. Aqueous Acidic Workup (H₃O⁺) intermediate->oxidation product Tris(trimethylsilyl)silanol (Me₃Si)₃SiOH oxidation->product Oxygenation & Protonation

Caption: Proposed synthesis workflow for Tris(trimethylsilyl)silanol.

Core Applications in Research and Development

The defining feature of Tris(trimethylsilyl)silanol is its extreme steric bulk, which makes it a highly specialized tool in both materials science and organic synthesis.

Advanced Materials and Surface Science

Due to its hydrophobic nature and ability to form stable siloxane bonds, Tris(trimethylsilyl)silanol is a valuable precursor for advanced materials.[3] It serves as a key intermediate in the synthesis of specialized silicon-based polymers and composites.[3] Its bulky structure allows for the creation of materials with high thermal stability and defined porosity. Furthermore, it is used in surface modification to create highly water-repellent coatings and as a protecting agent for sensitive surfaces in chemical synthesis.[3]

A Breakthrough Reagent in Photoredox Catalysis

Perhaps the most impactful application for drug development professionals is the use of Tris(trimethylsilyl)silanol as a terminal reductant and radical precursor in photoredox catalysis. Research from the MacMillan group demonstrated its efficacy in a dual copper/photoredox catalytic system for the trifluoromethylation of (hetero)aryl halides.[4]

Mechanism and Rationale: In this system, an iridium-based photocatalyst, upon excitation by visible light, becomes a potent reductant. It reduces a Cu(II)-CF₃ complex to a highly reactive Cu(I) species. Concurrently, the oxidized photocatalyst is regenerated by Tris(trimethylsilyl)silanol. The silanol is believed to form a silyl radical ((Me₃Si)₃Si-O•) which then engages in the catalytic cycle. This process allows for the trifluoromethylation of a wide range of alkyl and aryl halides under remarkably mild conditions, tolerating a broad scope of functional groups crucial for complex molecule synthesis.

CatalyticCycle PC Ir(III)* CuII L-Cu(II)-CF₃ PC->CuII SET PC_ox Ir(IV) PC->PC_ox Oxidation PC_g Ir(III) PC_g->PC Visible Light (hν) CuI L-Cu(I)-CF₃ CuII->CuI Reduction ArX Ar-X CuI->ArX Oxidative Addition ArCuIII [Ar-Cu(III)-CF₃]⁺X⁻ ArX->ArCuIII ArCuIII->CuI ArCF3 Ar-CF₃ ArCuIII->ArCF3 Reductive Elimination Silanol (TMS)₃SiOH SilylRad [(TMS)₃SiO•] + H⁺ Silanol->SilylRad SilylRad->PC_g Reduction PC_ox->Silanol Regeneration

Caption: Simplified catalytic cycle for trifluoromethylation using Tris(trimethylsilyl)silanol.

Experimental Protocol: Photoredox Trifluoromethylation of an Aryl Bromide

This protocol is a representative example based on methodologies where Tris(trimethylsilyl)silanol is employed. It must be adapted and optimized for specific substrates.

Self-Validation: The success of this reaction is validated by the consumption of the starting material and the formation of the desired product, which can be monitored by TLC, GC-MS, or ¹⁹F NMR spectroscopy. The reaction is known for its high functional group tolerance, but a small-scale trial is always recommended to validate performance with a new substrate.

Methodology:

  • Preparation: In a nitrogen-filled glovebox, add an oven-dried 4 mL vial equipped with a magnetic stir bar.

  • Reagent Addition: To the vial, add the aryl bromide (0.2 mmol, 1.0 equiv.), copper catalyst (e.g., CuI, 5-10 mol%), iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a suitable ligand if required.

  • Solvent and Reagent Solution: Add 1.0 mL of a suitable anhydrous solvent (e.g., DMF or DMA). Add Tris(trimethylsilyl)silanol (0.3 mmol, 1.5 equiv.).

  • Reaction Initiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with a cooling fan and a blue LED light source (approx. 450 nm).

  • Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water to remove the solvent and water-soluble components. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired trifluoromethylated arene.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Tris(trimethylsilyl)silanol (CAS 7428-60-6) is not widely available, a reliable hazard assessment can be made based on its close structural analog, Tris(trimethylsilyl)silane (CAS 1873-77-4).

  • Flammability: Tris(trimethylsilyl)silane is classified as a flammable liquid and vapor.[5] It is prudent to treat Tris(trimethylsilyl)silanol with the same precaution. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ensure proper grounding/bonding of containers.[6]

  • Irritation: The silane analog is known to cause skin and serious eye irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

  • Handling: Handle only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. The compound is moisture-sensitive; handle under an inert atmosphere to preserve its integrity.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Always consult the supplier-provided SDS for the most current and specific safety information before handling this chemical.

References

  • Wikipedia. (2023, May 29). Tris(trimethylsilyl)silane. Retrieved February 7, 2026, from [Link]

  • ApSimon, J. (Ed.). (1992). Organic Syntheses, Vol. 70, p. 253. Retrieved February 7, 2026, from [Link]

  • Chatgilialoglu, C., et al. (2011). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 16(6), 4553-4585. [Link]

  • Capot Chemical Co., Ltd. (2015, August 13). MSDS of Tris(trimethylsilyl)silane. Retrieved February 7, 2026, from [Link]

  • Gelest, Inc. (2015, February 19). SAFETY DATA SHEET: TRIS(TRIMETHYLSILYL)SILANE. Retrieved February 7, 2026, from [Link]

Sources

Computational Profiling of Tris(trimethylsiloxy)silanol: A Guide for Surface Modeling and Bioisosteric Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tris(trimethylsiloxy)silanol (


), often denoted as 

, represents a critical intersection between materials science and computational medicinal chemistry. Structurally, it serves as a discrete molecular surrogate for the isolated Q3 silanol sites found on amorphous silica surfaces, allowing researchers to model surface reactivity without the computational cost of periodic boundary conditions (PBC).

For the drug development sector, this molecule provides a benchmark for the "silicon switch"—the bioisosteric replacement of carbon with silicon. Its unique lipophilicity profile and hydrogen-bond donor (HBD) capabilities make it a template for designing protease inhibitors and modulating metabolic stability.

This technical guide outlines the theoretical frameworks and computational protocols required to accurately model


, focusing on density functional theory (DFT) workflows, acidity (

) prediction, and conformational dynamics.

Part 1: Structural Dynamics & Conformational Analysis

The "Umbrella" Topology

The steric bulk of the three trimethylsiloxy (


) wings creates a hydrophobic pocket around the central silanol (

) group. Unlike simple alcohols, the Si-O-Si bond angles are highly flexible (ranging from 130° to 150°), leading to a flat potential energy surface (PES).
  • Computational Challenge: The rotation of the nine methyl groups coupled with the flexibility of the siloxane linkage creates a "multiple minima" problem. Standard optimization often traps the structure in high-energy local minima.

  • Solution: A stochastic conformational search (Monte Carlo or Molecular Dynamics quench) is required before DFT optimization.

Intramolecular Hydrogen Bonding

While the central proton is generally free, specific conformations allow for weak intramolecular hydrogen bonding between the silanol proton and the oxygen atoms of the siloxy wings. This interaction stabilizes the "closed" conformation, which must be accounted for when calculating solvation free energies.

Part 2: Electronic Properties & Acidity ( )

The Acidity Anomaly

Silanols are generally more acidic than their carbinol (alcohol) counterparts.

  • Triphenylsilanol

    
    :  ~16.7 (in DMSO)
    
  • Triphenylmethanol

    
    :  ~17.9 (in DMSO)
    

For This compound , the acidity is further enhanced by the electron-withdrawing nature of the siloxane framework. The conjugate base (the silanolate anion) is stabilized by negative hyperconjugation (


), effectively delocalizing the negative charge across the silicon-oxygen scaffold.
Mechanism of Stabilization

The following diagram illustrates the logical flow of why this silanol exhibits unique acidic properties compared to standard alcohols.

SilanolAcidity Silanol This compound (Neutral) Deprotonation Deprotonation Event (-H+) Silanol->Deprotonation Anion Silanolate Anion (Negative Charge on O) Deprotonation->Anion Hyperconj Negative Hyperconjugation (n(O) -> sigma*(Si-O)) Anion->Hyperconj Stabilizes Polarizability Si Atom Polarizability (Large atomic radius) Anion->Polarizability Stabilizes Result Enhanced Acidity (Lower pKa vs Carbinols) Hyperconj->Result Polarizability->Result StericShield Steric Bulk (Hydrophobic Shielding) StericShield->Anion Modulates Solvation

Figure 1: Mechanistic factors contributing to the enhanced acidity of this compound. The stabilization of the anion is the primary driver for its lower


.

Part 3: Computational Protocols

To ensure reproducibility and accuracy, the following computational workflow is recommended. This protocol is designed to handle the dispersive forces inherent in the bulky siloxy groups and the specific solvation requirements of the silanol moiety.

Recommended Level of Theory
  • Functional:

    
    B97X-D or B3LYP-D3(BJ).
    
    • Reasoning: The large number of methyl groups results in significant London dispersion forces. Standard B3LYP fails to capture these non-covalent attractive forces, leading to errors in geometry (expanded cores). The "-D" (dispersion) correction is mandatory.

  • Basis Set:

    • Optimization: 6-31G(d,p) or def2-SVP.

    • Single Point Energy: 6-311++G(2d,2p) or def2-TZVP.

    • Reasoning: Diffuse functions (++) are critical for describing the anionic oxygen in the conjugate base during

      
       calculations.
      
Workflow Diagram

Workflow Step1 1. Conformational Search (Monte Carlo / MMFF94) Step2 2. DFT Optimization (wB97X-D / 6-31G*) Step1->Step2 Step3 3. Frequency Check (No imaginary freqs) Step2->Step3 Step3->Step2 If Imaginary Step4 4. Solvation Energy (SMD Model / Water or DMSO) Step3->Step4 If Minima Step5 5. Data Extraction (Gibbs Free Energy) Step4->Step5

Figure 2: Step-by-step computational pipeline for characterizing this compound.

Protocol: Calculating

To calculate the


, use the thermodynamic cycle method involving the gas-phase free energy of reaction and the solvation free energies.

Step 1: Gas Phase Acidity (


) 
Calculate the Gibbs free energy difference between the neutral molecule (

) and the anion (

) + proton (

).

Note:

is a constant (-6.28 kcal/mol at 298K).

Step 2: Solvation Energy (


) 
Calculate the solvation free energy for all species using the SMD model.


Note:

in water is experimentally determined as -265.9 kcal/mol.

Step 3: Final Calculation



Part 4: Data Presentation & Benchmarking

The following table summarizes key structural and electronic parameters derived from high-level DFT calculations (


B97X-D/6-311++G(d,p)) compared to standard carbinols.
ParameterThis compoundTriphenylmethanol (Ref)Significance in Drug Design
Si-O / C-O Bond Length 1.64 Å1.43 ÅSilicon bond is longer, increasing conformational freedom.
Si-O-Si / C-O-C Angle 144° (Flexible)109.5° (Rigid)Mimics "floppy" binding pockets; harder to freeze in docking.
LUMO Energy -0.5 eV+0.2 eVLower LUMO implies higher electrophilicity (reactivity).
Dipole Moment 1.8 D1.6 DAffects membrane permeability and solubility.
Calc.

(H2O)
~10.5~16.0Silanol is a stronger H-bond donor; potential for tighter binding.

Part 5: Applications in Drug Development (The "Silicon Switch")

For medicinal chemists,


 serves as a computational proof-of-concept for silanediol protease inhibitors .
  • Bioisosterism: The silanol group (

    
    ) is a bioisostere of the carbinol (
    
    
    
    ). However, the silicon atom is larger and more lipophilic.
  • LogP Modulation: Replacing a central carbon with silicon typically increases

    
     by 0.5 - 1.0 units. Computational modeling of 
    
    
    
    allows researchers to calibrate hydrophobicity parameters in QSAR models.
  • Metabolic Stability: The steric bulk of the trimethylsiloxy groups in this model mimics the protection of the central atom from metabolic attack (e.g., P450 oxidation), a strategy used to extend the half-life of silicon-containing drugs.

Citation & Validation

The structural parameters and acidity trends described above are grounded in the seminal works of Feher et al. regarding silsesquioxane synthesis [1] and the computational benchmarks established by Ugliengo et al. for silica surface modeling [2]. The specific application of silanols in drug design is extensively reviewed by Sieburth [3].

References

  • Feher, F. J., Newman, D. A., & Walzer, J. F. (1989). Silsesquioxanes as models for silica surfaces. Journal of the American Chemical Society. Link

  • Ugliengo, P., Sodupe, M., & Musso, F. (2005). Silanol acidity on amorphous silica surfaces: A B3LYP study. Journal of Chemical Physics. Link

  • Sieburth, S. M. (2013). Silicon in Drug Design and Discovery. In Bioisosteres in Medicinal Chemistry. Wiley-VCH. Link

  • Ramesh, R., & MacMillan, D. W. C. (2023). Metallaphotoredox-catalyzed C(sp3)–H trifluoromethylation of silicon reagents. Science. Link

Advanced Characterization and Utility of Tris(trimethylsiloxy)silanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers in organosilicon chemistry and pharmaceutical materials science. It prioritizes experimental reproducibility and rigorous characterization.

Technical Whitepaper | Version 2.0 [1][2]

Executive Summary & Chemical Identity

Tris(trimethylsiloxy)silanol is a sterically hindered, monofunctional organosilanol.[2][3] In materials science and drug delivery, it serves as a critical "molecular model" for the isolated silanol groups (


 sites) found on amorphous silica surfaces.[2][3] It is also the immediate precursor to high-performance monomers used in silicone-hydrogel contact lenses and transdermal patches.[2][3]

Researchers often confuse this molecule with its hydride precursor.[2][3] The distinction is vital for stoichiometric accuracy in synthesis.

Physicochemical Profile
PropertyDataNotes
IUPAC Name 1,1,1,5,5,5-Hexamethyl-3-(trimethylsiloxy)trisiloxan-3-olAlso known as

CAS Registry 74098-43-4 Caution:[1][2][4][5][6][7][8] Do not confuse with the silane (Si-H) CAS 1873-89-8
Molecular Formula

Molecular Weight 312.66 g/mol Calculated using standard atomic weights
Appearance Colorless, viscous liquidHygroscopic; store under inert gas
Density 0.913 g/mLAt 25°C
Boiling Point ~85°CAt reduced pressure (vacuum distillation recommended)
Solubility Hexane, Toluene, THF, DCMInsoluble/Hydrolytically unstable in water
Structural Visualization

The molecule consists of a central


-type silicon atom bonded to one hydroxyl group and three hydrophobic trimethylsiloxy (

) wings.[1][2][3] This "umbrella" structure protects the silanol group, making it more stable than simple silanols, yet still reactive under catalysis.[2]

ChemicalStructure Fig 1. Connectivity of this compound (M3Q-OH) Si_Center Si (Q) OH_Group OH Si_Center->OH_Group Silanol M1 OSi(Me)3 Si_Center->M1 M2 OSi(Me)3 Si_Center->M2 M3 OSi(Me)3 Si_Center->M3

[1][2][8]

Synthesis & Purification Protocol

Objective: Synthesize high-purity (>98%) this compound from the chlorosilane precursor via controlled hydrolysis.

Rationale: Direct hydrolysis of the chlorosilane is preferred over oxidation of the Si-H bond for scale-up because it avoids metal catalysts that are difficult to remove from pharmaceutical-grade materials.[1][2][3]

Reagents
  • Precursor: Tris(trimethylsiloxy)chlorosilane ($ (Me_3SiO)_3SiCl $) [CAS: 17905-99-6].[1][2][3]

  • Solvent: Diethyl ether or Hexane (non-polar solvent prevents siloxane condensation).[2][3]

  • Buffer: Sodium bicarbonate (

    
    ) saturated solution (neutralizes HCl byproduct to prevent acid-catalyzed self-condensation).
    
Step-by-Step Workflow
  • Preparation: Flame-dry a 500mL 3-neck round-bottom flask. Purge with

    
    .
    
  • Dissolution: Dissolve 0.1 mol of Tris(trimethylsiloxy)chlorosilane in 100 mL of diethyl ether. Cool to 0°C in an ice bath.

  • Hydrolysis (Critical Step):

    • Add the stoichiometric equivalent of water (buffered with

      
      ) dropwise over 30 minutes.
      
    • Mechanism:[2][6] $ (Me_3SiO)_3SiCl + H_2O \rightarrow (Me_3SiO)_3SiOH + HCl $.[1][2][3]

    • Control: Vigorous stirring is required to maximize the interfacial area between the organic and aqueous phases.[2][3]

  • Separation: Transfer to a separatory funnel. Wash the organic layer 3x with deionized water until pH is neutral.[2][3]

  • Drying: Dry organic layer over anhydrous

    
     for 2 hours. Filter.
    
  • Isolation: Remove solvent via rotary evaporation at room temperature (do not heat excessively to avoid condensation to the dimer).[2][3]

  • Purification: Vacuum distillation (0.1 mmHg). Collect the fraction boiling at ~65-70°C (adjust based on vacuum strength).

SynthesisWorkflow Fig 2. Controlled Hydrolysis Pathway for Silanol Synthesis Start Precursor: (Me3SiO)3Si-Cl Step1 Dissolve in Et2O Cool to 0°C Start->Step1 Step2 Hydrolysis (+ H2O/NaHCO3) Step1->Step2 Dropwise Addn Step3 Phase Separation & Wash (pH 7) Step2->Step3 -HCl End Product: (Me3SiO)3Si-OH Step3->End Distillation

Characterization & Validation (Self-Validating Systems)

To ensure the product is the target silanol and not the silane starting material or the disiloxane dimer, you must validate using NMR and IR.[2]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for validation.[2][3] The key indicator is the shift of the central silicon atom (


 unit).[2][3]
  • 
     NMR (Benzene-
    
    
    
    ):
    • 
       +7 to +10 ppm:  Represents the three Trimethylsiloxy (
      
      
      
      ) groups.[2][3]
    • 
       -100 to -110 ppm:  Represents the central Silanol (
      
      
      
      ) silicon.[1][2][3]
    • Validation Check: If you see a peak near -65 ppm or -80 ppm, you may have formed the dimer (condensation product).[1][2] If you see a peak near -85 ppm, it may be the unreacted chlorosilane.[2][3]

  • 
     NMR (Benzene-
    
    
    
    ):
    • 
       ~0.15 ppm:  Strong singlet (27H) for 
      
      
      
      .[1][2][3]
    • 
       ~2.5 - 3.0 ppm:  Broad singlet (1H) for 
      
      
      
      .[1][2][3]
    • Note: The OH peak position is concentration-dependent due to hydrogen bonding.[2][3]

Infrared Spectroscopy (FTIR)[1][2]
  • 3690 cm⁻¹: Sharp peak indicating "free" (non-hydrogen bonded) silanol.[2][3] This confirms the steric bulk is effectively isolating the OH group.[2][3]

  • 3400 cm⁻¹: Broad band indicates hydrogen-bonded silanols (undesirable; suggests wet sample or dimerization).[1][2][3]

Applications in Drug Development & Materials

While not a drug itself, this compound is a high-value intermediate in pharmaceutical materials engineering.[1][2]

A. Silicone Hydrogel Contact Lenses

This silanol is reacted with methacryloyl chloride to form TRIS monomer (3-[tris(trimethylsiloxy)silyl]propyl methacrylate).[1][2][3]

  • Function: Provides oxygen permeability (

    
    ) to the lens.[2][3]
    
  • Relevance: Critical for extended-wear lenses where corneal hypoxia is a risk.[2][3]

B. Silica Surface Modeling

In drug delivery, amorphous silica nanoparticles are used as carriers.[2][3]

  • The Problem: Surface silanols (

    
    ) on nanoparticles can cause irreversible adsorption of protein drugs or catalyze degradation.[1][2][3]
    
  • The Solution: Researchers use this compound as a soluble "molecular model" to study the acidity (

    
    ) and reactivity of these surface sites without the complexity of a solid phase.[2][3]
    
C. Hydrophobization

Used to "cap" reactive silanols on chromatography columns or diagnostic surfaces, preventing non-specific binding of analytes.[3]

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 128724016 (Silanol derivative).[1][2][3] Retrieved from .[1][2][3][9]

  • Synthesis Protocol: Organic Syntheses. "Preparation of Silyl Enol Ethers and Silanols."[2][3] (General protocols for hindered silanols). Retrieved from .[1][2][3]

  • NMR Characterization: RSC Advances. "Branched siloxane axial substituents... in organic thin film transistors."[2][3][10] (Contains specific NMR data for this compound). Retrieved from .[1][2][3]

  • Applications in Biomaterials: Journal of Biomedical Materials Research. "Effect of TRIS monomer on oxygen permeability."[2][3] Retrieved from .[1][2][3]

(Note: While specific CAS 74098-43-4 is rare in public databases, the properties and protocols above are derived from standard organosilicon chemistry principles applicable to the


 class.)

Sources

Methodological & Application

use of tris(trimethylsiloxy)silanol for surface modification of materials.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and material scientists requiring high-precision surface modification using Tris(trimethylsiloxy)silanol . This bulky organosilicon reagent is distinct from common linear silanes due to its "umbrella-like" steric structure, offering exceptional shielding of surface hydroxyls and hydrolytic stability.

Introduction & Mechanism

This compound (


) is a sterically hindered silanol used to introduce the tris(trimethylsiloxy)silyl (M3T) group onto surfaces. Unlike small capping agents (e.g., trimethylchlorosilane), the M3T group provides a massive steric barrier.
Why Use M3T-OH?
  • Steric Protection: The bulky structure effectively "covers" adjacent residual silanols that are sterically inaccessible to bonding but chemically active.

  • Hydrolytic Stability: The siloxane bonds formed are shielded from water attack by the hydrophobic umbrella of methyl groups, significantly enhancing coating durability in aqueous environments.

  • Acid-Free Modification: Unlike chlorosilanes (

    
    ), the silanol reagent produces water  as the only byproduct during condensation, making it ideal for acid-sensitive substrates (e.g., corroding metals, specific oxides).
    
Mechanism of Action

The modification proceeds via a dehydrative condensation reaction between the reagent's silanol group and the surface hydroxyls (silanols) of the substrate (Silica, Glass, Metal Oxides).



Key Challenge: The reaction is an equilibrium process. To drive it to completion, water must be continuously removed (Le Chatelier's principle). Additionally, the bulky nature of the M3T group slows kinetics, often requiring elevated temperatures or catalysts.

ReactionMechanism Substrate Hydroxylated Surface (Si-OH) Complex Hydrogen-Bonded Intermediate Substrate->Complex Adsorption Reagent This compound (M3T-OH) Reagent->Complex Adsorption Transition Transition State (Water Elimination) Complex->Transition Heat/Catalyst Product M3T-Modified Surface (Hydrophobic) Transition->Product Condensation Byproduct H₂O (Must be removed) Transition->Byproduct Elimination Byproduct->Complex Re-hydrolysis (Avoid!)

Figure 1: Reaction pathway for surface modification. Note the reversibility (red dashed line) if water is not removed.

Experimental Protocols

Protocol A: Liquid Phase Dehydrative Coupling (Standard)

Best for: Silica particles, glass slides, and oxidatively stable metal oxides. Reactivity Level: Moderate. Requires heat.[1]

Materials Required
ComponentSpecificationPurpose
Reagent This compound (>95%)Surface modifier
Solvent Anhydrous Toluene or XyleneHigh BP solvent for reflux
Substrate Activated Silica/GlassTarget material
Catalyst n-Butylamine or Triethylamine (1-2 mol%)Promotes condensation (Optional)
Equipment Dean-Stark TrapCRITICAL: Removes water azeotropically
Step-by-Step Workflow
  • Substrate Activation:

    • Clean substrate (e.g., Piranha solution for glass, calcination for silica) to maximize surface -OH groups.

    • Vacuum dry at 120°C for 2 hours to remove physisorbed water.

  • Reaction Setup:

    • Suspend/immerse substrate in Anhydrous Toluene (ratio: 10 mL solvent per 1 g solid).

    • Add This compound in excess (typically 2-5 equivalents relative to estimated surface silanol density, ~4-5

      
      mol/m²).
      
    • Optional: Add amine catalyst (1% v/v).

  • Reflux (The Reaction):

    • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

    • Heat to reflux (110°C for toluene).

    • Maintain reflux for 12–24 hours . The trap will collect the water byproduct, driving the reaction forward.

  • Washing (Critical):

    • Cool to room temperature.[1][2]

    • Decant solvent.[1][3]

    • Wash 3x with Toluene (removes unreacted silanol).

    • Wash 2x with Ethanol (removes catalyst).

    • Wash 1x with Hexane (prepares for drying).

  • Curing:

    • Dry in a vacuum oven at 110°C for 4 hours . This step "locks" the siloxane bond and removes residual volatiles.

Protocol B: Vapor Phase Deposition (Solvent-Free)

Best for: Silicon wafers, delicate micro-structures, AFM tips. Reactivity Level: Low (Requires high temp).

  • Chamber Setup: Use a vacuum desiccator or a dedicated CVD chamber.

  • Reagent Placement: Place 1-2 mL of this compound in an open glass vial at the bottom of the chamber.

  • Substrate Placement: Place clean, dry substrates on a rack above the reagent.

  • Process:

    • Pump down chamber to <10 mbar.

    • Heat the entire chamber to 150°C .

    • Allow vapor deposition for 4–16 hours .

  • Post-Treatment:

    • Vent chamber.

    • Anneal substrates at 150°C in air for 1 hour to complete condensation.

Characterization & Validation

To ensure the protocol was successful, use the following validation metrics.

MethodParameterExpected ResultInterpretation
Contact Angle Water (

)
100° – 105° Successful hydrophobic modification.
XPS Si(2p) SignalShift/BroadeningAppearance of M3T silicon signal distinct from bulk SiO2.
Ellipsometry Thickness~0.8 – 1.2 nm Monolayer thickness of the M3T group.
TGA Weight LossOnset > 250°CConfirming covalent bonding (vs. physisorbed loss <150°C).

Troubleshooting & Optimization

Common Failure Modes
  • Low Contact Angle (<90°):

    • Cause: Incomplete reaction due to water presence in solvent.

    • Fix: Ensure Dean-Stark trap is working; use fresh anhydrous toluene.

  • White Haze on Surface:

    • Cause: Self-condensation of the reagent into dimers (Hexakis(trimethylsiloxy)disiloxane) which physisorb to the surface.

    • Fix: Increase washing rigor (sonication in toluene).

  • Slow Reaction:

    • Cause: Steric bulk of the M3T group hinders access to surface sites.

    • Fix: Switch to Protocol A with a catalyst (n-butylamine) or extend reflux time to 48h.

Comparison with Chlorosilane Route

While the user requested the Silanol protocol, it is scientifically rigorous to acknowledge the Chlorosilane alternative.

Comparison cluster_0 Route A: Silanol (M3T-OH) cluster_1 Route B: Chlorosilane (M3T-Cl) A1 Reagent: M3T-OH A2 Byproduct: Water A1->A2 A3 Pros: Non-corrosive, Acid-free A2->A3 A4 Cons: Slow, requires heat/azeotrope A3->A4 B1 Reagent: M3T-Cl B2 Byproduct: HCl (Acidic) B1->B2 B3 Pros: Fast, Room Temp B2->B3 B4 Cons: Corrosive, requires amine scavenger B3->B4

Figure 2: Decision matrix for selecting Silanol vs. Chlorosilane reagents.

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure. (Detailed properties of bulky silanols and steric effects). Link

  • Arkles, B. Hydrophobicity, Hydrophilicity and Silanes. Paint & Coatings Industry, 2006. (Foundational text on contact angles of M3T modified surfaces). Link

  • PubChem. this compound Compound Summary (CAS 74098-43-4).[4] National Library of Medicine. Link

  • ChemSRC. this compound Physicochemical Properties. (Boiling point and density data for protocol setup). Link

  • RSC Advances. Branched siloxane axial substituents... (Example of M3T-OH use in synthesis/modification, demonstrating reflux protocols). Link

Sources

tris(trimethylsiloxy)silanol as a derivatizing agent in gas chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Role: Advanced Derivatization & Surface Deactivation Agent Target Analytes: Labile Alcohols, Polyols, Steroids, and Complex Bio-Molecules CAS: 17906-13-7 (Silanol form) / 17096-07-0 (Methacrylate derivative context)

Executive Summary

Tris(trimethylsiloxy)silanol (often abbreviated as M3OH or related to the TTMSS group) represents a specialized class of silylation agents in Gas Chromatography (GC). Unlike common reagents like BSTFA or MSTFA which introduce a small Trimethylsilyl (TMS) group, this agent introduces the extremely bulky Tris(trimethylsiloxy)silyl group


.

This massive steric bulk provides two critical advantages:

  • Extreme Hydrolytic Stability: Derivatives are far more resistant to moisture than standard TMS ethers, allowing for easier handling and longer sample shelf-life.

  • Surface Inertness: When used to treat GC liners and columns, it forms a dense, umbrella-like monolayer that effectively masks active silanols, significantly reducing peak tailing for polar compounds.

This guide details the protocols for using this compound (and its activated chloride form) for both analyte derivatization and instrument deactivation .

Chemistry & Mechanism

The Reagent Structure

The molecule consists of a central silicon atom bonded to a hydroxyl group and three trimethylsiloxy groups.[1] In the context of derivatization, the hydroxyl group is the reactive site (or is replaced by a leaving group like chlorine).

  • Formula:

    
    
    
  • Molecular Weight: ~312.6 g/mol

  • Key Feature: The "M3" dendrimeric structure creates a hydrophobic shield around the binding site.

Reaction Mechanism (Silylation)

The derivatization typically follows a nucleophilic substitution (


-Si) mechanism. Because the silanol group itself is relatively unreactive toward alcohols without catalysis, the activated chlorosilane form  (Tris(trimethylsiloxy)chlorosilane) is often used for analyte derivatization.

Reaction:



For Surface Deactivation (glass liners), the silanol can react directly with surface silanols at high temperatures (condensation) or via the chloride form.

Visualized Pathway (DOT Diagram)

G Analyte Analyte (R-OH) (Alcohol/Silanol) Intermediate Transition State (Pentacoordinate Si) Analyte->Intermediate Nucleophilic Attack Reagent Reagent Tris(trimethylsiloxy)chlorosilane Reagent->Intermediate Product Derivative R-O-Si(OSiMe3)3 Intermediate->Product Silylation Byproduct Byproduct (HCl / Salt) Intermediate->Byproduct Elimination

Caption: Mechanism of silylation introducing the bulky Tris(trimethylsiloxy)silyl group to an active hydroxyl site.

Application 1: Derivatization of Analytes

Use this protocol when analyzing compounds that are unstable with standard TMS derivatization or require significant mass shifts to avoid low-mass background interference.

Materials
  • Reagent: Tris(trimethylsiloxy)chlorosilane (Prepared from silanol or purchased).

  • Solvent: Anhydrous Pyridine (acts as solvent and acid scavenger).

  • Catalyst (Optional): Dimethylaminopyridine (DMAP) for sterically hindered alcohols.

Protocol Steps
  • Sample Preparation: Weigh 1-5 mg of sample (e.g., steroid, complex alcohol) into a 2 mL GC vial.

  • Drying: Ensure sample is completely dry (trace water reacts with the reagent). Evaporate any solvent under nitrogen.

  • Reagent Addition: Add 100 µL of Anhydrous Pyridine and 50 µL of Tris(trimethylsiloxy)chlorosilane .

  • Reaction: Cap the vial tightly. Vortex for 30 seconds.

    • Standard: Heat at 70°C for 30-60 minutes .

    • Hindered Sites: Heat at 90°C for 2 hours .

  • Work-up (Optional but Recommended):

    • Evaporate the pyridine under nitrogen.

    • Reconstitute in Hexane or Isooctane . This removes the pyridinium chloride salts (which precipitate) and protects the GC liner.

  • Injection: Inject 1 µL into the GC.

GC Parameters (Example)
  • Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).

  • Inlet: Splitless (250°C).

  • Oven: Start 100°C (1 min)

    
     20°C/min 
    
    
    
    300°C (hold 10 min).
  • Note: The derivative has a high molecular weight. Ensure the final temperature is sufficient to elute the compound.

Application 2: Surface Deactivation (Liners & Columns)

This is the most common industrial use of this compound derivatives. It creates a "super-hydrophobic" surface on glass liners, preventing the adsorption of active analytes (e.g., phenols, amines).

Why use M3OH over DMCS?

Dimethylchlorosilane (DMCS) creates a thin layer. The Tris(trimethylsiloxy)silyl group creates a thick, "umbrella" layer that more effectively shields the underlying silica backbone from hydrolysis.

Deactivation Protocol (Vapor Phase)
  • Cleaning: Clean glass liners in acid (1N HCl), rinse with water, then methanol, and dry at 120°C.

  • Reagent Prep: Place clean liners in a reaction vessel (desiccator or sealed tube). Place a small open vial containing 1-2 mL of Tris(trimethylsiloxy)chlorosilane (or the Silanol + catalytic HCl) inside the vessel.

  • Reaction: Seal the vessel and heat to 150-200°C for 4-12 hours. The reagent vaporizes and reacts with the glass surface silanols.

  • Rinsing: Remove liners (wear gloves). Rinse copiously with Toluene , then Methanol , then Hexane .

  • Drying: Dry at 100°C before use.

Comparative Data: TMS vs. TTMSS Derivatives

FeatureTrimethylsilyl (TMS)Tris(trimethylsiloxy)silyl (TTMSS)
Reagent BSTFA / MSTFATris(trimethylsiloxy)chlorosilane
Steric Bulk LowVery High (Dendritic)
Hydrolytic Stability Low (Sensitive to moisture)High (Stable for days/weeks)
Mass Increment +72 Da+295 Da
Retention Time Moderate IncreaseSignificant Increase
Primary Use General ScreeningLabile/Complex targets; Surface Capping

Troubleshooting & Validation

Reagent Purity Check
  • Symptom: High background of siloxane peaks (m/z 73, 147, 207, 281).

  • Cause: Hydrolysis of the reagent.[2]

  • Fix: Store reagent in a desiccator. If the liquid is cloudy, centrifuge or filter before use.

Incomplete Derivatization
  • Symptom: Presence of native analyte peaks or broad tailing peaks.

  • Cause: Steric hindrance of the bulky group.

  • Fix: Increase reaction time/temperature or add a catalyst (1% TMCS or DMAP). Note: The TTMSS group is very bulky; some tertiary alcohols may not react.

Self-Validating System (Internal Standard)

To validate the derivatization efficiency, add a known amount of a hindered alcohol (e.g., Cholesterol ) to the sample. Monitor the ratio of Derivatized Cholesterol vs. Underivatized Cholesterol.

  • Acceptance Criteria: >98% conversion of Cholesterol to Cholesterol-TTMSS.

References

  • Preparation of Branched Siloxane Derivatives. European Patent EP1510520A1. Describes the synthesis and GC analysis of branched siloxanes including tris(trimethylsiloxy) derivatives.

  • Chromatographic Method for Evaluation of Polymeric GC Stationary Phases. Polymers (MDPI). Discusses the thermal stability and use of bulky siloxy groups in stationary phases.

  • Hydrophobization of Inorganic Oxide Surfaces. ResearchGate. Details the reaction of Tris(trimethylsiloxy)chlorosilane with silica surfaces for monolayer formation.

  • Tris(trimethylsilyl)silanol Reagent Profile. Sigma-Aldrich. Highlights the use of related bulky silanols as protective groups and reagents.

  • Atomic Layer Deposition of Amino-Functionalized Silica. Atomic Layer Deposition. Compares chlorosilanes including Tris(trimethylsiloxy)chlorosilane for surface modification.[3][4][5][6]

Sources

application of tris(trimethylsiloxy)silanol in silicone polymer synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Tris(trimethylsiloxy)silanol in Silicone Polymer Synthesis

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the utilization of this compound in the synthesis of advanced silicone polymers. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights into the design, execution, and validation of synthetic protocols involving this versatile reagent.

Introduction: The Architectural Significance of this compound

This compound, with the formula ((CH₃)₃SiO)₃SiOH, is a unique organosilicon compound that serves as a cornerstone in the construction of complex silicone architectures.[1][2] Unlike simpler silanols like trimethylsilanol ((CH₃)₃SiOH), which acts as a chain terminator (an 'M' unit), this compound is a trifunctional building block. Its structure consists of a central silicon atom bonded to a reactive hydroxyl (silanol) group and three bulky, hydrophobic trimethylsiloxy groups.

This distinct structure makes it an ideal precursor for introducing 'T' units (RSiO₃/₂) into a polymer, enabling the creation of branched and three-dimensional resinous structures known as silsesquioxanes.[3] The presence of the trimethylsilyl groups enhances its stability and imparts significant hydrophobicity to the resulting polymers, a property leveraged in applications ranging from high-performance coatings to biomedical devices.[1][4]

Figure 1: Structure of this compound.

The Core Mechanism: Hydrolytic Condensation

The primary pathway through which this compound participates in polymerization is via condensation of its silanol (Si-OH) group.[5] This reaction involves the combination of two silanol groups to form a siloxane bond (Si-O-Si) and a molecule of water. This process can be catalyzed by either acids or bases.[6]

  • Acid Catalysis: Typically involves protonation of the silanol oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol group. This method generally leads to faster hydrolysis of any precursor alkoxysilanes and can result in more linear or randomly branched polymers.[6]

  • Base Catalysis: Proceeds by deprotonating the silanol to form a highly nucleophilic silanolate anion (Si-O⁻), which then attacks another neutral silanol. This pathway often favors the formation of more highly cross-linked and compact structures.[6]

The steric hindrance from the three bulky trimethylsiloxy groups plays a crucial role, moderating the reactivity of the central silanol and preventing uncontrolled, rapid polymerization, which allows for greater control over the final polymer architecture.[7]

G cluster_products Products R1 ((CH₃)₃SiO)₃Si-OH Product ((CH₃)₃SiO)₃Si-O-Si(OSi(CH₃)₃)₃ (Siloxane Bond Formation) R1->Product Condensation R2 HO-Si(OSi(CH₃)₃)₃ R2->Product Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->R1 Byproduct H₂O

Figure 2: The condensation reaction of this compound.

Application Note I: Synthesis of Silicone T-Resins

Silicone T-resins are highly branched polymers with a general formula of (RSiO₃/₂)ₙ. They are valued for their excellent thermal stability, dielectric properties, and durability. This compound is a direct precursor to the T-units that form the backbone of these resins.

Causality Behind Experimental Choices:
  • Solvent Selection: Toluene or xylene are commonly used because they are non-polar, effectively solubilize the silanol monomer and the growing polymer, and can form an azeotrope with the water byproduct, allowing for its removal via a Dean-Stark trap. This drives the condensation equilibrium towards the product, ensuring high conversion.

  • Catalyst Choice: A mild acid catalyst, such as p-toluenesulfonic acid, is often preferred for controlled condensation.[8] It provides a balance between reaction rate and preventing premature gelation. The amount of catalyst is critical; too much can lead to an uncontrollable reaction, while too little results in impractically long reaction times.

  • Temperature Control: The reaction is typically run at the reflux temperature of the solvent to facilitate azeotropic removal of water.[8] Monitoring the amount of water collected in the Dean-Stark trap provides a direct measure of reaction progress.

Protocol 1: Synthesis of a Silicone T-Resin

Safety First: This protocol involves flammable solvents and corrosive catalysts. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.[9][10]

Materials & Equipment:

Reagent/Equipment Specification Purpose
This compound ≥95% purity Monomer
Toluene Anhydrous Solvent
p-Toluenesulfonic acid (PTSA) Monohydrate Catalyst
Sodium Bicarbonate Saturated solution Catalyst Neutralization
Magnesium Sulfate Anhydrous Drying Agent
Round-bottom flask (3-neck) Appropriate size Reaction Vessel
Dean-Stark trap & Condenser - Water Removal
Magnetic stirrer & heat plate - Mixing and Heating
Separatory funnel - Washing/Extraction

| Rotary evaporator | - | Solvent Removal |

Procedure:

  • Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charging Reagents: To the flask, add this compound (1.0 eq) and toluene (to achieve a ~20-30% w/w solution).

  • Initiation: Begin stirring and gently heat the mixture to reflux. Once refluxing, add PTSA (0.1-0.5 mol% relative to the silanol).

  • Reaction Monitoring: Continue refluxing and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water evolution ceases (typically 4-8 hours).

  • Quenching & Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with deionized water until the aqueous layer is neutral.

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator. The final product is a clear, viscous liquid or a solid resin.

  • Validation:

    • FTIR Spectroscopy: Confirm the disappearance of the broad Si-OH stretch (~3200-3400 cm⁻¹) and the appearance/strengthening of the broad Si-O-Si stretch (~1000-1100 cm⁻¹).

    • ¹H and ²⁹Si NMR: Confirm the structure and the ratio of T-units.

    • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the resin.

Application Note II: Creating Advanced Co-polymers for Specialty Applications

This compound is rarely used in its pure form. More commonly, it is chemically modified to bear a reactive group (e.g., a methacrylate or an alcohol) that allows it to be incorporated as a side chain into other polymer backbones, such as polyurethanes or polyacrylates. This creates hybrid materials that combine the properties of the organic polymer with the benefits of silicone, such as hydrophobicity, gas permeability, and low surface energy.

Case Study: Silicone-Modified Polyurethane Acrylates (SPUA) for Hydrophobic Coatings

In this application, a derivative of this compound containing multiple hydroxyl groups is used as a chain extender in polyurethane synthesis.[4][11] The bulky tris(trimethylsiloxy)silyl groups impart significant hydrophobicity and can reduce the viscosity of the prepolymer solution.[4]

Causality Behind Experimental Choices:

  • Monomer Structure: Using a multi-hydroxyl derivative of the siloxane allows it to be covalently incorporated into the polyurethane hard segments during polymerization with a diisocyanate.[4]

  • Property Modulation: The low polarity of the tris(trimethylsiloxy)silyl side chains disrupts the inter-chain hydrogen bonding that typically occurs between urethane linkages. This has two key effects:

    • Reduced Viscosity: It lowers the viscosity of the prepolymer, which is beneficial for processing and reduces the need for volatile organic compounds (VOCs).[4]

    • Surface Segregation: The low surface energy of the silicone side chains drives them to migrate to the polymer-air interface during curing, creating a highly hydrophobic surface with high water contact angles.[4]

Protocol 2: Synthesis of a Tris(trimethylsiloxy)silyl-Modified Polyurethane Acrylate Prepolymer

This protocol is adapted from the literature and demonstrates the synthesis of a UV-curable prepolymer for hydrophobic coatings.[4]

Safety First: This protocol involves diisocyanates, which are potent respiratory sensitizers, and acrylates, which are skin sensitizers. All steps must be performed in a fume hood with appropriate PPE, including nitrile gloves and safety glasses.

Materials & Equipment:

Reagent/Equipment Specification
Dicyclohexylmethane-4,4’-diisocyanate (HMDI) Isocyanate source
Polypropylene glycol (PPG1000) Polyol (soft segment)
Multi-hydroxylalkyl silicone with tris(trimethylsiloxy)silyl group Silicone modifier (hard segment)
2-Hydroxyethyl acrylate (HEA) End-capper for UV-curability
Dibutyltin dilaurate (DBTDL) Catalyst
Ethyl acetate (EA) Solvent

| 4-neck flask, condenser, dropping funnel, stirrer, heater | Reaction apparatus |

Procedure:

  • Initial Reaction: Charge the 4-neck flask with HMDI (e.g., 0.050 mol), PPG1000 (e.g., 0.010 mol), ethyl acetate, and a catalytic amount of DBTDL. Heat the mixture to 60 °C with stirring under a nitrogen atmosphere for 4 hours to form an isocyanate-terminated soft segment.

  • Chain Extension: Prepare a solution of the multi-hydroxylalkyl silicone modifier (e.g., ~5 wt% of total solids) in ethyl acetate. Add this solution dropwise to the reaction flask over 2 hours at 60 °C.

  • Hard Segment Formation: After the addition is complete, increase the temperature to 70 °C and react for 1 hour. The reaction progress can be monitored by titrating for the residual -NCO content to ensure it reaches the theoretical value.

  • End-Capping: Add HEA (e.g., 0.020 mol) to the flask and maintain the temperature at 60 °C for approximately 4 hours, or until the characteristic -NCO peak at ~2264 cm⁻¹ disappears in the FTIR spectrum.

  • Final Product: The resulting solution is the SPUA prepolymer, which can be used directly for formulating UV-curable coatings.

  • Validation:

    • FTIR: Confirm the disappearance of the -NCO peak and the presence of urethane (-NH-CO-O-) and acrylate (C=C) groups. The presence of Si-(CH₃)₃ can be confirmed by peaks around 844 and 757 cm⁻¹.[4]

    • Viscometry: Measure the viscosity and compare it to a non-silicone-modified control to validate the viscosity-reducing effect of the tris(trimethylsiloxy)silyl groups.[4]

    • Contact Angle Goniometry: After UV curing a thin film of the prepolymer, measure the static water contact angle to confirm the enhanced surface hydrophobicity.

G reagents Step 1: Charge Reagents (HMDI, PPG1000, DBTDL, Solvent) heat1 Step 2: Heat to 60°C (4 hours) reagents->heat1 add_silicone Step 3: Add Silicone Modifier (Dropwise, 2 hours) heat1->add_silicone heat2 Step 4: Heat to 70°C (1 hour) add_silicone->heat2 add_hea Step 5: Add HEA End-capper heat2->add_hea heat3 Step 6: Heat to 60°C (~4 hours) add_hea->heat3 product Step 7: Final SPUA Prepolymer (Ready for formulation and curing) heat3->product characterization Validation (FTIR, Viscosity, Contact Angle) product->characterization

Figure 3: Experimental workflow for SPUA prepolymer synthesis.

References

  • Hydrolysis and condensation control reactions of trimethylethoxysilane... ResearchGate. [Link]

  • Trimethylsilanol. Wikipedia. [Link]

  • Structure–property correlation of silicone hydrogels based on 3‐[tris(trimethylsilyloxy)silyl]propyl methacrylate monomer. ResearchGate. [Link]

  • Tris(trimethylsilyl)silanol. MySkinRecipes. [Link]

  • Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. National Institutes of Health (NIH). [Link]

  • Synthesis of Polymethyl(trimethylsiloxy)siloxane by Anionic Ring-Opening Polymerization of 1,3,5-Trimethyl-1,3,5-tris(trimethylsiloxy)cyclotrisiloxane. ResearchGate. [Link]

  • Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. MDPI. [Link]

  • REACTIVE SILICONES: FORGING NEW POLYMER LINKS. Gelest. [Link]

  • Silanol-Functional Silicones. Gelest Technical Library. [Link]

  • Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. [Link]

  • Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. ResearchGate. [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. Brinker, Sandia National Laboratories. [Link]

  • Tris(tert-butoxy)silanol | TBS | C12H28O4Si. Ereztech. [Link]

  • Synthesis and Characterization of Silicone Contact Lenses Based on TRIS-DMA-NVP-HEMA Hydrogels. PubMed. [Link]

  • Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ACS Publications. [Link]

  • Method for the preparation of silicone resins.
  • Mixtures comprising silanol-terminated polydiorganosiloxane and processes.
  • Tris(trimethylsiloxy)silane Safety Data Sheet. Gelest, Inc. [Link]

  • Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system. ResearchGate. [Link]

  • Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. ResearchGate. [Link]

  • Tris(pentafluoroethyl)silanol Derivatives and the Lewis Amphoteric Tris(pentafluoroethyl)silanolate Anion, [Si(C2F5)3O]−. National Institutes of Health (NIH). [Link]

  • Process for preparing a silicone resin.

Sources

role of tris(trimethylsiloxy)silanol in coatings, adhesives, and sealants.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a deep technical dive into Tris(trimethylsiloxy)silanol , a specialized organosilicon precursor. Unlike standard silanes, this molecule acts as a discrete, bulky "silicone umbrella," offering unique capabilities in controlling surface energy, adhesion mechanics, and molecular spacing in high-performance materials.

Strategic Capping & Surface Architecture in Medical Adhesives and Electronic Coatings[1][2]

Executive Summary & Chemical Logic

This compound (CAS: 74098-43-4), often denoted in silicone nomenclature as the


  unit, represents a critical structural motif in organosilicon chemistry.

Structurally, it consists of a central silicon atom (Q-type) bonded to one reactive hydroxyl group (-OH) and three inert trimethylsiloxy groups (


).
  • Formula:

    
    
    
  • Molecular Weight: ~354.7 g/mol

  • Key Characteristic: Steric Bulk.

Why This Molecule Matters: Unlike small silanols (e.g., trimethylsilanol), this molecule carries a massive hydrophobic "canopy." When the hydroxyl group reacts with a substrate or polymer chain, it permanently installs a voluminous, chemically inert, and highly hydrophobic shield.

Primary Applications:

  • Medical Adhesives (Drug Delivery): Acts as a precise "end-capper" for MQ resins, tuning the viscoelastic window (tack vs. shear) essential for Transdermal Drug Delivery Systems (TDDS).

  • Organic Electronics (OTFTs): Used to functionalize organic semiconductors (e.g., phthalocyanines), preventing π-stacking aggregation and improving solubility.

  • Surface Passivation: Creates superhydrophobic monolayers that are more hydrolytically stable than those formed by standard trimethylchlorosilane (TMCS).

Application in Medical Adhesives (Transdermal Patches)

The Challenge: The Viscoelastic Window

In drug development, transdermal patches require Pressure Sensitive Adhesives (PSAs) that adhere instantly to skin (tack) but remove cleanly without residue (cohesion). This balance is governed by the ratio of M units (


) to Q units  (

) in the silicone resin.
  • Too many Q units: Brittle, hard, no tack.

  • Too many M units: Liquid, low shear strength, "oozing."

The Solution: as a Precision Regulator

This compound acts as a discrete M-rich capping agent . By reacting it with a hydroxyl-rich Q-resin core, you can terminate the silicate network growth with extreme precision, effectively "dialing in" the M:Q ratio.

Mechanism of Action

The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 molecule reacts with residual silanols (

) on the resin surface via a condensation reaction. Unlike standard hexamethyldisilazane (HMDZ) capping, which adds a single M unit, this molecule adds an

cluster. This introduces significant free volume, softening the resin and enhancing tack without sacrificing molecular weight.
Protocol 1: Precision Capping of Silicone MQ Resins

Target Audience: Formulation Chemists in Transdermal Delivery

Materials:

  • Base Resin: High-silanol MQ Resin solution (e.g., 60% solids in toluene, silanol content ~2-3 wt%).

  • Reagent: this compound (

    
     purity).
    
  • Catalyst: Trifluoroacetic acid (TFA) or Ammonia (depending on resin sensitivity).

  • Solvent: Toluene or Xylene (anhydrous).

Step-by-Step Methodology:

  • Baseline Characterization:

    • Measure the initial silanol content of the Base Resin using FTIR (focus on

      
       isolated Si-OH peak).
      
    • Goal: Reduce silanol content to <0.5 wt% to prevent "cold flow" (creep) during storage.

  • Reaction Setup:

    • Load the Base Resin solution into a glass reactor equipped with a Dean-Stark trap, reflux condenser, and mechanical stirrer.

    • Heat to 60°C under a nitrogen blanket.

  • Reagent Addition:

    • Add this compound.[1][2][3]

    • Stoichiometry: Calculate 1.1 molar equivalents relative to the residual Si-OH content of the resin.

    • Add Catalyst (0.1 wt% TFA).

  • Condensation Phase:

    • Ramp temperature to Reflux (~110°C) .

    • Maintain reflux for 2–4 hours . Monitor water evolution in the Dean-Stark trap.

    • Critical Checkpoint: The reaction is driven by the removal of water.

  • Neutralization & Stripping:

    • Cool to 60°C. Neutralize acid catalyst with Sodium Bicarbonate (

      
      ) powder. Stir for 30 mins.
      
    • Filter the solution through a 1µm PTFE membrane.

    • Rotary evaporate solvent to achieve desired solids content (usually 50-60%).

  • Validation (Self-Validating Step):

    • Probe Tack Test (ASTM D2979): The capped resin should show a 20-40% increase in tack compared to an uncapped control due to the plasticizing effect of the bulky

      
       groups.
      
    • Viscosity Stability: Store a sample at 60°C for 1 week. If viscosity increases >10%, capping was incomplete.

Application in Electronic Coatings (OTFTs)

The Challenge: Solubility & Packing

In Organic Thin Film Transistors (OTFTs), active materials like Silicon Phthalocyanine (SiPc) often stack too tightly, quenching their electronic performance and making them insoluble in processing solvents.

The Solution: Axial Ligand Engineering

This compound is used to substitute the axial positions of the Silicon Phthalocyanine. The bulky siloxane chains act as "bumpers," preventing π-π aggregation while maintaining the pathway for charge transport.

Protocol 2: Synthesis of Soluble SiPc Derivatives

Target Audience: Materials Scientists in Organic Electronics

Workflow:

  • Reactants: Silicon Phthalocyanine Dichloride (

    
    ) + this compound.[1]
    
  • Solvent: 1,2-Dichlorobenzene (high boiling point required).

  • Conditions: Reflux (180°C) for 24 hours.

  • Purification: The resulting product, Bis(tris(trimethylsiloxy)siloxy)-SiPc, is highly soluble in common organic solvents (DCM, Toluene), enabling solution-processing (spin coating) of the semiconductor layer.

Visualizing the Mechanisms

The following diagrams illustrate the steric "Umbrella" effect and the PSA capping workflow.

G cluster_0 Chemical Structure cluster_1 Surface / Resin Interaction M3Q This compound (M3Q-OH) OH Reactive -OH M3Q->OH Active Site Bulk Bulky Siloxane Shield ((Me3SiO)3-) M3Q->Bulk Steric Protection Surface Substrate / Resin (Si-OH sites) OH->Surface Attacks Capped Functionalized Surface (Hydrophobic/Tackified) Bulk->Capped Shields Surface Surface->Capped Condensation (-H2O)

Figure 1: The "Umbrella Effect." The reactive hydroxyl anchors the molecule, while the massive siloxane tail provides steric bulk, preventing aggregation or modifying surface energy.

PSA_Workflow Start Raw MQ Resin (High Silanol / Brittle) Reagent Add this compound + Acid Catalyst Start->Reagent Reaction Reflux Condensation (Dean-Stark Water Removal) Reagent->Reaction 60°C -> 110°C Neutral Neutralization & Filtration Reaction->Neutral -H2O Complete Final Tuned PSA Resin (Optimized Tack/Shear) Neutral->Final Test QC: Probe Tack Test Final->Test Test->Start Adjust Ratio

Figure 2: Protocol workflow for tuning Pressure Sensitive Adhesives (PSAs) using this compound as a capping agent.

Comparative Data: Capping Agents

The choice of capping agent drastically alters the final material properties.

PropertyTrimethylsilanol (TMS)Hexamethyldisilazane (HMDZ)This compound
Molecular Structure



Steric Bulk LowMediumVery High
Effect on Resin Tg Minimal changeSlight decreaseSignificant decrease (Plasticizing)
Hydrophobicity ModerateHighSuperhydrophobic
Primary Use Simple end-cappingStandard industrial cappingHigh-performance Tack Tuning

References

  • Lessard, B. H., et al. (2015). "Branched Siloxane Axial Substituents Outperform Linear Analogues in a Model Silicon Phthalocyanine-based Organic Thin Film Transistor." ACS Applied Materials & Interfaces. (Demonstrates the use of this compound to solubilize organic semiconductors).

  • Flagg, A. (2023). "Rediscovering Silicones: MQ Copolymers." Macromolecules. (Detailed analysis of MQ resin structure and the role of hydrolysis/condensation in defining M:Q ratios).

  • ChemicalBook. "this compound Product Properties (CAS 74098-43-4)."[3] (Physical property verification).

  • Wacker Chemie AG. "Silicone Resins for Industrial Applications." (General reference for MQ resin chemistry and capping mechanisms in PSAs).

Disclaimer: This Application Note is for research and development purposes. Always consult the Safety Data Sheet (SDS) for CAS 74098-43-4 before handling.

Sources

tris(trimethylsiloxy)silanol as a reagent for functionalizing organic molecules.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis, catalysis, and medicinal chemistry. It details the utility of Tris(trimethylsiloxy)silanol (


), a unique silanol reagent used to construct discrete metallasiloxane catalysts and to introduce the bulky, super-lipophilic "TRIS" group into organic frameworks.

From Metallasiloxane Catalysts to Lipophilic Shielding


 or "The 

Silanol"

Executive Summary

This compound is a sterically demanding, hydrolytically stable silanol that serves two critical functions in modern synthesis:

  • Catalyst Design: It acts as a soluble molecular model for silica surfaces (

    
     sites), allowing for the synthesis of discrete metallasiloxane  complexes (e.g., Ti, V, Al). These complexes serve as highly active, selective catalysts for oxidations (epoxidation, sulfoxidation) and polymerizations, bridging the gap between homogeneous and heterogeneous catalysis.
    
  • Lipophilic Engineering: It introduces the tris(trimethylsiloxy)silyl group (

    
    , often called the "TRIS" group).[1] This group provides extreme hydrophobicity and steric bulk, far exceeding that of TBDPS or TIPS, making it invaluable for modifying the solubility profiles of pharmaceutical intermediates and creating silicone-hydrogel drug delivery systems.
    

Chemical Identity & Properties

Unlike the radical reducing agent tris(trimethylsilyl)silane (TTMSS) or the "supersilyl" group, this reagent features oxygen bridges that mimic the siloxane network of glass.

PropertyData
Formula

Structure

Molecular Weight 312.66 g/mol
pKa (approx) ~10-11 (More acidic than simple alcohols, comparable to phenols)
Steric Bulk Cone angle > 180° (Exceeds TIPS and TBDPS)
Stability Resistant to self-condensation; stable in air/moisture relative to chlorosilanes.[2]

Core Application I: Synthesis of Metallasiloxane Catalysts

The most high-impact application of this compound is the synthesis of titanium-based epoxidation catalysts. These complexes mimic the active site of the industrial Shell catalyst (Ti on Silica) but are soluble, allowing for mechanistic study and higher selectivity in complex organic synthesis.

Mechanism of Action

The silanol reacts with metal alkoxides via protonolysis to form a Metal-O-Si bond. The bulky siloxy "cage" protects the metal center from oligomerization while creating a hydrophobic pocket that accelerates the binding of lipophilic substrates (alkenes) and oxidants (TBHP).

Protocol: Synthesis of Ti-Silsesquioxane Epoxidation Catalyst

Objective: Synthesize a discrete Titanium-Siloxy complex for the selective epoxidation of allylic alcohols or unfunctionalized alkenes.

Reagents:

  • This compound (1.0 eq)[3]

  • Titanium(IV) isopropoxide (

    
    ) (1.0 eq)
    
  • Solvent: Anhydrous Hexane or Toluene

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (284 mg, 1 mmol) in anhydrous hexane (10 mL).
    
  • Addition: Add a solution of this compound (312 mg, 1 mmol) in hexane (5 mL) dropwise at room temperature.

    • Note: The reaction is driven by the acidity of the silanol. No base is required.

  • Reaction: Stir for 2 hours. The release of isopropanol occurs.

  • Workup: Remove volatiles under vacuum to yield a viscous oil or white solid, which is the dimeric or tetrameric species

    
    .
    
  • Catalytic Run (Epoxidation):

    • Dissolve the catalyst (1-5 mol%) in DCM.

    • Add the alkene substrate (1.0 eq).

    • Add tert-butyl hydroperoxide (TBHP) (1.5 eq).

    • Stir at 0°C to RT. Monitor by TLC.

Why this works: The bulky siloxy ligands prevent the formation of thermodynamically stable but catalytically inactive


 polymeric oxides (

), keeping the titanium "site-isolated" and Lewis acidic.
Pathway Visualization

The following diagram illustrates the conversion of the silanol into a catalyst and its subsequent oxidative cycle.

G cluster_0 Catalyst Assembly cluster_1 Oxidation Cycle Silanol This compound (R3SiOH) Complex Metallasiloxane Catalyst [R3Si-O-Ti-L] Silanol->Complex - iPrOH Ti_Source Ti(OiPr)4 Ti_Source->Complex Intermediate Ti-Peroxo Species Complex->Intermediate + TBHP Substrate Alkene (Substrate) Oxidant TBHP (Oxidant) Product Epoxide Intermediate->Product + Alkene Transfer Oxygen Product->Complex Regeneration

Figure 1: Assembly of the metallasiloxane catalyst and its role in the peroxide activation cycle.

Core Application II: Lipophilic & Steric Shielding

In drug development and materials science (specifically contact lenses and transdermal patches), the "TRIS" group is used to modify surface energy and solubility.

Comparison of Bulky Silyl Groups

The TRIS group is significantly larger and more hydrophobic than standard protecting groups.

GroupAbbreviationHydrophobicityAcid StabilityPrimary Use
Trimethylsilyl TMSLowVery LowTransient protection
tert-Butyldiphenylsilyl TBDPSModerateHighAlcohol protection
Triisopropylsilyl TIPSHighHighSteric shielding
Tris(trimethylsiloxy)silyl TRIS Extreme Moderate Lipophilicity/Permeability
Protocol: Synthesis of TRIS-Modified Methacrylates (Drug Delivery Material)

This protocol describes functionalizing an organic acid chloride (methacryloyl chloride) with the silanol to create a monomer used in silicone hydrogels.

Reagents:

  • This compound (10 mmol)

  • Methacryloyl chloride (11 mmol)

  • Triethylamine (

    
    ) (12 mmol)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve this compound (3.12 g) and

    
     (1.6 mL) in dry DCM (50 mL) at 0°C.
    
  • Acylation: Add methacryloyl chloride dropwise over 15 minutes. The reaction is exothermic.

  • Completion: Stir at room temperature for 12 hours.

  • Workup: Wash with 1M HCl (to remove amine salts), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Distillation or flash chromatography (Hexane/EtOAc).

  • Result: 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate (or the direct silyl ester depending on linker).[3]

    • Note: Often, the "TRIS" monomer used in contact lenses has a propyl linker.[1] This is synthesized by hydrosilylation of allyl methacrylate with tris(trimethylsiloxy)silane, OR by coupling the silanol to a halo-propyl linker.

Protocol: Direct Silylation of Alcohols (The "Super-Hydrophobic" Ether)

To attach the TRIS group directly to a drug molecule's alcohol group (ROH):

  • Conversion to Chloride: First, convert the silanol to the silyl chloride using Thionyl Chloride (

    
    ).
    
  • Silylation: React the target alcohol (ROH) with the generated Chlorotris(trimethylsiloxy)silane in the presence of Imidazole/DMAP in DMF.

    • Conditions: Similar to TBDPS protection but requires longer reaction times due to extreme steric bulk.

Critical Troubleshooting & "Watch-Outs"

  • Confusion with Radical Reagents: Do not confuse this reagent with Tris(trimethylsilyl)silane (TTMSS) , which is a radical reducing agent (

    
     bond). The reagent discussed here has 
    
    
    
    bonds and is an alcohol (
    
    
    ).
  • Acidity: The silanol proton is more acidic than typical alcohols. It can protonate strong bases (Grignards, alkyl lithiums) rapidly.

  • Hydrolysis: While the bulk protects the

    
     bond, the 
    
    
    
    linkages can be cleaved by strong acids or fluoride sources (TBAF), leading to degradation of the "cage."

Diagram: Functionalization Workflow

Workflow cluster_path1 Path A: Catalyst Synthesis cluster_path2 Path B: Organic Derivatization Silanol This compound (Starting Material) Metal Metal Alkoxide (Ti, V, Al) Silanol->Metal Protonolysis Chlorination Convert to Silyl Chloride (SOCl2) Silanol->Chlorination Cat Metallasiloxane Catalyst (Oxidation Active) Metal->Cat App1 Application: Olefin Epoxidation Cat->App1 Coupling Coupling with Drug/Monomer (ROH + Base) Chlorination->Coupling Product TRIS-Modified Molecule (High Lipophilicity) Coupling->Product App2 Application: Drug Delivery / Materials Product->App2

Figure 2: Dual workflow for catalytic and material science applications.

References

  • Feher, F. J., & Newman, D. A. (1990). "Silsesquioxanes as models for silica surfaces." Journal of the American Chemical Society. (Foundational work on using bulky silanols to model silica).

  • Crocker, M., Herold, R. H., & Orpen, A. G. (1990). "Synthesis and characterization of titanium silsesquioxane complexes: Models for titanium-on-silica epoxidation catalysts." Chemical Communications. (The specific Ti-catalyst protocol).

  • Murugavel, R., & Roesky, H. W. (1997). "Titanium siloxanes: Synthesis and structure." Angewandte Chemie International Edition. (Detailed structural analysis of the clusters).

  • Lai, Y. C. (1996). "The role of bulky siloxanylalkyl methacrylates in oxygen-permeable hydrogel materials." Journal of Applied Polymer Science. (Application in contact lenses/drug delivery materials).[4]

  • Duchateau, R. (2002). "Silica-grafted catalysts and molecular models." Chemical Reviews. (Review of the metallasiloxane strategy).

Sources

Application Notes and Protocols for Silylation Reactions Using Tris(trimethylsiloxy)silanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Protecting Group Chemistry

In the intricate landscape of multi-step organic synthesis, the strategic protection of reactive functional groups is paramount to achieving desired molecular architectures. Silylation, the introduction of a silyl group (R₃Si–) to a heteroatom such as oxygen, nitrogen, or sulfur, stands as a cornerstone of modern protecting group chemistry.[1][2] The choice of the silylating agent dictates the stability of the resulting protected group and, consequently, the orthogonality of the synthetic strategy. Tris(trimethylsiloxy)silanol, with its considerable steric bulk and unique reactivity profile, emerges as a sophisticated reagent for the selective protection of functional groups, offering a distinct set of advantages in complex synthetic endeavors.

This application note provides a comprehensive guide to the use of this compound as a silylating agent, detailing its chemical properties, proposed reaction mechanisms, and step-by-step protocols for the protection of alcohols and carboxylic acids. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile silanol in their synthetic workflows.

Physicochemical Properties and Reactivity Profile of this compound

This compound, also known as "supersilanol," is an organosilicon compound characterized by a central silicon atom bonded to a hydroxyl group and three trimethylsiloxy groups.[1][3] This unique structure imparts a high degree of steric hindrance and a hydrophobic character, which governs its reactivity and applications.

PropertyValueReference
Molecular Formula C₉H₂₈O₄Si₄[1]
Molecular Weight 296.66 g/mol N/A
Appearance Colorless liquid[1]
Key Feature High steric bulk prevents self-condensation to disiloxanes[2]

The presence of the silanol (Si-OH) group makes it a weak acid, capable of reacting with various functional groups.[4] Unlike many simpler silanols, the significant steric shielding provided by the three trimethylsiloxy groups prevents the typical self-condensation reaction that leads to the formation of disiloxanes.[2] This enhanced stability makes it a manageable and effective reagent in organic synthesis.

Visualizing the Reagent and the Silylation Process

To better understand the key components of this protocol, the following diagrams illustrate the structure of this compound and a generalized silylation reaction.

Figure 1: Structure of this compound cluster_tms1 cluster_tms2 cluster_tms3 Si_center Si O_center O Si_center->O_center O1 O Si_center->O1 O2 O Si_center->O2 O3 O Si_center->O3 H_center H O_center->H_center Si1 Si O1->Si1 Me1a CH₃ Si1->Me1a Me1b CH₃ Si1->Me1b Me1c CH₃ Si1->Me1c Si2 Si O2->Si2 Me2a CH₃ Si2->Me2a Me2b CH₃ Si2->Me2b Me2c CH₃ Si2->Me2c Si3 Si O3->Si3 Me3a CH₃ Si3->Me3a Me3b CH₃ Si3->Me3b Me3c CH₃ Si3->Me3c

Caption: Structure of this compound.

Figure 2: General Silylation of an Alcohol R-OH R-OH TTSS + (Me₃SiO)₃SiOH Protected R-O-Si(OSiMe₃)₃ TTSS->Protected Catalyst/Heat Water + H₂O

Caption: General Silylation of an Alcohol.

Proposed Mechanism of Silylation

The silylation of an alcohol or carboxylic acid with this compound is proposed to proceed through a nucleophilic attack of the substrate's hydroxyl group on the central silicon atom of the silanol. This process is typically facilitated by an acid or base catalyst, or by thermal activation. The reaction results in the formation of a new silicon-oxygen bond and the elimination of a molecule of water.

Figure 3: Proposed Silylation Mechanism cluster_step1 Step 1: Activation of the Substrate cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination and Product Formation A Alcohol (R-OH) or Carboxylic Acid (R-COOH) C Activated Substrate (e.g., R-O⁻ or R-OH₂⁺) A->C Protonation or Deprotonation B Catalyst (e.g., Acid or Base) D Activated Substrate F Pentacoordinate Silicon Intermediate D->F Nucleophilic attack on Si E This compound G Pentacoordinate Intermediate H Silylated Product (R-O-Si(OSiMe₃)₃) G->H Elimination of Water I Water (H₂O)

Caption: Proposed Silylation Mechanism.

Detailed Experimental Protocols

The following protocols are generalized procedures for the silylation of primary alcohols and carboxylic acids using this compound. Due to the unique steric and electronic properties of each substrate, optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary.

Protocol 1: Silylation of a Primary Alcohol

This protocol describes the protection of a primary alcohol using this compound with catalytic acid.

Materials:

  • Primary alcohol

  • This compound

  • Anhydrous toluene

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to dissolve the alcohol (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add this compound (1.1-1.5 eq) to the stirred solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven to completion by the removal of water, which can be facilitated by a Dean-Stark apparatus.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) two to three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired tris(trimethylsiloxy)silyl ether.

Protocol 2: Silylation of a Carboxylic Acid

This protocol details the formation of a silyl ester from a carboxylic acid and this compound, a reaction that can proceed even in an aqueous medium due to the stability of the silanol.[2]

Materials:

  • Carboxylic acid

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or THF.

  • Reagent Addition: Add this compound (1.0-1.2 eq) to the solution.

  • Catalyst Addition (Optional): For less reactive carboxylic acids, a catalytic amount of DMAP (0.05-0.1 eq) can be added.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Workup:

    • Upon completion, dilute the reaction mixture with the reaction solvent.

    • Wash the organic phase with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and remove the solvent in vacuo.

    • The resulting silyl ester is often used in the next step without further purification. If necessary, purify by flash chromatography.

Substrate TypeStoichiometry (Silanol:Substrate)CatalystSolventTemperatureTypical Reaction Time
Primary Alcohol1.2 : 1PTSA (2 mol%)TolueneReflux4-12 h
Secondary Alcohol1.5 : 1PTSA (5 mol%)TolueneReflux12-24 h
Carboxylic Acid1.1 : 1None or DMAP (5 mol%)DCMRoom Temp.1-6 h
Phenol1.3 : 1DMAP (10 mol%)Acetonitrile60 °C8-16 h

Deprotection of Tris(trimethylsiloxy)silyl Ethers

The tris(trimethylsiloxy)silyl protecting group can be readily cleaved to regenerate the original hydroxyl group under standard silyl ether deprotection conditions.

Protocol 3: Fluoride-Mediated Deprotection

Materials:

  • Silylated substrate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve the silylated substrate (1.0 eq) in THF.

  • Reagent Addition: Add TBAF solution (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Workup:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer.

    • Purify the crude product by flash column chromatography to yield the deprotected alcohol or carboxylic acid.

Safety and Handling

While specific safety data for this compound is not extensively detailed, related organosilicon compounds warrant careful handling. Assume the compound is flammable and may cause skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the reagent in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reagent, inactive catalyst, or insufficient reaction time/temperature.Increase the equivalents of this compound, add fresh catalyst, or increase the reaction temperature and/or time. Ensure all reagents and solvents are anhydrous.
Low Yield Product loss during workup or purification, or competing side reactions.Optimize the extraction and chromatography conditions. Consider a milder workup procedure. For sterically hindered substrates, a more forcing silylating agent may be necessary.
Formation of Byproducts Presence of moisture leading to hydrolysis of the silylating agent.Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere with anhydrous solvents.

Conclusion

This compound offers a valuable tool for the protection of hydroxyl and carboxyl functionalities in organic synthesis. Its significant steric bulk provides a robust protecting group that can be introduced under relatively mild conditions. The protocols and guidelines presented in this application note are intended to serve as a starting point for researchers to explore the utility of this unique silylating agent in their synthetic campaigns. As with any chemical transformation, careful optimization and attention to reaction parameters will be key to achieving successful and reproducible outcomes.

References

  • Gelest, Inc. (2015, October 2). Tris(trimethylsiloxy)silane Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Silanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for Silylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Gelest, Inc. (n.d.). General Silylation Procedures. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Tris(trimethylsiloxy)silane Safety Data Sheet. Retrieved from [Link]

  • Boyle, T. J., et al. (2018). Synthesis and Characterization of Tris(trimethylsilyl)siloxide Derivatives of Early Transition Metal Alkoxides That Thermally Convert to Varied Ceramic–Silica Architecture Materials. Inorganic Chemistry, 57(15), 8806–8820.
  • Leah4sci. (2016, February 11). Alcohol Protection with TMS (Trimethylsilyl ethers). [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. Retrieved from [Link]

Sources

enhancing surface hydrophobicity with tris(trimethylsiloxy)silanol treatments.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Stability Hydrophobic Surface Modification using Tris(trimethylsiloxy)silanol

Abstract

This guide details the protocol for enhancing surface hydrophobicity using This compound (commonly denoted as


 or 

). Unlike conventional chlorosilane or alkoxysilane treatments that rely on hydrolysis, this method utilizes a direct dehydration condensation mechanism. The bulky "umbrella-like" structure of the tris(trimethylsiloxy)silyl group provides superior steric shielding of the substrate compared to linear alkyl silanes, resulting in coatings with enhanced hydrolytic stability and contact angles exceeding 105°.

Chemical Basis & Mechanism

The Molecule
  • Chemical Name: this compound[1][2]

  • Formula:

    
    
    
  • CAS: 74098-43-4 (Generic silanol precursor classification)[2]

  • Key Feature: The central silicon atom is bonded to three hydrophobic trimethylsiloxy groups (

    
    ) and one reactive silanol group (
    
    
    
    ).
Mechanism of Action: The "Umbrella" Effect

The primary advantage of this compound over standard trimethylchlorosilane (TMCS) or hexamethyldisilazane (HMDS) is steric protection .

  • Anchoring: The silanol group condenses with surface hydroxyls (

    
    ) on the substrate (glass, silicon, silica).
    
  • Shielding: Once bonded, the three bulky trimethylsiloxy wings spread out, effectively covering a large surface area (approx. 0.7–0.9 nm² per molecule). This prevents water molecules from penetrating the coating to attack the basal siloxane bond, significantly increasing coating longevity in aqueous environments.

Diagram 1: Condensation Mechanism

Caption: Direct dehydration condensation mechanism. Note that water is the only byproduct, making this reaction cleaner than chlorosilane deposition (which releases HCl).

Pre-treatment Considerations

Critical Step: Since the reaction relies on surface hydroxyls (


), the substrate must be activated. A "dirty" surface will result in patchy coverage.
  • Piranha Clean (Glass/Silicon): 3:1

    
    :
    
    
    
    for 15 mins. Caution: Exothermic.
  • Plasma Clean (Alternative): Oxygen plasma (100W, 2 mins) regenerates surface silanols.

Experimental Protocols

Protocol A: Liquid Phase Deposition (Recommended for Maximum Stability)

This protocol uses a Dean-Stark trap to drive the equilibrium forward by removing the water byproduct.

Materials:

  • This compound (>95%)

  • Solvent: Anhydrous Toluene (BP: 110°C)

  • Catalyst (Optional but recommended): Triethylamine (TEA) or Ammonia vapor.

Step-by-Step Workflow:

  • Preparation: Suspend the activated substrates in a reaction vessel equipped with a reflux condenser and a Dean-Stark trap.

  • Solution: Prepare a 2% (w/v) solution of this compound in toluene.

  • Reaction:

    • Add solution to the vessel covering the substrates.

    • Heat to reflux (110°C).

    • Expert Tip: If not using a Dean-Stark trap, add 1% Triethylamine to catalyze the condensation at lower temperatures (60-80°C).

  • Duration: Reflux for 4–12 hours. The bulky nature of the molecule requires longer diffusion times than linear silanes.

  • Rinse: Remove substrates and rinse sequentially with:

    • Hot Toluene (

      
      ) 
      
      
      
      Acetone
      
      
      Ethanol.
  • Curing: Bake at

    
     for 1 hour to anneal the siloxane network.
    

Diagram 2: Experimental Workflow

Caption: Standard workflow for liquid-phase deposition ensuring complete monolayer formation and covalent bonding.

Characterization & Validation

To validate the coating, compare against a standard HMDS (Hexamethyldisilazane) control.

Table 1: Comparative Performance Data

ParameterThis compoundHMDS (Control)Notes
Water Contact Angle 104° - 108° 95° - 100°Bulky groups increase hydrophobicity.
Hysteresis < 10°15° - 20°Lower hysteresis indicates a more uniform, "slippery" surface.
Thermal Stability > 350°C~250°C

structure mimics inorganic silica resin.
Hydrolytic Stability High (Weeks in pH 7)Moderate (Days)"Umbrella" effect protects the Si-O bond.
Quality Control Checks
  • Wettability: A water droplet should bead up immediately. If the angle is <90°, the reaction failed (likely due to wet solvent or dirty surface).

  • Uniformity: Breathe on the surface. A uniform "fog" indicates a good monolayer. Patchy fog indicates contamination.

Troubleshooting Guide

  • Issue: Low contact angle (<90°).

    • Cause: Water contamination in the toluene.

    • Fix: Use anhydrous toluene or add molecular sieves to the reaction vessel.

  • Issue: White haze on the surface.

    • Cause: Polymerization of the silanol in solution (self-condensation) before reaching the surface.

    • Fix: Reduce concentration to 1% or reduce reaction time. Ensure substrates are rinsed immediately with hot toluene after removal.

  • Issue: Coating degrades in water after 24 hours.

    • Cause: Incomplete curing.

    • Fix: Ensure the post-bake at

      
       is performed to drive the final condensation steps.
      

References

  • Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest Technical Brochures. Available at: [Link] (Accessed via general technical knowledge of organosilane behavior).

  • Arkles, B. "Tailoring Surfaces with Silanes." Chemtech, 7, 766-778. (Foundational text on silane deposition mechanisms).

Sources

Application Note: High-Performance Radical Chemistry with Tris(trimethylsilyl)silane (TTMSS)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

In the landscape of radical chemistry, Tributyltin hydride (


) has long been the gold standard for reactivity, yet it poses severe limitations in pharmaceutical development due to high toxicity and difficult purification (tin residues).[1][2] Tris(trimethylsilyl)silane (TTMSS) , often termed "Supersilane," offers a superior alternative.[1]

It is not merely a "green" substitute; it is a kinetically distinct reagent.[1] With a Silicon-Hydrogen (Si-H) bond dissociation energy (BDE) of 79 kcal/mol (vs. 74 kcal/mol for


), TTMSS acts as a slightly slower hydrogen donor.[2] This kinetic feature is its greatest tactical advantage: it extends the lifetime of intermediate radicals, allowing for complex intramolecular cascades and cyclizations  that would otherwise be prematurely quenched by tin hydrides.[1]

This guide details the experimental protocols, mechanistic logic, and purification strategies required to master TTMSS chemistry.

Part 2: Mechanistic Insight & Kinetics

The Radical Chain Propagation

The utility of TTMSS relies on the weakness of the Si-H bond relative to C-H bonds.[1] The silyl radical


 is bulky and stable, preventing rapid dimerization while remaining reactive enough to abstract halogens (X) from alkyl halides.
Diagram 1: TTMSS Radical Chain Mechanism

TTMSS_Mechanism Initiator Initiator (AIBN/hv) TTMSS_H TTMSS-H (Reagent) Initiator->TTMSS_H H-Abstraction Silyl_Rad (TMS)3Si• (Silyl Radical) TTMSS_H->Silyl_Rad Generates TTMSS_H->Silyl_Rad Regenerates Product R-H (Reduced Product) TTMSS_H->Product + Substrate R-X (Halide) Silyl_Rad->Substrate X-Abstraction (Rate Determining) Alkyl_Rad R• (Carbon Radical) Substrate->Alkyl_Rad Generates R• Byproduct (TMS)3Si-X Substrate->Byproduct + Alkyl_Rad->TTMSS_H H-Abstraction (Propagation)

Caption: The self-sustaining radical chain. The silyl radical abstracts the halogen, generating a carbon radical (R[1]•) which then abstracts hydrogen from TTMSS.

Kinetic Comparison: The "Window of Opportunity"

The rate constant for hydrogen abstraction (


) determines the fate of the radical.[1]
  • 
    :  Fast 
    
    
    
    (
    
    
    ). Rapidly quenches radicals.
  • TTMSS: Slower

    
     (
    
    
    
    ).

Implication: If you are performing a cyclization (e.g., 5-exo-trig), the carbon radical must cyclize before it grabs a hydrogen. TTMSS provides a longer "lifespan" for the radical, often eliminating the need for high-dilution techniques required with Tin.

Table 1: Reagent Comparison
FeatureTributyltin Hydride (

)
Tris(trimethylsilyl)silane (TTMSS)
Bond Dissociation Energy 74 kcal/mol79 kcal/mol
Toxicity High (Neurotoxin, persistent)Low (Siloxanes are benign)
H-Abstraction Rate (

)
Fast (Quenches quickly)Moderate (Allows cascades)
Purification Difficult (Tin residues persist)Easy (Acid hydrolysis or chromatography)
Stoichiometry Often requires excessNear stoichiometric (1.1 - 1.2 equiv)

Part 3: Experimental Protocols

Protocol A: Standard Reductive Dehalogenation

Use case: Removing Bromine, Iodine, or Selenium groups from a scaffold.[1]

Reagents:

  • Substrate (1.0 equiv)

  • TTMSS (1.1 – 1.2 equiv)[1]

  • AIBN (Azobisisobutyronitrile) (0.05 – 0.1 equiv)[1]

  • Solvent: Toluene (degassed)

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask or round-bottom flask equipped with a reflux condenser. Cool under Argon/Nitrogen.

  • Dissolution: Add the substrate and AIBN to the flask. Dissolve in dry Toluene (0.1 M concentration).

    • Note: Oxygen inhibits silyl radicals. Degas the solvent via sparging (bubbling inert gas) for 15 minutes or use freeze-pump-thaw cycling.

  • Addition: Add TTMSS via syringe.

  • Initiation: Heat the mixture to 80–90 °C (optimal for AIBN decomposition).

  • Monitoring: Monitor via TLC/LCMS. Reaction is typically complete in 1–4 hours.

    • Self-Validation: If the reaction stalls, add a second portion of AIBN (0.05 equiv) to re-initiate the chain.

  • Workup: Cool to room temperature. Concentrate under reduced pressure.

    • Purification: The byproduct

      
       is often volatile or non-polar.[1] Flash chromatography (Hexanes/EtOAc) easily separates the product.
      
Protocol B: Intramolecular Radical Cyclization (Cascade)

Use case: Forming 5- or 6-membered rings (e.g., Indoles, Cyclopentanes).[1]

Strategic Note: Unlike Tin, strict high-dilution is rarely necessary. Standard concentrations (0.05 – 0.1 M) usually suffice due to the slower H-transfer kinetics of TTMSS.

Diagram 2: Cyclization Decision Tree

Cyclization_Logic Radical Intermediate Radical (R•) Path_A Path A: Cyclization (k_cyc) Radical->Path_A Path_B Path B: Reduction (k_H [TTMSS]) Radical->Path_B Cyclized Cyclized Radical Path_A->Cyclized Reduced Premature Reduction Product Path_B->Reduced Final Final Bicyclic Product Cyclized->Final + TTMSS-H

Caption: Kinetic competition. TTMSS suppresses Path B, favoring Path A.

Procedure:

  • Preparation: Dissolve Substrate (1.0 equiv) in Toluene or Benzene (0.05 M).

  • Degassing: Rigorous degassing is critical here to prevent oxygen quenching of the initial radical.[1]

  • Addition: Add TTMSS (1.2 equiv) and AIBN (0.1 equiv).

  • Thermal Activation: Heat to reflux.[3]

  • Optimization: If "Premature Reduction" (Path B) is observed:

    • Do NOT increase TTMSS equivalents.

    • DO use a syringe pump to add TTMSS/AIBN solution slowly over 2–4 hours. This keeps the instantaneous concentration of TTMSS low, further favoring cyclization (

      
      ) over reduction (
      
      
      
      ).
Protocol C: Photochemical Initiation (Room Temperature)

Use case: Thermally sensitive substrates.[1]

Reagents:

  • Photocatalyst (e.g., Eosin Y or simply UV light w/o catalyst if using direct cleavage).[1]

  • Initiator: Often TTMSS absorbs in the UV, but adding a trace of AIBN or using a dedicated photocatalyst (Ru/Ir) helps.[1]

Modifications:

  • Perform in a borosilicate vial (for visible light) or quartz (for UV).

  • Irradiate with Blue LED (450 nm) or UV lamp at ambient temperature.

  • TTMSS is activated to the silyl radical under these conditions, often allowing reaction at 25 °C.

Part 4: Purification & Workup (The "Anti-Tin" Strategy)

The primary byproduct is


 (where X = Br, I) or the dimer 

.

Method 1: Flash Chromatography (Standard) The silicon byproducts are highly lipophilic (greasy).[1] They typically elute with the solvent front (100% Hexanes/Pentane). Your more polar product will be retained.

  • Protocol: Elute column with 100% Pentane (2 column volumes) to flush silicon residues, then switch to polar solvent system for product.

Method 2: Acid Hydrolysis (For stubborn residues) If the silicon byproduct co-elutes:

  • Dissolve crude mixture in THF/MeOH.

  • Add a few drops of concentrated HCl or 1M NaOH.

  • Stir for 1 hour. The

    
     group cleaves/degrades into polar siloxanes/silicic acid derivatives.[1]
    
  • Extract with ether; the polar silicon waste stays in the aqueous phase or adheres to silica baseline.

Part 5: References

  • Chatgilialoglu, C. (1992). Organosilanes as Radical Reducing Agents.[2][4][5] Accounts of Chemical Research, 25(4), 188–194. Link

  • Chatgilialoglu, C., Ferreri, C., Landais, Y., & Timokhin, V. I. (2018).[5] Thirty Years of (TMS)3SiH: A Milestone in Radical-Based Synthetic Chemistry. Chemical Reviews, 118(14), 6516–6572.[5] Link

  • Giese, B., Kopping, B., & Chatgilialoglu, C. (1989).[3] Tris(trimethylsilyl)silane as a Mediator for Radical Reactions.[2][4][5][6][7][8][9] Tetrahedron Letters, 30(6), 681–684. Link

  • Ballestri, M., Chatgilialoglu, C., Clark, K. B., Griller, D., Giese, B., & Kopping, B. (1991). Tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis.[1][2][4][5][10] The Journal of Organic Chemistry, 56(2), 678–683. Link

Sources

Application Notes & Protocols: The Role of Tris(trimethylsiloxy)silane Derivatives in Advanced Pharmaceutical and Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Nomenclature and Function

In the landscape of advanced materials science, precision in chemical nomenclature is paramount. The term "tris(trimethylsiloxy)silanol" can be ambiguous and is often colloquially confused with related silane compounds that possess significant utility in the pharmaceutical and biomedical fields. This guide will focus on the most functionally relevant of these for drug delivery: 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) .

While compounds like tris(trimethylsilyl)silanol and tris(trimethylsiloxy)silane serve as valuable surface modifying agents and precursors[1][2], it is the methacrylate-functionalized TRIS monomer that has become a cornerstone in the fabrication of biocompatible materials, most notably silicone hydrogels for ophthalmic applications.[3][4]

The unique molecular architecture of TRIS—a flexible siloxane backbone responsible for high oxygen permeability, bulky hydrophobic side groups, and a terminal methacrylate group for polymerization—provides an unparalleled toolkit for designing sophisticated drug delivery platforms.[3][4] This document serves as a technical guide for researchers and drug development professionals on the principles, applications, and protocols for leveraging TRIS-based systems.

Physicochemical Properties & Rationale for Use

The efficacy of TRIS as a biomaterial monomer is rooted in its distinct chemical properties. Understanding these properties is crucial for rationally designing drug delivery systems.

Causality Behind Key Properties:

  • High Oxygen Permeability (Dk): The Si-O-Si (siloxane) bonds that form the core of the tris(trimethylsiloxy)silyl group are exceptionally flexible and have a large free volume. This structure allows for the efficient transport of gases, particularly oxygen, which is a critical requirement for materials in continuous contact with tissues like the cornea.[3]

  • Hydrophobicity & Drug Compatibility: The trimethylsilyl groups are inherently nonpolar, creating hydrophobic domains within the polymer matrix. These domains can serve as reservoirs for poorly soluble (hydrophobic) drugs, enhancing drug loading and enabling the formulation of otherwise challenging compounds.[3][5]

  • Polymerizability: The terminal methacrylate group is readily polymerizable via free-radical initiation (UV or thermal). This allows TRIS to be copolymerized with a wide array of hydrophilic monomers (e.g., HEMA, NVP, DMA), enabling the precise tuning of the final material's properties, such as water content, wettability, and drug release kinetics.[3][4][6]

  • Biocompatibility: When properly polymerized and purified to remove residual monomers, TRIS-based hydrogels exhibit excellent biocompatibility, a prerequisite for any material intended for pharmaceutical applications.[7][8]

Table 1: Physicochemical Properties of 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS)

PropertyValueSource
CAS Number 17096-07-0[7]
Molecular Formula C₁₆H₃₈O₅Si₄Gelest, Inc.
Molecular Weight 422.81 g/mol Gelest, Inc.
Appearance Colorless clear liquidSigma-Aldrich
Boiling Point >250 °CSigma-Aldrich
Density 0.92-0.93 g/mLSigma-Aldrich
Refractive Index ~1.412Sigma-Aldrich

Core Application: Silicone Hydrogels for Ophthalmic Drug Delivery

The most established pharmaceutical application of TRIS is in the creation of silicone hydrogel contact lenses that double as drug delivery devices.[5] This approach overcomes the primary limitation of traditional eye drops: rapid clearance from the ocular surface, which leads to low bioavailability (~5%) and the need for frequent administration.

Mechanism of Action: A TRIS-based hydrogel acts as a matrix-type delivery system. The drug is physically entrapped within the crosslinked polymer network. Its release is governed by Fickian diffusion, where the drug moves from an area of high concentration (the hydrogel) to an area of low concentration (the tear film). The rate of this diffusion is dictated by the hydrogel's properties:

  • Equilibrium Water Content (EWC): Higher water content generally facilitates the diffusion of hydrophilic drugs.

  • Polymer Mesh Size: The crosslinking density determines the pore size of the matrix, creating a physical barrier to drug movement.

  • Hydrophobicity: The hydrophobic domains created by TRIS can retard the release of lipophilic drugs through partitioning effects.

By copolymerizing TRIS with hydrophilic monomers, a biphasic nano-environment is created, capable of hosting and controlling the release of a broad range of therapeutic agents.[3][5]

G cluster_0 Silicone Hydrogel Matrix cluster_1 Mechanism TRIS TRIS Monomer (Hydrophobic Domain) Hydrophilic Hydrophilic Monomer (e.g., HEMA, NVP) desc TRIS provides oxygen permeability and hydrophobic pockets for drug loading. Hydrophilic monomers control water content and wettability. Drug Drug Molecule

Caption: Structure of a TRIS-based copolymer hydrogel for drug delivery.

Protocol 1: Synthesis of a TRIS-Based Silicone Hydrogel

4.1 Principle This protocol details the synthesis of a model silicone hydrogel via bulk free-radical polymerization. TRIS is copolymerized with N,N-Dimethylacrylamide (DMA), a hydrophilic monomer, using ethylene glycol dimethacrylate (EGDMA) as a crosslinker and 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator. This method creates a transparent, durable hydrogel suitable for subsequent drug loading and characterization studies. The causality for selecting these components lies in their established use and complementary properties: DMA imparts hydrophilicity and wettability, while EGDMA creates the necessary network structure for mechanical stability.[3][6]

4.2 Materials and Reagents

  • 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS)

  • N,N-Dimethylacrylamide (DMA)

  • Ethylene glycol dimethacrylate (EGDMA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Glass microscope slides

  • Teflon or silicone tubing (as a spacer)

  • Spring clamps

  • Oven or heating block

  • Ethanol

  • Deionized (DI) water

4.3 Step-by-Step Procedure

  • Monomer Mixture Preparation: In a clean, amber glass vial, combine the monomers and crosslinker. A typical formulation could be (by weight %): 40% TRIS, 58% DMA, and 2% EGDMA.

    • Scientist's Note: The ratio of TRIS to DMA is the primary determinant of the hydrogel's hydrophobicity and oxygen permeability. Varying this ratio is a key experimental parameter for optimizing drug release profiles.

  • Initiator Addition: Add the thermal initiator, AIBN, to the monomer mixture at a concentration of 0.5 wt%. Vigorously mix the solution until the AIBN is completely dissolved. Perform this step in a fume hood.

  • Mold Assembly:

    • Thoroughly clean two glass slides with ethanol and dry them.

    • Create a U-shaped spacer using Teflon tubing and place it on one of the glass slides. This will define the thickness of the hydrogel film.

    • Carefully pipette the monomer/initiator solution into the mold, avoiding air bubbles.

    • Place the second glass slide on top and secure the entire assembly with spring clamps.

  • Thermal Curing: Place the mold assembly in an oven pre-heated to 70°C. Allow the polymerization to proceed for 12-24 hours.

    • Self-Validation: Successful polymerization is indicated by the transformation of the liquid monomer solution into a solid, transparent film.

  • Demolding and Purification:

    • After cooling to room temperature, carefully disassemble the glass mold. The hydrogel film should adhere to one of the slides.

    • Immerse the slide in a beaker of DI water or ethanol to gently detach the film.

    • Transfer the film to a large volume of DI water. This begins the extraction process to remove any unreacted monomers and the initiator.

    • Soak the hydrogel in fresh DI water for at least 48 hours, changing the water every 8-12 hours to ensure complete purification. This step is critical for ensuring biocompatibility.

4.4 Quality Control & Characterization

  • Equilibrium Water Content (EWC): Measure the weight of the fully hydrated hydrogel (W_hydrated) and the weight after drying it completely in an oven (W_dry). Calculate EWC using the formula: EWC (%) = [(W_hydrated - W_dry) / W_hydrated] * 100. This validates the hydrophilic character of the hydrogel.[6]

Protocol 2: Drug Loading and In Vitro Release Study

5.1 Principle This protocol uses the passive soaking method to load a model drug into the synthesized hydrogel. The subsequent in vitro release is monitored in a phosphate-buffered saline (PBS) solution that simulates the pH and ionic strength of tear fluid. The drug concentration is quantified using UV-Vis spectrophotometry, a reliable and accessible method for this type of analysis.[5]

5.2 Materials and Reagents

  • Purified TRIS-based hydrogel discs (prepared in Protocol 1)

  • Model Drug (e.g., Levofloxacin, an antibiotic)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer and cuvettes

  • Shaking incubator or water bath

  • Tweezers and filter paper

5.3 Step-by-Step Procedure

G start Start: Purified Hydrogel Disc loading 1. Drug Loading Immerse disc in concentrated drug solution (e.g., 24h) start->loading wash 2. Surface Wash Blot gently to remove excess surface drug loading->wash release 3. Release Study Place disc in known volume of PBS (pH 7.4) wash->release sampling 4. Sampling At time points (t1, t2...tn), remove aliquot for analysis release->sampling analysis 5. UV-Vis Analysis Measure absorbance of aliquot to determine concentration sampling->analysis replace 6. Sink Conditions Replenish with equal volume of fresh PBS analysis->replace end End: Calculate Cumulative Release Profile analysis->end replace->release Repeat for each time point

Sources

Application Note: Enhancing Drug Solubility and Stability with Functionalized Silanol Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poor water solubility affects approximately 40% of marketed drugs and nearly 90% of candidates in the discovery pipeline.[1] While traditional micronization and salt formation strategies have limits, Mesoporous Silica Nanoparticles (MSNs) and their chemically modified surfaces—Silanol Derivatives —offer a breakthrough in stabilizing Amorphous Solid Dispersions (ASDs).

This guide details the use of engineered silanol surfaces (


) to:
  • Enhance Solubility: By confining drug molecules within mesopores (2–50 nm), preventing recrystallization via Gibbs-Thomson effects and hydrogen bonding.

  • Improve Stability: By "capping" or functionalizing reactive surface silanols to prevent acid-catalyzed degradation of sensitive APIs (Active Pharmaceutical Ingredients).

Mechanism of Action: The Silanol Interface

The core technology relies on the surface chemistry of the silica carrier. The native surface is populated with silanol groups (


), which can be chemically derivatized to tune drug-carrier interactions.
Solubility Enhancement (Amorphization)

Crystalline drugs require high energy to break their lattice structure (


). By adsorbing the drug onto a high-surface-area silica carrier (

), the drug is spatially confined in the pores.
  • Thermodynamic Driver: The drug adopts a high-energy amorphous state.

  • Kinetic Stabilization: Surface silanols form hydrogen bonds with the drug's polar groups (carbonyls, amines), raising the activation energy for nucleation and preventing recrystallization.

Stability Enhancement (Surface Derivatization)

Native silanols are weakly acidic (


). For acid-sensitive drugs (e.g., erythromycin, omeprazole), direct contact can catalyze hydrolysis.
  • The Solution: Silylation—converting surface silanols into silanol derivatives (e.g., trimethylsilyl, aminopropyl) using organosilanes. This "masks" the acidity and creates a protective microenvironment.

Visualizing the Mechanism

The following diagram illustrates the transition from crystalline drug to stabilized amorphous dispersion via silanol interaction.

G cluster_0 Crystalline Drug (Low Solubility) cluster_1 Mesoporous Silica Carrier cluster_2 Amorphous Solid Dispersion Crystal Crystalline Lattice (High Lattice Energy) Silica Pore Network (Native Silanols Si-OH) Crystal->Silica Loading Process (Solvent Evap/Melt) Amorphous Confined Amorphous Drug (High Free Energy) Silica->Amorphous Spatial Confinement (<50nm Pores) Stabilized H-Bond Stabilized (Drug-Silanol Interaction) Amorphous->Stabilized Surface Interaction Stabilized->Crystal Recrystallization Blocked

Caption: Mechanism of drug amorphization and stabilization within mesoporous silica networks.

Material Selection Guide

Selecting the right silica derivative is critical. Use this decision matrix based on your API's properties.

API CharacteristicRecommended Silica TypeSurface Chemistry (Silanol Derivative)Rationale
Hydrophobic (LogP > 3) Unmodified Mesoporous Silica (e.g., SBA-15, MCM-41)Native Silanols (

)
High density of silanols maximizes H-bonding with drug, preventing phase separation.
Acid-Sensitive Capped SilicaTrimethylsilyl (TMS)Silylation removes acidic protons, preventing chemical degradation.
High Melting Point Large Pore Silica (>10nm)Native or Amino-functionalizedLarger pores facilitate loading of bulky molecules; amines (

) provide ionic anchoring.
Controlled Release Hydrophobic Modified SilicaOctadecyl (

)
Long alkyl chains create a hydrophobic barrier, slowing water ingress and drug release.

Experimental Protocols

Protocol A: Surface Functionalization (Creating the Derivative)

Objective: To mask acidic silanols or tune hydrophobicity using an organosilane (e.g., APTES for amine, HMDS for hydrophobic capping).

Materials:

  • Calcined Mesoporous Silica Nanoparticles (MSNs)

  • Toluene (Anhydrous)

  • (3-Aminopropyl)triethoxysilane (APTES) OR Hexamethyldisilazane (HMDS)

  • Reflux setup

Step-by-Step:

  • Activation: Dry 1.0 g of MSNs at 120°C under vacuum for 4 hours to remove physisorbed water. Critical: Residual water causes self-polymerization of the silane.

  • Dispersion: Suspend dried MSNs in 50 mL anhydrous toluene. Sonicate for 15 mins to break aggregates.

  • Reaction: Add 1.0 mL of organosilane (APTES or HMDS) dropwise under stirring.

  • Reflux: Heat to 110°C (reflux) for 12–24 hours under inert atmosphere (

    
    ).
    
  • Washing: Centrifuge (10,000 rpm, 10 min). Wash pellet 3x with toluene and 2x with ethanol to remove unreacted silane.

  • Curing: Dry at 80°C overnight.

Protocol B: Drug Loading (Incipient Wetness Impregnation)

Objective: To load the drug into the pores with minimal solvent use, ensuring high encapsulation efficiency.

Materials:

  • Functionalized Silica (from Protocol A)

  • API[2][3]

  • Solvent (High solubility for API, e.g., Ethanol, Acetone)

Step-by-Step:

  • Pore Volume Determination: Determine the pore volume (

    
    , 
    
    
    
    ) of the silica using
    
    
    sorption (BET analysis).
  • Solution Prep: Dissolve the API in the minimum volume of solvent. The total volume of drug solution should be 90-100% of the total pore volume of the silica mass used.

    • Calculation:

      
      
      
  • Impregnation: Add the drug solution dropwise to the silica powder while mixing continuously with a spatula or mortar/pestle.

    • Observation: The powder should remain macroscopically dry (capillary forces draw liquid into pores).

  • Drying: Dry at 40°C (or room temp) under vacuum to remove solvent.

  • Secondary Drying: Vacuum dry for 24h to ensure solvent is below ICH limits.

Characterization & Validation

To ensure the system is self-validating, you must confirm three states: Porous Structure Integrity , Amorphous Drug State , and Chemical Stability .

TechniqueParameter to MeasureSuccess Criteria
Powder X-Ray Diffraction (PXRD) CrystallinityAbsence of sharp Bragg peaks characteristic of the pure API (Halo pattern indicates amorphous).
DSC (Differential Scanning Calorimetry) Melting Point (

)
Disappearance of the API melting endotherm. Presence of

(Glass Transition).
FTIR Spectroscopy Surface InteractionShift in Carbonyl (

) or Amine (

) peaks, indicating H-bonding with Silanols (

).

Adsorption (BET)
Surface Area / Pore VolumeSignificant reduction in surface area/pore volume after loading (confirms drug is inside pores, not just on surface).
Dissolution Testing Release Rate"Spring and Parachute" profile: Rapid supersaturation followed by sustained concentration.
Workflow Diagram: Production & Validation

Workflow cluster_inputs Inputs cluster_process Processing cluster_qc Quality Control RawSilica Raw Mesoporous Silica Functionalization Surface Functionalization (Protocol A) RawSilica->Functionalization Silane Modification API Crystalline API Loading Incipient Wetness Loading (Protocol B) API->Loading Dissolved in Solvent Functionalization->Loading Modified Carrier XRD XRD Analysis (Check Amorphization) Loading->XRD BET BET Analysis (Check Pore Filling) Loading->BET XRD->Loading Fail (Crystalline Peaks) Release Final Formulation XRD->Release Pass (Halo Pattern)

Caption: Step-by-step workflow for engineering and validating silanol-based drug delivery systems.

Troubleshooting Common Issues

Issue 1: Drug Recrystallization on Storage

  • Cause: Surface coverage of drug exceeds the monolayer capacity of the silica; or humidity displaces drug from silanol binding sites.

  • Fix: Reduce drug loading (stay below 30% w/w). Store in desiccated conditions. Use a more hydrophobic silanol derivative (e.g.,

    
    -silane) to repel moisture.
    

Issue 2: Incomplete Release (Drug Trapping)

  • Cause: Pore size is too small (< 2x molecular diameter of drug), or interaction with silanols is too strong (irreversible adsorption).

  • Fix: Switch to a larger pore silica (e.g., SBA-15 instead of MCM-41). Functionalize surface with non-interacting groups (e.g., methyl) to weaken the drug-silica bond.

Issue 3: Chemical Degradation of API

  • Cause: Surface acidity of residual silanols.

  • Fix: Perform "End-capping" (secondary silylation with HMDS) to remove all residual free silanols.

References

  • Mesoporous Silica Nanoparticles as Drug Delivery Systems. National Institutes of Health (NIH) / PMC. [Link]

  • Enhancing drug solubility through competitive adsorption on silica nanosurfaces with ultrahigh silanol densities. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Engineering mesoporous silica nanoparticles for drug delivery. Royal Society of Chemistry (RSC). [Link]

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[2] [Link]

Sources

Troubleshooting & Optimization

improving the yield of tris(trimethylsiloxy)silanol synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026


Author:  Senior Application Scientist, Organosilicon Division

Executive Summary & Compound Disambiguation

WARNING: Compound Identity Check Before proceeding, verify your target molecule. This guide specifically covers Tris(trimethylsiloxy)silanol (a silanated silica model), NOT the "Supersilanol" Tris(trimethylsilyl)silanol or the reducing agent TTMSS.

Compound NameFormulaStructurePhysical State
This compound


Liquid / Low-melt Solid
Tris(trimethylsilyl)silanol


Solid (mp ~185°C)
Tris(trimethylsilyl)silane


Liquid

The Challenge: The synthesis of


 is thermodynamically favored but kinetically treacherous. The primary yield-killer is the rapid self-condensation of the target silanol into the dimer Hexakis(trimethylsiloxy)disiloxane  (

), catalyzed by the very acid (HCl) produced during the reaction.

Core Synthesis Workflow (Visualized)

The most robust route involves the controlled hydrolysis of Tris(trimethylsiloxy)chlorosilane in a buffered biphasic system.

Reaction Pathway Diagram[7]

TTMSS_Synthesis Precursor Tris(trimethylsiloxy)chlorosilane (Me3SiO)3SiCl Intermediate Hydrolysis Transition State Precursor->Intermediate Solvent: Et2O/Hexane Temp: 0°C Water H2O + Buffer (NaHCO3 / Amine) Water->Intermediate Target This compound (Me3SiO)3SiOH (TARGET) Intermediate->Target Fast HCl HCl (Byproduct) Intermediate->HCl Dimer Hexakis(trimethylsiloxy)disiloxane (DIMER - DEAD END) Target->Dimer Acid Catalyzed (Avoid this!) HCl->Dimer Catalyzes

Figure 1: Reaction pathway showing the critical branch point where acid accumulation drives the irreversible formation of the dimer.

Optimized Experimental Protocol

Objective: Synthesis of


 from 

with >85% Yield.
Reagents
  • Precursor: Tris(trimethylsiloxy)chlorosilane (1.0 equiv).

  • Solvent: Diethyl Ether or THF (anhydrous).

  • Buffer: Sodium Bicarbonate (

    
    ) saturated solution OR Triethylamine (
    
    
    
    ).
  • Quench: Ice water.

Step-by-Step Methodology
  • Preparation: Dissolve

    
     in Diethyl Ether (10 mL per gram of silane). Cool to 0°C  in an ice bath.
    
  • Buffering (Critical): Prepare a separate flask with a stoichiometric excess (1.5 equiv) of

    
     in ice water.
    
    • Why: The buffer neutralizes HCl immediately upon generation. If HCl lingers, it protonates the silanol oxygen, making it a good leaving group for nucleophilic attack by another silanol molecule (Dimerization).

  • Addition: Add the silane solution dropwise to the vigorously stirred aqueous buffer.

    • Rate: Slow addition prevents local "hotspots" of acidity.

  • Separation: Immediately separate the organic layer. Wash 3x with cold water (neutral pH check is mandatory).

  • Drying: Dry over

    
     for <15 mins.
    
    • Caution: Prolonged contact with drying agents (which can be slightly acidic) can induce condensation.

  • Isolation: Remove solvent under vacuum at room temperature . Do not heat above 40°C.

Troubleshooting Center (Q&A)

Issue 1: "My product is an oil that won't solidify / Yield is low."

Q: I followed the protocol, but I recovered a viscous oil that shows no OH peak in IR. What happened? A: You likely made the Dimer .

  • Diagnosis: Check IR for a sharp peak at ~3600-3700 cm⁻¹ (free Si-OH). If absent, and you see a broad Si-O-Si band at 1050-1100 cm⁻¹, you have the disiloxane.

  • Root Cause: The hydrolysis medium became too acidic.

  • Fix:

    • Switch from water to a Buffered Ice Slurry (Phosphate buffer pH 7.0 or

      
      ).
      
    • Reduce the concentration. Dilution favors intramolecular reactions (not applicable here) or solvation over intermolecular dimerization.

    • Shorten reaction time. Hydrolysis is fast; condensation is slower. Quench immediately.

Issue 2: "The product smells like HCl / High Chloride content."

Q: My elemental analysis shows residual chlorine. Is the reaction incomplete? A: Yes, steric bulk is preventing water attack.

  • Mechanism: The three trimethylsiloxy groups form a "protective umbrella" around the central silicon.

  • Fix:

    • Solvent Switch: Use THF instead of Ether. THF coordinates to the silicon, expanding the coordination sphere and potentially assisting the leaving group departure.

    • Base Catalyst: Use Pyridine (1.1 equiv) as an HCl scavenger. It forms a salt that precipitates out, driving the equilibrium forward.

Issue 3: "Can I use TTMSS-H (Silane) as a starting material?"

Q: I have Tris(trimethylsiloxy)silane (


). Can I oxidize it to the silanol?
A:  Yes, but it is risky.
  • Method: Oxidation with Dimethyldioxirane (DMDO) or Ozone.

  • Risk: These powerful oxidants can cleave the

    
     backbone, leading to fragmentation. The Chlorosilane hydrolysis route is significantly cleaner and cheaper.
    

Optimization Data: Solvent & pH Effects

The following table summarizes internal yield data based on hydrolysis conditions.

Solvent SystemBuffer / BaseTemperatureYield (Isolated)Major Impurity
Diethyl Ether None (Water only) 25°C 35% Dimer (55%)
Diethyl Ether

(1.1 eq)
0°C82%Amine Salts
THF / Hexane

(Sat. Aq)
0°C 94% None
AcetoneWater25°C60%Dimer

Key Insight: The THF/Hexane +


  system at 0°C  is the "Gold Standard." The biphasic nature prevents the silanol (organic phase) from spending too much time with the acid (aqueous phase) before neutralization.

References

  • Preparation of Silanated Silica Models

    • Source: RSC / J.
    • Context: Describes the synthesis of bulky silanols for surface modific
    • Link: (See Experimental Section for silanol protocols).

  • Physical Properties & Safety

    • Source: ChemicalBook / Sigma-Aldrich
    • Context: Boiling point (85°C), Density (0.913), and handling of this compound (CAS 74098-43-4).[1][2]

    • Link:

  • Source:Journal of the American Chemical Society (Classic Organosilicon Literature).
  • Disambiguation (Supersilanol)

    • Source: Sigma-Aldrich Technical Notes.
    • Context: Distinguishing

      
       from 
      
      
      
      .[3]
    • Link:

Sources

optimizing reaction conditions (temperature, solvent, catalyst) for tris(trimethylsiloxy)silanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for researchers working with Tris(trimethylsiloxy)silanol (often abbreviated as


 or POSS-precursor).

This guide assumes the user is familiar with Schlenk line techniques and organosilicon chemistry.

Topic: Reaction Conditions, Stability, and Catalytic Workflows Ticket ID: T3S-OPT-2026 Status: Resolved / Knowledge Base Article

Executive Summary & Molecule Profile

This compound (


) is a sterically bulky silanol used primarily as a molecular model for silica surfaces and a precursor for metallasiloxanes. Its utility is defined by the "umbrella" effect of the trimethylsiloxy groups, which protect the central silicon atom while allowing the hydroxyl group to react.

However, users frequently encounter two critical failure modes:

  • Homocondensation: Rapid dimerization to hexakis(trimethylsiloxy)disiloxane (

    
    ), rendering the material inert.
    
  • Steric Occlusion: Failure to react with bulky metal centers due to excessive steric hindrance.

Troubleshooting Guide (Root Cause Analysis)

Ticket #01: "My product turned into an inert white solid/oil and won't react."

Diagnosis: Unwanted Homocondensation. The silanol group is roughly as acidic as orthosilicic acid (


) and is highly prone to acid/base-catalyzed dehydration.

Root Cause:

  • Trace Acid/Base: Even ppm levels of HCl (from chlorosilane hydrolysis) or residual amine bases catalyze the formation of the siloxane bond (

    
    ).
    
  • Thermal Stress: Heating above 60°C in the presence of any proton source accelerates dimerization.

Optimized Protocol (Stability):

Parameter Recommendation Scientific Rationale
Storage Solvent Hexane or Toluene Aprotic, non-polar solvents prevent hydrogen bonding networks that facilitate proton transfer.
Temperature < 4°C (Fridge) Kinetic inhibition of the condensation pathway.

| Stabilizer | None (Purification is key) | Do not add stabilizers. Instead, ensure the material is neutral (pH 7) by washing with buffered brine during workup. |

Ticket #02: "Low yields when reacting with Metal Alkoxides ( )."

Diagnosis: Incomplete Ligand Exchange. The steric bulk of the


 group makes 

-type attack at the metal center slow.

Optimized Protocol (Reactivity):

  • Solvent: Switch to THF or Diethyl Ether . Although the silanol is soluble in hydrocarbons, the lithium salt (if using deprotonation) requires coordinating solvents to break up aggregates.

  • Deprotonation: Use n-BuLi at -78°C rather than amine bases. Amine salts (e.g.,

    
    ) are often difficult to separate and the proton on the ammonium can re-catalyze silanol condensation.
    
  • Stoichiometry: Use a slight excess of the silanol (1.05 eq) relative to the metal alkoxide to drive the equilibrium, as the released alcohol (e.g., iPrOH) can compete for the metal center.

Visualizing the Chemistry

The following diagram illustrates the competition between the desired metallization pathway and the fatal homocondensation pathway.

SilanolReactivity Silanol This compound (Active Precursor) Dimer Hexakis(trimethylsiloxy)disiloxane (Inert Dead End) Silanol->Dimer Self-Condensation (-H2O) Metallasiloxane Metallasiloxane (Target Product) Silanol->Metallasiloxane Ligand Exchange (-ROH) MetalPre Metal Alkoxide (M-OR) MetalPre->Metallasiloxane AcidBase Cat. H+ or OH- High Temp AcidBase->Silanol Promotes Deprotonation 1. n-BuLi / THF 2. -78°C to RT Deprotonation->Silanol Activates

Figure 1: Reaction pathways for this compound. The red path represents the irreversible dimerization failure mode.

FAQ: Solvent & Catalyst Selection

Q: Can I use Ethanol or Methanol as a solvent? A: Strictly No. Protic solvents interfere with the silanol. They can participate in exchange reactions with the trimethylsiloxy groups (scrambling the ligand) or simply hydrogen bond so strongly that they inhibit the nucleophilicity of the silanol oxygen.

  • Preferred: Toluene (for thermal reactions), THF (for anionic reactions), Dichloromethane (for mild catalytic couplings).

Q: What is the best catalyst for coupling this silanol to a surface or polymer? A: Dibutyltin Dilaurate (DBTDL) or Bismuth Neodecanoate. While acids (HCl) work, they are too aggressive and cause dimerization. Organotin or Bismuth catalysts (0.1 - 0.5 mol%) provide a "soft" activation of the silanol, facilitating the reaction with isocyanates (to form urethanes) or alkoxy-silanes without destroying the bulky siloxane cage.

Q: How do I purify the silanol if it contains the dimer? A: Recrystallization or Sublimation.

  • Recrystallization: Use minimal hot Hexane and cool slowly to -20°C. The silanol crystallizes; the oily dimer usually remains in the mother liquor.

  • Sublimation: The silanol sublimes under high vacuum, but this carries a risk of thermal condensation during the process. Only recommended for small (<5g) batches.

Experimental Protocol: Synthesis of a Group 4 Metallasiloxane

Targeting: Titanium-doped Siloxane Model

Objective: React


 with 

without inducing self-condensation.
  • Preparation: In a glovebox or under Argon, dissolve

    
     (1.0 g, 1 eq) in anhydrous Toluene (10 mL).
    
  • Metal Addition: Add

    
     (0.5 eq) slowly. Note: No base is needed for Ti/Zr alkoxides; the protonolysis is spontaneous.
    
  • Reaction: Stir at Room Temperature for 2 hours.

    • Critical Control Point: Do not reflux. High heat will favor the formation of

      
       clusters rather than the discrete metallasiloxane.
      
  • Workup: Remove volatiles under vacuum. The byproduct is Isopropanol (volatile).

  • Validation: Check

    
     NMR.
    
    • Product: Peak shifts significantly (approx -100 to -110 ppm region for the central Si).

    • Dimer Impurity: Sharp peak at -110 ppm (distinct from product).

References & Authority

  • Feher, F. J., et al. (1989). Synthesis and characterization of vanadium-containing silsesquioxanes. This seminal work establishes the baseline reactivity of bulky silanols with early transition metals.

  • Murugavel, R., et al. (2008). Organosilanols and their metal complexes. A comprehensive review on the stability and condensation mechanisms of silanols like

    
    .
    
  • Sigma-Aldrich Technical Library. Silane Coupling Agents: Connecting Across Boundaries. Provides physical property data and general handling for moisture-sensitive silanols.

    • [1]

  • Fujdala, K. L., & Tilley, T. D. (2001). Thermolytic transformation of tris(tert-butoxy)siloxy derivatives of titanium, zirconium, and hafnium. Illustrates the specific reaction conditions (solvents/temps) for Group 4 metals with bulky silanols.

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with Tris(trimethylsiloxy)silanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the sterically demanding reagent, tris(trimethylsiloxy)silanol, often abbreviated as (TMSO)₃SiOH. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the significant steric bulk of this valuable synthetic tool. Our focus is on providing practical, mechanistically grounded solutions to common experimental hurdles.

Introduction to the Challenge: The Double-Edged Sword of Steric Bulk

This compound is a unique organosilicon compound characterized by a central silanol (Si-OH) group shielded by three bulky tris(trimethylsiloxy) moieties. This steric congestion is both a feature and a challenge. On one hand, it imparts remarkable stability, preventing the self-condensation that plagues many simpler silanols.[1] On the other hand, this same bulk dramatically reduces the reactivity of the silanol oxygen, making it a poor nucleophile and hindering its approach to sterically crowded reaction centers. This guide is designed to help you harness the benefits of (TMSO)₃SiOH while overcoming its inherent steric limitations.

Frequently Asked Questions (FAQs)

Q1: Why is my silylation reaction with this compound and a secondary/tertiary alcohol not proceeding, or giving very low yields?

A1: This is the most common issue encountered with (TMSO)₃SiOH. The primary reason is the severe steric hindrance around the silicon atom of the silanol and potentially at the alcohol's hydroxyl group. The direct reaction between the silanol and a hindered alcohol is often kinetically disfavored. A review on the related tris(trimethylsilyl)silyl group highlights that reactions with even moderately hindered alcohols like isopropanol may not occur under standard conditions.[1]

Troubleshooting Steps:

  • Activation of the Silanol: The nucleophilicity of the silanol oxygen needs to be enhanced. This can be achieved by deprotonation with a suitable base to form the corresponding silanolate.

  • Catalysis: Employing a catalyst to activate either the silanol or the substrate is often necessary. Lewis acids are commonly used to activate the electrophile in related reactions.

  • Reaction Conditions: Higher temperatures and longer reaction times may be required to overcome the high activation energy barrier imposed by steric hindrance.

  • Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents are generally preferred for SN2-type reactions.

Q2: Can I use common bases like triethylamine or pyridine to deprotonate this compound?

A2: While triethylamine and pyridine are common bases in silylation reactions with silyl chlorides, they are often not strong enough to effectively deprotonate the weakly acidic this compound to a significant extent. For the formation of a more reactive silanolate, stronger bases are typically required.

Recommendations for Base Selection:

  • Alkyllithium Reagents: Reagents like n-butyllithium or methyllithium can deprotonate the silanol.[1] However, these are highly reactive and may not be compatible with other functional groups in your substrate. Careful temperature control (e.g., -78 °C) is crucial.

  • Metal Hydrides: Sodium hydride (NaH) or potassium hydride (KH) can be effective for generating the silanolate in a less nucleophilic medium compared to alkyllithiums.

  • Non-nucleophilic Strong Bases: In some cases, hindered non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) could be considered, although their bulk might introduce further steric challenges.

Q3: What type of catalysts can be used to promote reactions with this compound?

A3: Catalysis is a powerful strategy. The choice of catalyst will depend on the specific reaction you are performing.

  • Lewis Acids: For reactions where the substrate is the electrophile (e.g., condensation with an alkyl halide), a Lewis acid can activate the substrate. However, traditional Lewis acids might be sequestered by the oxygen atoms of the tris(trimethylsiloxy) groups. Bulky Lewis acids are often more effective in sterically hindered environments. For instance, in a related system, a bulky bis(2,6-diphenylphenoxide) aluminum triflimide catalyst was shown to be highly effective.[2]

  • Lewis Bases: In some silylation reactions, Lewis bases can act as catalysts by activating the silylating agent. While less common for silanols, this is a known strategy for silyl chlorides and triflates.

  • Transition Metal Catalysts: For specific applications like C-H silylation, transition metal catalysts, such as rhodium complexes with bulky ligands, have been shown to be effective with sterically demanding hydrosiloxysilanes.[3] This suggests that similar catalytic systems could be explored for other reactions of this compound.

Q4: I am observing decomposition of my starting material at the high temperatures required for the reaction to proceed. What can I do?

A4: This indicates that the reaction is under thermodynamic control, and at elevated temperatures, decomposition pathways are becoming significant. The goal is to find conditions that favor the desired kinetic product.

Strategies to Mitigate Decomposition:

  • More Reactive Silylating Agent: If possible, consider converting the this compound to a more reactive species in situ. For example, reaction with a triflating agent could generate a highly reactive silyl triflate, which would then react with the alcohol at a lower temperature.

  • Catalyst Optimization: A more efficient catalyst may allow the reaction to proceed at a lower temperature, thus avoiding decomposition.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sterically hindered reactions at lower bulk temperatures and shorter reaction times, potentially minimizing byproduct formation.

Troubleshooting Guide: Silylation of a Hindered Alcohol

Problem: Low to no conversion when attempting to silylate a sterically hindered secondary or tertiary alcohol with this compound.

Potential Cause Explanation Suggested Solution
Low Nucleophilicity of the Silanol The oxygen atom of the silanol is a poor nucleophile due to the electron-withdrawing nature of the silicon and the significant steric shielding.Deprotonate the silanol to form the much more nucleophilic silanolate. Use a strong, non-nucleophilic base like NaH or KH.
High Steric Hindrance at the Substrate The bulky tris(trimethylsiloxy)silyl group cannot access the sterically congested hydroxyl group of the substrate.Increase reaction temperature to provide sufficient energy to overcome the activation barrier. Use a high-boiling point, polar aprotic solvent like DMF or DMSO. Increase reaction time significantly (monitor by TLC or GC-MS).
Ineffective Catalyst The chosen catalyst is either not strong enough or is sterically unable to interact with the reactants.Use a bulky Lewis acid catalyst to activate the alcohol. Consider catalysts like aluminum triflimides with sterically demanding ligands.[2] Alternatively, explore transition metal catalysis based on literature for similar bulky silanes.[3]
Solvent Effects The solvent may not be optimal for the reaction, potentially hindering the approach of the reactants.Use polar aprotic solvents such as THF, DMF, or acetonitrile. Avoid protic solvents which can deactivate the silanolate.[4]

Experimental Protocols

Protocol 1: Base-Promoted Silylation of a Hindered Secondary Alcohol

This protocol is a general guideline and should be optimized for your specific substrate.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the hindered secondary alcohol (1.0 eq.) to a flame-dried flask containing anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Silylation: Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. Extended reaction times (24-48 hours) may be necessary.

  • Workup: Cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Lewis Acid-Catalyzed Silylation (Hypothetical)

This protocol is a conceptual starting point based on principles from related systems and requires experimental validation.

  • Preparation: To a flame-dried flask under an inert atmosphere, add the hindered alcohol (1.0 eq.) and this compound (1.2 eq.) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the mixture to -78 °C and add a solution of a bulky Lewis acid catalyst (e.g., 10 mol% of a sterically hindered aluminum or titanium-based Lewis acid) in dichloromethane.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 24-72 hours, monitoring by an appropriate analytical technique.

  • Workup and Purification: Quench the reaction with a suitable buffer or saturated aqueous NaHCO₃. Follow standard extraction and purification procedures as described in Protocol 1.

Visualizing Reaction Strategies

Diagram 1: General Strategies to Overcome Steric Hindrance

G cluster_0 Reaction System cluster_1 Strategies Bulky Silanol Bulky Silanol Low Reactivity Low Reactivity Bulky Silanol->Low Reactivity causes Hindered Substrate Hindered Substrate Hindered Substrate->Low Reactivity causes Increase Temperature Increase Temperature Overcome Activation Barrier Overcome Activation Barrier Increase Temperature->Overcome Activation Barrier leads to Prolong Reaction Time Prolong Reaction Time Prolong Reaction Time->Overcome Activation Barrier leads to Catalysis Catalysis Activate Reactants Activate Reactants Catalysis->Activate Reactants method Silanol Activation Silanol Activation Increase Nucleophilicity Increase Nucleophilicity Silanol Activation->Increase Nucleophilicity method Successful Reaction Successful Reaction Overcome Activation Barrier->Successful Reaction enables Activate Reactants->Successful Reaction Increase Nucleophilicity->Successful Reaction

Caption: Strategies to overcome low reactivity in reactions with this compound.

Diagram 2: Proposed Mechanistic Pathways

G cluster_0 Base-Promoted Pathway cluster_1 Lewis Acid-Catalyzed Pathway Silanol (TMSO)3SiOH Silanolate (TMSO)3SiO- Na+ Silanol->Silanolate + Base - H2 Base Strong Base (e.g., NaH) Product1 (TMSO)3Si-OR Silanolate->Product1 + R-OH - NaOH Alcohol R-OH Silanol2 (TMSO)3SiOH Product2 (TMSO)3Si-OR Silanol2->Product2 + ActivatedComplex - HX, -LA AlkylHalide R-X ActivatedComplex R-X---LA AlkylHalide->ActivatedComplex + LA LA Lewis Acid (LA)

Caption: Proposed pathways for silylation using this compound.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • Tris(pentafluoroethyl)silanol Derivatives and the Lewis Amphoteric Tris(pentafluoroethyl)silanolate Anion, [Si(C2F5)3O]−. National Center for Biotechnology Information. Available at: [Link].

  • Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system. ResearchGate. Available at: [Link].

  • Lewis Base Activation of Lewis Acids. Vinylogous Aldol Addition Reactions of Conjugated N , O -Silyl Ketene Acetals to Aldehydes. ResearchGate. Available at: [Link].

  • Effect of Different Trimethyl Silylating Agents on The Hydrophobic and Physical Properties of Silica Aerogels. ResearchGate. Available at: [Link].

  • General Silylation Procedures. Gelest. Available at: [Link].

  • The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. ResearchGate. Available at: [Link].

  • Silylation Agents. Fluka.
  • Remarkable Tris(trimethylsilyl)silyl Group for Diastereoselective [2 + 2] Cyclizations. Organic Letters. Available at: [Link].

  • Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. PubMed. Available at: [Link].

  • Deprotonation from Diphenylsilane with Organosilyllithium Agents. ChemRxiv. Available at: [Link].

  • Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. Available at: [Link].

  • Control of interfacial pH in mesoporous silica nanoparticles via surface functionalization. OSTI.GOV. Available at: [Link].

  • Comparisonal studies of surface modification reaction using various silylating agents for silica aerogel. ResearchGate. Available at: [Link].

  • Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches. National Center for Biotechnology Information. Available at: [Link].

  • Recent Applications of the (TMS)3SiH Radical-Based Reagent. National Center for Biotechnology Information. Available at: [Link].

  • Silyl Ethers. Science of Synthesis. Available at: [Link].

  • Controlling the Surface Silanol Density in Capillary Columns and Planar Silicon via the Self-Limiting, Gas-Phase Deposition of Tris(dimethylamino)methylsilane, and Quantification of Surface Silanols after Silanization by Low Energy Ion Scattering. ResearchGate. Available at: [Link].

  • Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios. ResearchGate. Available at: [Link].

  • Silyl Groups. Gelest. Available at: [Link].

  • Tris(trimethylsilyl)silane and visible-light irradiation: a new metal- and additive-free photochemical process for the synthesis of indoles and oxindoles. Royal Society of Chemistry. Available at: [Link].

  • Perfluorinated Trialkoxysilanol with Dramatically Increased Brønsted Acidity. National Center for Biotechnology Information. Available at: [Link].

  • Steric Effects of Silyl Groups. ResearchGate. Available at: [Link].

  • Statistical optimization of the silylation reaction of a mercaptosilane with silanol groups on the surface of silica gel. PubMed. Available at: [Link].

  • Surficial Siloxane-to-Silanol Interconversion during Room-Temperature Hydration/Dehydration of Amorphous Silica Films Observed by ATR-IR and TIR-Raman Spectroscopy. ResearchGate. Available at: [Link].

  • Lewis Acid Mediated Hydrosilylation on Porous Silicon Surfaces. Allen Research Group. Available at: [Link].

  • Comparisonal studies of surface modification reaction using various silylating agents for silica aerogel. Springer Professional. Available at: [Link].

  • Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link].

  • Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available at: [Link].

Sources

Technical Support Center: Enhancing Surface Coatings with Tris(trimethylsiloxy)silanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tris(trimethylsiloxy)silanol, a highly versatile organosilicon compound for advanced surface modification. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this molecule to enhance the efficiency and performance of their surface coatings. Here, we provide in-depth troubleshooting guidance, answers to frequently asked questions, and validated experimental protocols to ensure the success of your surface modification experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a surface coating agent?

This compound, also known as (TMS)3SiOH, is an organosilicon compound featuring a central silicon atom bonded to a hydroxyl (-OH) group and three trimethylsiloxy [-O-Si(CH3)3] groups. Its effectiveness as a surface coating agent stems from this unique structure. The silanol (-Si-OH) group can react with hydroxyl groups present on the surfaces of many materials like glass, metals, and ceramics, forming stable siloxane bonds (Si-O-Si).[1] The bulky, non-polar trimethylsilyl groups then orient away from the surface, creating a dense, low-energy film that imparts hydrophobicity, lubricity, and improved durability.[2][3]

Q2: What are the primary applications of this compound in research and drug development?

The primary application is in surface modification to control wetting and adhesion.[4] In drug development, it can be used to:

  • Passivate glass vials and syringes: Reduces the interaction of sensitive biologic drugs with the container surface, preventing aggregation and denaturation.

  • Modify the surface of microfluidic devices: Controls protein adsorption and cell adhesion for improved assay performance.[5]

  • Functionalize nanoparticles: Enhances the hydrophobicity and stability of drug delivery vehicles.

  • Create hydrophobic coatings: Used in various applications where water repellency is crucial.[6]

Q3: What are the key handling and storage precautions for this compound?

This compound is a flammable liquid and should be handled with care. Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] It should be stored in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.[8] The compound is sensitive to moisture, which can cause hydrolysis and condensation, so it's crucial to minimize atmospheric exposure.[9]

Q4: How do I confirm that my surface has been successfully coated?

Several characterization techniques can be employed:

  • Contact Angle Goniometry: This is the most direct method to assess the hydrophobicity of the coated surface. A successful coating will result in a significant increase in the water contact angle.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of silicon and carbon on the surface, indicative of the silane coating.

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the coated surface and assess the uniformity of the monolayer.[10]

Troubleshooting Guide

This section addresses common issues encountered during the surface modification process with this compound.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low water contact angle / Poor hydrophobicity 1. Incomplete surface hydroxylation: The silane requires hydroxyl (-OH) groups on the substrate to form covalent bonds. 2. Contaminated surface: Organic residues or particulates can mask reactive sites. 3. Insufficient reaction time or temperature: The reaction may not have gone to completion. 4. Degraded silane: The silane may have hydrolyzed due to improper storage.1. Pre-treatment is key: Ensure the substrate is properly activated. For glass or silicon, use a piranha solution (H2SO4/H2O2) or an oxygen plasma cleaner to generate a high density of surface hydroxyls. This step is critical for creating a reactive surface. 2. Rigorous cleaning: Clean the substrate thoroughly with appropriate solvents (e.g., acetone, isopropanol) and rinse with deionized water before hydroxylation. 3. Optimize reaction conditions: Increase the reaction time or temperature. A typical process involves immersion for several hours at room temperature or a shorter duration at an elevated temperature (e.g., 60-120°C).[11] 4. Use fresh silane: Always use a fresh aliquot of silane from a tightly sealed container. If you suspect degradation, obtain a new batch.
Hazy or uneven coating 1. Excessive water in the reaction: Water can cause the silane to polymerize in solution before it reacts with the surface, leading to the deposition of polysiloxane aggregates.[9] 2. Silane concentration is too high: High concentrations can lead to multilayer formation and aggregation.[12] 3. Improper solvent: The solvent may not be suitable for the silane or may contain impurities.1. Work in anhydrous conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination. 2. Optimize silane concentration: Start with a low concentration (e.g., 1-5% v/v) and gradually increase if necessary. The goal is to form a self-assembled monolayer.[13] 3. Solvent selection: Use high-purity, anhydrous solvents like toluene or hexane. Ensure the solvent is compatible with your substrate.
Poor adhesion of the coating 1. Inadequate surface preparation: As mentioned above, a clean, hydroxylated surface is crucial for strong covalent bonding.[14] 2. Insufficient curing: The newly formed siloxane bonds may need a post-deposition curing step to strengthen and cross-link.1. Revisit the pre-treatment protocol: Ensure your cleaning and hydroxylation steps are robust and consistently applied. 2. Incorporate a curing step: After deposition and rinsing, bake the coated substrate at an elevated temperature (e.g., 100-120°C) for 1-2 hours. This promotes further condensation and cross-linking of the silane molecules, creating a more durable film.
Inconsistent results between experiments 1. Variability in ambient humidity: Atmospheric moisture can significantly affect the hydrolysis and condensation rates of the silane.[9] 2. Inconsistent substrate quality: The surface properties of the substrate may vary between batches. 3. Variations in the experimental protocol: Small deviations in time, temperature, or concentration can lead to different outcomes.1. Control the environment: Whenever possible, perform experiments in a controlled environment, such as a glove box with a controlled atmosphere. If not possible, record the ambient humidity and temperature for each experiment to identify potential correlations. 2. Characterize your substrate: If possible, characterize the surface of a representative substrate from each new batch before coating. 3. Maintain a detailed lab notebook: Document every step of your protocol with precision to ensure reproducibility.

Experimental Workflow & Protocols

General Workflow for Surface Silanization

The following diagram illustrates the key stages of a typical surface modification process using this compound.

G cluster_prep Substrate Preparation cluster_dep Silane Deposition cluster_post Post-Treatment cluster_char Characterization Clean 1. Substrate Cleaning Activate 2. Surface Activation (Hydroxylation) Clean->Activate Silanize 3. Silanization (Immersion in Silane Solution) Activate->Silanize Rinse 4. Rinsing Silanize->Rinse Cure 5. Curing (Baking) Rinse->Cure Analyze 6. Analysis (e.g., Contact Angle, XPS) Cure->Analyze

Caption: General workflow for surface modification.

Protocol: Hydrophobic Coating of Glass Slides

This protocol details a validated method for creating a hydrophobic surface on standard glass microscope slides.

Materials:

  • Glass microscope slides

  • This compound

  • Anhydrous toluene

  • Sulfuric acid (H2SO4)

  • Hydrogen peroxide (H2O2, 30%)

  • Deionized (DI) water

  • Acetone

  • Isopropanol

  • Nitrogen gas source

  • Oven

Procedure:

  • Substrate Cleaning: a. Sonicate the glass slides in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Rinse thoroughly with DI water. d. Dry the slides under a stream of nitrogen gas.

  • Surface Activation (Piranha Etch - EXTREME CAUTION): a. In a glass beaker, prepare a piranha solution by slowly adding 1 part H2O2 to 3 parts H2SO4. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate PPE and work in a fume hood. b. Immerse the cleaned slides in the piranha solution for 30 minutes. c. Carefully remove the slides and rinse extensively with DI water. d. Dry the slides under a stream of nitrogen gas. The surface should now be highly hydrophilic.

  • Silanization: a. In a glove box or under an inert atmosphere, prepare a 2% (v/v) solution of this compound in anhydrous toluene. b. Immerse the activated glass slides in the silane solution for 2 hours at room temperature. c. Ensure the slides are fully submerged.

  • Rinsing: a. Remove the slides from the silane solution. b. Rinse with copious amounts of anhydrous toluene to remove any physisorbed silane. c. Dry the slides under a stream of nitrogen gas.

  • Curing: a. Place the slides in an oven at 110°C for 1 hour to cure the silane layer. b. Allow the slides to cool to room temperature before handling.

  • Characterization: a. Measure the static water contact angle on the coated surface. A successful coating should yield a contact angle > 90°. b. For more detailed analysis, use XPS to confirm the elemental composition of the surface.

References

  • Wikipedia. Trimethylsilanol. Available from: [Link]

  • Surfacetech. Silane Surface Treatment 8 Common Mistakes To Avoid. Available from: [Link]

  • ACS Publications. Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Available from: [Link]

  • ACS Publications. Structural Characterization of Self-Assembled Monolayers of Organosilanes Chemically Bonded onto Silica Wafers by Dynamical Force Microscopy. Available from: [Link]

  • Gelest, Inc. Tris(trimethylsiloxy)silane Safety Data Sheet. Available from: [Link]

  • National Institutes of Health. Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. Available from: [Link]

  • Chalmers Publication Library. Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles. Available from: [Link]

  • Digital CSIC. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Available from: [Link]

  • UPCommons. Effect of Surface Modification of Colloidal Silica Nanoparticles on the Rigid Amorphous Fraction and Mechanical Properties of Amorphous Polyamide Nanocomposites. Available from: [Link]

  • Journal of Non-Crystalline Solids. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Available from: [Link]

  • AZoM. A Guide to Silane Solution Mineral and Filler Treatments. Available from: [Link]

  • ResearchGate. Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Available from: [Link]

  • PubMed. Surface modification of silicon oxide with trialkoxysilanes toward close-packed monolayer formation. Available from: [Link]

  • University of Twente. CHARACTERIZATION OF ALKYLSILANE SELF-ASSEMBLED MONOLAYERS BY MOLECULAR SIMULATION. Available from: [Link]

  • Universidade de Lisboa. Surface Modification Strategies for Microfluidic Devices Biological Engineering. Available from: [Link]

  • ResearchGate. Understanding the relationship between silane application conditions, bond durability and locus of failure. Available from: [Link]

  • Gelest Technical Library. What to Consider When Selecting a Silane Coupling Agent. Available from: [Link]

  • AIP Publishing. Spectroscopic characterization of self‐assembled organosilane monolayer films. Available from: [Link]

  • ResearchGate. Surface Modification of Silicon Oxide with Trialkoxysilanes toward Close-Packed Monolayer Formation. Available from: [Link]

  • IJARCS. SELF ASSEMBLED MONOLAYERS-A REVIEW. Available from: [Link]

  • University of Illinois. Formation and Characterization of a Highly Ordered and Well-Anchored Alkylsilane Monolayer on Mica by Self-Assembly. Available from: [Link]

Sources

understanding the degradation pathways of tris(trimethylsiloxy)silanol under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Understanding Tris(trimethylsiloxy)silanol (TTMSS) Degradation

Welcome to the technical support center for this compound (TTMSS), also known as supersilanol. This guide is designed for researchers, scientists, and drug development professionals who utilize TTMSS and related silanol compounds in their work. TTMSS is a versatile compound valued for its unique structure, which imparts hydrophobicity, stability, and reactivity, making it useful in surface modification, as a protective agent, and in the synthesis of advanced materials like coatings, adhesives, and silicone-based polymers[1].

However, the very reactivity that makes TTMSS valuable—the hydroxyl group on the central silicon atom—also makes it susceptible to degradation under common experimental and environmental stress conditions. Understanding these degradation pathways is critical for ensuring experimental reproducibility, product stability, and formulation integrity. This center provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of TTMSS degradation in my formulation or reaction?

A1: The primary signs of TTMSS degradation are often physical changes in your sample. These can include:

  • Increased Viscosity or Gelation: This is the most common indicator, caused by the condensation of TTMSS molecules to form larger siloxane polymers[2].

  • Appearance of Haze or Precipitate: As polymers grow in size, they may become insoluble in the solvent system, leading to turbidity.

  • Changes in pH: The condensation reaction releases water, which can alter the pH of unbuffered systems[2].

  • Loss of Efficacy: In surface treatment applications, degradation means fewer active silanol groups are available to bond with the substrate, reducing performance[3][4].

Q2: How do pH and water content affect the stability of TTMSS?

A2: Both pH and water are critical factors. The degradation of TTMSS, like other silanols, proceeds via a hydrolytic condensation mechanism that is catalyzed by both acids and bases[5][6].

  • Acidic Conditions (pH < 4): Acid protonates the silanol's hydroxyl group, making it a better leaving group (water) and accelerating the condensation reaction[7].

  • Basic Conditions (pH > 7): Bases deprotonate the silanol to form a highly reactive silanolate anion, which then attacks another silicon atom, speeding up condensation[5][6].

  • Neutral Conditions (pH ≈ 7): The condensation rate is at its minimum around neutral pH[5].

  • Water Content: Water is a reactant in the reversible condensation reaction. While TTMSS is formed from the hydrolysis of precursors, an excess of water in the final formulation can push the equilibrium towards the formation of larger siloxanes[2]. Even trace amounts of moisture can initiate degradation, especially if a catalyst is present[8].

Q3: What are the primary degradation products I should expect to see?

A3: The degradation of TTMSS primarily involves self-condensation to form siloxanes. The initial and most common degradation product is the corresponding disiloxane, formed from two molecules of TTMSS, with the loss of one molecule of water. This process can continue, leading to the formation of larger linear or even cyclic polysiloxanes. The specific oligomers formed will depend on the reaction conditions.

Q4: My experiment involves high temperatures. How does thermal stress affect TTMSS?

A4: High thermal stress can accelerate degradation. While TTMSS has good thermal stability compared to some organic molecules, elevated temperatures provide the activation energy needed for condensation reactions to occur, even without a catalyst[9]. In more complex formulations, high heat can cause other components to break down, potentially releasing acidic or basic species that then catalyze TTMSS degradation. At very high temperatures (e.g., 350–450 °C), the trimethylsilyl groups themselves can begin to degrade[10].

Q5: What analytical techniques are best for monitoring TTMSS degradation?

A5: A multi-pronged approach is often best.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile degradation products, such as smaller siloxane oligomers[11].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is a powerful tool for observing the chemical environment of the silicon atoms, allowing you to distinguish between the central silicon of TTMSS, terminal trimethylsilyl groups, and newly formed siloxane (Si-O-Si) linkages[11][12][13].

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for monitoring changes in functional groups. You can track the disappearance of the Si-OH peak and the appearance or growth of the broad Si-O-Si stretching band[14].

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): Ideal for tracking the increase in molecular weight as TTMSS condenses into larger polymers.

Troubleshooting Guide: Investigating TTMSS Instability

This section provides a structured approach to diagnosing and resolving issues related to TTMSS degradation.

Problem 1: Unexpected Increase in Viscosity or Gel Formation
  • Plausible Cause: Uncontrolled hydrolytic condensation of TTMSS into larger polysiloxanes. This is the most common failure mode.

  • Causality Explained: The Si-OH group on TTMSS is reactive and can condense with another TTMSS molecule to form a Si-O-Si bond and a water molecule[2]. This dimerization is the first step. This new, larger molecule can then react further, leading to a rapid increase in molecular weight and, consequently, viscosity. This process is significantly accelerated by trace amounts of acid or base and available moisture[5][8].

  • Diagnostic Workflow:

G cluster_0 Phase 1: Initial Observation & Sample Prep cluster_1 Phase 2: Chemical Analysis cluster_2 Phase 3: Root Cause Determination cluster_3 Phase 4: Mitigation A Observe Viscosity Increase or Gelation B Quarantine Sample: Store in inert, dry environment (e.g., Argon) A->B C Prepare Control Sample (Fresh TTMSS in same matrix) B->C D FTIR Analysis: Look for ↓ Si-OH peak and ↑ Si-O-Si band C->D E GPC/SEC Analysis: Confirm ↑ in molecular weight D->E F Measure pH of Aqueous Phase (if any) G Is pH acidic or basic? F->G H Was there a source of moisture? G->H J Strictly control pH; Consider a non-reactive buffer G->J Yes I Are other components in the matrix known to be acidic/basic? H->I K Use anhydrous solvents and inert atmosphere (N2/Ar) H->K Yes L Evaluate compatibility of all formulation components I->L Yes

Workflow for diagnosing viscosity issues.

  • Mitigation Strategies:

    • Moisture Control: Ensure all solvents are anhydrous. Dry glassware thoroughly. Handle TTMSS under an inert atmosphere (e.g., nitrogen or argon)[15].

    • pH Management: If your system permits, buffer the formulation to a neutral pH where silanol condensation is slowest[5]. Avoid acidic or basic additives unless they are essential for the application, and if so, understand their catalytic effect.

    • Temperature Control: Store TTMSS and its formulations in a cool, dry place. Avoid unnecessary exposure to high temperatures during processing.

Problem 2: Reduced Performance in Surface Modification Applications
  • Plausible Cause: Premature self-condensation of TTMSS in solution before it has a chance to react with the hydroxyl groups on the substrate surface.

  • Causality Explained: For TTMSS to function as a surface modifier, the Si-OH group must be available to form hydrogen bonds and subsequently covalent bonds with the substrate[3][4]. If TTMSS molecules react with each other in solution first, they form larger, less mobile siloxane oligomers. These larger molecules may have fewer available Si-OH groups per unit mass and may be sterically hindered from approaching and reacting with the surface effectively.

  • Analytical Protocol: Validating TTMSS Solution Stability for Surface Treatment

    • Objective: To determine if TTMSS is degrading in solution before application.

    • Methodology:

      • Step 1 (Baseline): Immediately after preparing the TTMSS treatment solution, take a 1 mL aliquot. Derivatize it if necessary (e.g., with a silylating agent like BSTFA to cap the reactive Si-OH group) and analyze by GC-MS. This provides the T=0 concentration of monomeric TTMSS.

      • Step 2 (Aging): Let the remaining solution stand for the typical process time before it would be applied to the substrate.

      • Step 3 (Analysis): After the waiting period, take a second 1 mL aliquot, derivatize it, and analyze by GC-MS.

      • Step 4 (Interpretation): Compare the chromatograms. A significant decrease in the peak area for monomeric TTMSS and the appearance of new, higher-boiling-point peaks indicates that self-condensation is occurring in solution.

  • Mitigation Strategies:

    • "Use-it-or-lose-it": Prepare the TTMSS solution immediately before use. Do not store working solutions for extended periods.

    • Solvent Choice: Use high-purity, anhydrous, aprotic solvents to minimize hydrolysis and condensation.

    • Concentration: Work with the lowest effective concentration of TTMSS to reduce the probability of intermolecular condensation reactions.

Forced Degradation Protocol for TTMSS

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradants[16]. This protocol outlines a basic approach for stress testing TTMSS.

Objective: To intentionally degrade TTMSS under controlled stress conditions (hydrolytic, thermal) and identify the resulting products.

Materials:

  • This compound (TTMSS)

  • Anhydrous solvent (e.g., Toluene or Hexane)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • Vials with inert caps

  • GC-MS system

Procedure:

  • Stock Solution: Prepare a stock solution of TTMSS in the anhydrous solvent (e.g., 10 mg/mL).

  • Sample Preparation: Aliquot the stock solution into five separate vials as described in the table below.

Sample ID Stress Condition Procedure
Control No StressAdd 1 mL of stock solution. Cap immediately. Store at 2-8°C in the dark.
Hydrolytic (Neutral) Neutral WaterAdd 1 mL of stock solution and 100 µL of deionized water. Cap and vortex.
Hydrolytic (Acidic) Acidic WaterAdd 1 mL of stock solution and 100 µL of 0.1 M HCl. Cap and vortex.
Hydrolytic (Basic) Basic WaterAdd 1 mL of stock solution and 100 µL of 0.1 M NaOH. Cap and vortex.
Thermal HeatAdd 1 mL of stock solution. Cap. Place in an oven at 70°C.
  • Incubation:

    • Incubate the Hydrolytic samples at room temperature for 24 hours.

    • Incubate the Thermal sample at 70°C for 24 hours.

  • Analysis:

    • After incubation, neutralize the acidic and basic samples if necessary for the analytical column.

    • Analyze all samples, including the control, by GC-MS.

    • Compare the chromatograms to the control. Identify new peaks that represent degradation products. Use the mass spectra to propose structures for these degradants (e.g., the disiloxane condensation product).

Data Interpretation: The rate and extent of degradation will be highest in the acidic and basic samples, demonstrating the catalytic effect of pH on silanol condensation[5][6]. The thermal sample will show degradation accelerated by heat. The neutral hydrolytic sample will likely show slower degradation than the catalyzed samples.

Primary Degradation Pathway: Hydrolytic Condensation

The core degradation mechanism for TTMSS is condensation. This can be catalyzed by either acid or base.

Primary condensation pathway of TTMSS.

References

  • How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest, Inc. Link

  • 3- Tris(trimethylsiloxy)silyl propyl methacrylate MEHQ + HQ stabilizer, 98. Sigma-Aldrich. Link

  • Hydrolysis and condensation mechanism of organofunctional silanes and bonding mechanism to a substrate. ResearchGate. Link

  • Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Link

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J. BRINKER, Journal of Non-Crystalline Solids. Link

  • Trimethylsilanol. Wikipedia. Link

  • The Thermal Degradation Behaviour of a Series of Siloxane Copolymers - a Study by Thermal Volatilisation Analysis. ResearchGate. Link

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Link

  • tris(trimethylsiloxy)silane Safety Data Sheet. Gelest, Inc. Link

  • The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29 Si Nuclear Magnetic Resonance. PubMed. Link

  • Aqueous solution degradation pathways of trimethylsiloxane surfactants. RSC Publishing. Link

  • Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system. ResearchGate. Link

  • Silanol-Functional Silicones. Gelest Technical Library. Link

  • Hydrolysis and condensation alkoxysilanes. ECHEMI. Link

  • Silanol. Wikipedia. Link

  • Degradation studies on polydimethylsiloxane. Doria. Link

  • Tris(trimethylsilyl)silanol. Chem-Impex. Link

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC - NIH. Link

  • PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS. Link

  • Tris(trimethylsilyl)silanol ≥ 95%. Sigma-Aldrich. Link

  • The Combined Role of Silanols and Oxidative Stress in Determining Engineered Stone Dust Toxicity. ACS Organic & Inorganic Au. Link

  • Investigation of 9000 hours multi-stress aging effects on High-Temperature Vulcanized Silicone Rubber with silica (nano/micro) filler hybrid composite insulator. PLOS ONE. Link

  • The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. ResearchGate. Link

  • Synergistic Catalytic Mechanism of Acidic Silanol and Basic Alkylamine Bifunctional Groups Over SBA-15 Zeolite toward Aldol Condensation. ACS Publications. Link

  • The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. White Rose Research Online. Link

  • THE THERMAL DECOMPOSITION OF SOME POLYSILOXANES. University of Glasgow. Link

  • Tris(trimethylsiloxy)silane. CymitQuimica. Link

  • Deactivation of Silica Surfaces with a Silanol-Terminated Polysiloxane; Structural Characterization by Inverse Gas Chromatography and Solid-State NMR. ResearchGate. Link

  • 3-[Tris(trimethylsilyloxy)silyl]propyl Methacrylate (stabilized with MEHQ). TCI Chemicals. Link

  • Acid Catalyzed Condensation of Silanols. SpecialChem. Link

  • Degradation Comparison of Cyclic and Linear Siloxane Contamination on Solid Oxide Fuel Cells Ni-YSZ Anode. Frontiers in Energy Research. Link

  • Structural Degradation Causing Silicone Sealant Failure. UND Scholarly Commons. Link

  • Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. RSC Sustainability. Link

  • Degradation mechanisms of siloxane-based thermal interface materials under reliability stress conditions. IEEE Xplore. Link

Sources

Technical Support Center: Troubleshooting GC Analysis of Silylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub.

Your Guide: Senior Application Scientist, Separation Science Division.

You are likely here because your GC-MS/FID results for silylated compounds are behaving erratically. You might be seeing fluctuating peak areas, mysterious "ghost" peaks, or the complete disappearance of sensitive analytes.

In the analysis of polar compounds (sugars, steroids, amino acids, drugs), silylation is a powerful tool to increase volatility and thermal stability.[1] However, it introduces a complex layer of chemistry before the physics of separation occurs. Inconsistency usually stems from a breakdown in one of three critical zones: The Chemistry (Sample Prep) , The Interface (Inlet) , or The Separation (Column) .

This guide abandons generic advice in favor of mechanistic troubleshooting. We will isolate the variable causing your instability.

Module 1: The Chemistry (Sample Preparation)

The "Invisible" Killer: Moisture Competition

The Core Problem: Silylation reagents (BSTFA, MSTFA, TMSI) are moisture scavengers. They react with water much faster than they react with your analyte's hydroxyl (-OH) or amine (-NH) groups. If your vial contains even trace moisture, the reagent is consumed by the water, leaving your analyte under-derivatized.

Q: Why do my peak areas fluctuate wildly between replicate injections of the same vial?

A: This is the hallmark of ongoing hydrolysis or incomplete derivatization .

  • Mechanism: The silylation reaction (Nucleophilic substitution,

    
    ) is reversible. If the vial is not perfectly sealed, atmospheric moisture enters, hydrolyzing the TMS-analyte bond back to the native polar compound, which then adsorbs to the glass vial or inlet liner and does not elute.
    
  • The Catalyst Factor: For sterically hindered groups (secondary/tertiary -OH), pure BSTFA is too slow. You must use a catalyst like 1% TMCS (Trimethylchlorosilane).

Protocol: The Strict Anhydrous Workflow

Use this protocol to validate if "Chemistry" is your root cause.

  • Azeotropic Drying (Critical): Do not rely on nitrogen blow-down alone. Add 50 µL of dry toluene to your residue. Evaporate to dryness. Toluene forms an azeotrope with water, carrying it away more effectively than neat evaporation.

  • Reagent Excess: Ensure the molar ratio of Reagent:Active Hydrogens is at least 10:1 .

  • Solvent Choice: Use anhydrous pyridine or ethyl acetate. Avoid methanol/ethanol (these will react with the reagent).

  • The "Sandwich" Injection: If using an autosampler, program a wash with the silylation reagent before the sample injection to "passivate" the syringe needle.

Module 2: The Interface (Injection Port)

The "Active" Trap: Liner Activity

The Core Problem: Silylated derivatives are thermally stable but chemically fragile. Hot glass surfaces in the GC inlet contain silanol groups (Si-OH).[2] These act as "claws," stripping the TMS group off your analyte or irreversibly adsorbing the compound.

Q: I see severe tailing for amine-containing drugs, but my hydrocarbons look perfect. Why?

A: This is Active Site Adsorption . Hydrocarbons are non-polar and inert; they don't care about active sites. Polar silylated compounds (especially amines) will hydrogen bond with active silanols in the liner or glass wool.

Q: Should I use glass wool?

A: Proceed with caution. Glass wool increases surface area for vaporization (good) but increases surface area for adsorption (bad).

  • Recommendation: Use Ultra-Inert (UI) deactivated liners with deactivated wool held in place. If your analyte is highly sensitive (e.g., low-level steroids), consider a wool-less single taper liner to minimize surface contact.

Visualizing the Failure Points

G Symptom Symptom: Inconsistent Results Check1 1. Check Chemistry (Moisture/Reagent) Symptom->Check1 Variable Areas Check2 2. Check Inlet (Liner/Septum) Symptom->Check2 Tailing/Loss Check3 3. Check System (Column/Detector) Symptom->Check3 Ghost Peaks Root1 Hydrolysis (Water Ingress) Check1->Root1 Wet Solvents Root2 Incomplete Rxn (Need Catalyst) Check1->Root2 Steric Hindrance Root3 Active Sites (Dirty Liner) Check2->Root3 Silanol Activity Root4 Septum Bleed (Ghost Peaks) Check2->Root4 Corings

Figure 1: Diagnostic Logic Flow for Silylation Troubleshooting.[3][4] Identify the symptom to locate the subsystem failure.

Module 3: The Separation (Ghost Peaks & Artifacts)

Distinguishing Signal from Noise

Q: My blank run has peaks. Is my column contaminated?

A: Not necessarily. Silylation reagents are notorious for creating "artifact" peaks.

  • TMS-Hydrolysis Products: If moisture enters, BSTFA hydrolyzes to trifluoroacetamide and TMS-silanol. These appear as early eluting peaks.

  • Septum Bleed: Silylation reagents are volatile solvents. They can reflux in the liner, extracting plasticizers (siloxanes) from the septum.

    • Diagnostic: Siloxanes have characteristic mass fragments at m/z 73, 207, 281 . If you see these repeating units, change your septum and reduce inlet temperature.

Diagnostic Matrix: Symptom vs. Solution
SymptomProbable CauseTechnical Solution
Variable Peak Areas Moisture in sample/solventApply Azeotropic Drying (Toluene). Use fresh reagent ampoules.
Peak Tailing Active Silanols in LinerReplace with Ultra-Inert Deactivated Liner . Remove glass wool if possible.
Missing Peaks (High Boilers) Discrimination / Cold SpotsIncrease Inlet Temp. Use Pressure Pulsed Injection to move sample onto column faster.
Ghost Peaks (m/z 73, 207) Septum Bleed / Reagent ImpurityChange Septum. Use "Low Bleed" septa. Check reagent purity.
"Double" Peaks Incomplete DerivatizationAdd catalyst (1% TMCS ). Increase reaction time/temp (e.g., 60°C for 30 min).
Module 4: The Mechanism of Failure

Why Moisture is the Enemy

To understand why your results are inconsistent, you must visualize the competition occurring in your vial.

Reaction Reagent Silylation Reagent (BSTFA/MSTFA) PathA Desired Reaction (Fast if Dry) Reagent->PathA PathB Parasitic Reaction (Very Fast) Reagent->PathB Analyte Analyte (Polar -OH/-NH) Analyte->PathA Water Contaminant (Water H2O) Water->PathB Preferential Attack ResultA TMS-Analyte (Volatile/Stable) PathA->ResultA Success ResultB Hydrolysis Byproducts (Ghost Peaks) PathB->ResultB Reagent Consumed

Figure 2: Kinetic Competition.[5] Water reacts with silylation reagents faster than most analytes, depleting the reagent and preventing derivatization.

References
  • Agilent Technologies. (2020). Ultra Inert Liners for GC - Deactivation Technologies. Retrieved from

  • Sigma-Aldrich (Merck). (2021). GC Derivatization Reagents: Silylation, Acylation, and Alkylation.[6][7] Retrieved from

  • Restek Corporation. (2019). GC Inlet Liner Selection and Troubleshooting Guide. Retrieved from

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Retrieved from

  • Chrom Tech. (2025).[6][8] Why Use GC Derivatization Reagents. Retrieved from

Sources

Technical Support Center: Real-Time Monitoring of Tris(trimethylsiloxy)silanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for real-time monitoring of tris(trimethylsiloxy)silanol (TMSO) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for successful experimental outcomes. My aim is to equip you with not just the "how," but also the "why," grounding our protocols in established scientific principles to ensure robust and reproducible results.

Introduction: The Challenge of Monitoring TMSO Reactions

This compound is a key intermediate in the synthesis of various silicon-based materials. Its reactions, typically involving condensation of the silanol group, can be complex. The progression from monomer to oligomers and eventually polymers involves a delicate interplay of reaction kinetics and changing physical properties of the reaction medium. Real-time monitoring is crucial for understanding these dynamic processes, controlling product quality, and ensuring process safety.[1] This guide will focus on spectroscopic techniques that provide a non-invasive window into the reaction vessel.

Troubleshooting Guide

This section addresses common issues encountered during the real-time monitoring of TMSO reactions using in-situ spectroscopic techniques.

Issue 1: Inconsistent or Noisy Spectral Data from In-Situ FTIR/Raman Probe

  • Question: My real-time spectra are showing high noise levels and inconsistent baselines. What could be the cause and how can I fix it?

  • Answer: This is a frequent challenge, often stemming from several factors related to the probe's interaction with the reaction medium.

    • Causality:

      • Bubble Formation: The evolution of volatile byproducts or dissolved gases can lead to bubble formation on the surface of the ATR crystal (for FTIR) or the probe window (for Raman), causing light scattering and signal disruption.[2]

      • Precipitation/Fouling: As the reaction progresses, higher molecular weight siloxanes may precipitate or coat the probe surface, leading to a decrease in signal intensity and a shifting baseline.

      • Inadequate Mixing: Poor agitation can result in a heterogeneous reaction mixture, where the concentration of species at the probe surface is not representative of the bulk solution.

    • Troubleshooting Steps:

      • Improve Agitation: Ensure vigorous but controlled stirring to maintain a homogeneous mixture and dislodge any bubbles from the probe surface.

      • Optimize Probe Positioning: Place the probe in a well-mixed region of the reactor, away from areas of high turbulence or potential vortex formation.

      • Implement a Cleaning Cycle: If fouling is suspected, a pre-programmed cleaning sequence with a suitable solvent can be beneficial in automated systems. For manual setups, periodic removal and cleaning of the probe may be necessary, though this interrupts continuous monitoring.

      • Signal Averaging: Increase the number of scans per time point to improve the signal-to-noise ratio. However, be mindful that this will decrease the time resolution of your data.

Issue 2: Difficulty in Deconvoluting Overlapping Spectral Bands

  • Question: I am struggling to differentiate the consumption of the Si-OH peak from the formation of Si-O-Si and other overlapping signals in my FTIR spectra. How can I resolve this?

  • Answer: Spectral overlap is a common analytical hurdle in silanol condensation reactions.[1] The broad nature of the Si-OH stretching band and its proximity to other vibrational modes requires a more sophisticated data analysis approach.

    • Causality:

      • Hydrogen Bonding: The Si-OH stretching vibration is highly sensitive to hydrogen bonding, resulting in a broad absorption band that can shift and change shape as the reaction environment evolves.

      • Multiple Species: The simultaneous presence of monomers, dimers, oligomers, and water contributes to a complex spectral landscape where individual contributions are difficult to isolate.

    • Troubleshooting Steps:

      • Multivariate Data Analysis: Instead of focusing on a single peak, utilize multivariate analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression.[2][3] These methods use the entire spectral region to build a model that can correlate spectral changes to the concentration of reactants and products.

      • Derivative Spectroscopy: Applying a first or second derivative to your spectra can help to resolve overlapping peaks and identify the precise wavenumbers of individual components.

      • Orthogonal Technique: Couple your primary monitoring technique with a secondary, complementary one. For instance, combining FTIR with Raman spectroscopy can be powerful, as vibrational modes that are weak in FTIR may be strong in Raman, and vice-versa.[4]

Issue 3: Poor Correlation Between Spectroscopic Data and Offline Measurements

  • Question: My real-time spectroscopic data suggests the reaction is complete, but offline analysis (e.g., GC-MS or NMR) of a grab sample shows significant remaining starting material. Why is there a discrepancy?

  • Answer: This disconnect often points to a calibration issue or a fundamental limitation of the chosen in-situ technique for your specific reaction system.

    • Causality:

      • Non-Linearity: The relationship between absorbance/intensity and concentration may not be linear over the entire course of the reaction, especially at high concentrations or in the presence of significant changes in the refractive index of the medium.

      • Sampling Mismatch: The in-situ probe measures the reaction mixture at a specific point in the reactor, while the grab sample represents a bulk average. In a poorly mixed system, these can be different.

      • Incorrect Calibration Model: The calibration model used to convert spectral data into concentration may not be robust enough to handle the complexity of the evolving reaction matrix.

    • Troubleshooting Steps:

      • Dynamic Calibration: Instead of a simple single-point or multi-point calibration at the start, perform a dynamic calibration by taking offline samples at various stages of the reaction and correlating them with the corresponding spectra.

      • Verify Mixing Efficiency: Conduct a mixing study to ensure that the contents of the reactor are homogeneous at the sampling point and the probe location.

      • Re-evaluate the Analytical Wavelengths/Regions: Ensure that the spectral regions used for quantification are specific to the analyte of interest and are not influenced by other changing components in the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary real-time monitoring techniques for TMSO reactions?

A1: The most common and effective techniques are Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5] Each has its own strengths and weaknesses.

Technique Strengths Weaknesses Key Monitored Species/Bonds
FTIR (ATR) High sensitivity to polar functional groups, well-established, robust probes available.[2]Water absorption can be strong, potentially obscuring other signals. Probe fouling can be an issue.Si-OH, Si-O-Si, C-H
Raman Excellent for non-polar bonds, less interference from water, can be used with fiber optic probes for remote sensing.[6]Can be susceptible to fluorescence from impurities, weaker signal than FTIR for some functional groups.Si-O-Si, Si-C
NMR Provides detailed structural information, highly quantitative.[7][8]Lower sensitivity, requires specialized flow-through cells, higher equipment cost.29Si and 1H NMR can track the disappearance of silanol and the appearance of new siloxane environments.

Q2: How do I choose the best real-time monitoring technique for my specific TMSO reaction?

A2: The choice depends on several factors:

  • Reaction Solvent: If your reaction is in an aqueous medium, Raman may be preferable to FTIR to avoid strong water absorbance bands.

  • Information Required: If you need detailed structural information about intermediates, NMR is the most powerful tool.[4] For kinetic data and endpoint determination, FTIR or Raman are often sufficient.

  • Reaction Conditions: For reactions at high temperature or pressure, ensure the chosen probe is rated for those conditions.

  • Budget and Infrastructure: NMR is generally the most expensive and requires specialized equipment. FTIR and Raman are more common in process development labs.

Q3: Can I use these techniques to determine reaction kinetics?

A3: Absolutely. By plotting the change in concentration of a reactant or product (derived from the spectral data) over time, you can determine the reaction rate. For example, monitoring the decrease in the Si-OH band intensity in FTIR can be used to calculate the rate of TMSO consumption.[9]

Q4: What is Process Analytical Technology (PAT) and how does it relate to real-time monitoring?

A4: PAT is a framework endorsed by regulatory agencies like the FDA to design, analyze, and control manufacturing processes through the measurement of critical process parameters.[10][11] Real-time monitoring is a cornerstone of PAT, as it provides the data needed to understand and control the process, ensuring consistent product quality.[5]

Experimental Protocols

Protocol 1: In-Situ FTIR Monitoring of TMSO Condensation

  • System Setup:

    • Equip the reaction vessel with an Attenuated Total Reflectance (ATR) FTIR probe. Ensure the probe is securely fitted and sealed.

    • Connect the probe to the FTIR spectrometer via a suitable conduit.

    • Set up the data acquisition software to collect spectra at regular intervals (e.g., every 60 seconds).

  • Background Spectrum:

    • Charge the reactor with the solvent and any non-reacting components.

    • Bring the mixture to the desired reaction temperature and stirring rate.

    • Collect a background spectrum. This will be subtracted from all subsequent spectra to isolate the signals from the reacting species.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the TMSO and any catalysts.

    • Start the real-time data acquisition.

    • Monitor the key spectral features:

      • Disappearance of Si-OH: A broad band around 3200-3700 cm-1.[12]

      • Formation of Si-O-Si: A strong band around 1000-1100 cm-1.[1]

  • Data Analysis:

    • Use the software to plot the intensity of the key peaks over time.

    • Apply a chemometric model (if developed) to convert spectral data to concentration profiles.

Visualizations

Reaction_Monitoring_Workflow cluster_setup 1. System Setup cluster_execution 2. Reaction Execution & Monitoring cluster_analysis 3. Data Analysis & Control A Install In-Situ Probe (FTIR/Raman) B Configure Spectrometer & Software A->B Connect C Acquire Background Spectrum (Solvent) B->C D Initiate Reaction (Add TMSO) C->D E Start Real-Time Data Acquisition D->E F Process Spectra (Baseline Correction, etc.) E->F G Generate Kinetic Profiles (Concentration vs. Time) F->G H Determine Reaction Endpoint & Control Process G->H

Caption: Workflow for real-time reaction monitoring.

Troubleshooting_Logic start Problem Encountered problem1 Noisy/Inconsistent Data Possible Causes start->problem1 problem2 Overlapping Peaks Possible Causes start->problem2 problem3 Poor Offline Correlation Possible Causes start->problem3 cause1a Bubble Formation problem1:q1->cause1a cause1b Probe Fouling problem1:q1->cause1b cause1c Poor Mixing problem1:q1->cause1c solution1 Adjust Agitation/ Probe Position cause1a->solution1 cause1b->solution1 cause1c->solution1 cause2a Broad H-Bonded Peaks problem2:q2->cause2a cause2b Multiple Species problem2:q2->cause2b solution2 Use Multivariate Analysis/ Derivative Spectroscopy cause2a->solution2 cause2b->solution2 cause3a Non-Linearity problem3:q3->cause3a cause3b Calibration Error problem3:q3->cause3b solution3 Perform Dynamic Calibration/ Verify Mixing cause3a->solution3 cause3b->solution3

Caption: Troubleshooting decision tree.

References

  • The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. PubMed.
  • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form
  • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form
  • Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
  • Real-Time FT-IR Studies Of The Reaction Kinetics For The Polymerization Of Divinyl Siloxane Bis-Benzocyclobutene Monomers. Cambridge Core.
  • Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy.
  • Real-Time Reaction Analysis Guide. METTLER TOLEDO.
  • Analysis of silanes and of siloxanes formation by Raman spectroscopy. RSC Publishing.
  • The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry.
  • A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
  • The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. PMC.
  • Process analytical technology. Wikipedia.

Sources

Validation & Comparative

Comparative Guide: Silane Precursors for Hydrophobic Surface Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Creating a robust hydrophobic surface on silica or glass requires more than simply selecting a "hydrophobic" molecule; it requires selecting the correct silane precursor and deposition methodology to match the application's thermal, mechanical, and chemical constraints.

While "silanols" (R-Si-OH) are the active species that bond to the substrate, they are unstable in storage. Therefore, researchers utilize organosilane precursors (R-Si-X₃) which hydrolyze in situ. This guide compares the three industry-standard precursors: Octadecyltrichlorosilane (OTS) , Perfluorodecyltrichlorosilane (FDTS) , and Hexamethyldisilazane (HMDS) .

Quick Selection Matrix
FeatureHMDS OTS FDTS
Primary Use Rapid capping, MEMS anti-stictionOrdered SAMs, fundamental studiesSuperhydrophobicity, oleophobicity
Water Contact Angle ~90° - 100°~110° - 112°> 115°
Order/Crystallinity Disordered / MonolayerHighly Crystalline / PackedSemi-Crystalline
Deposition Difficulty Low (Vapor prime)High (Strict water control)Moderate (Vapor preferred)

Part 1: Mechanistic Foundations

To achieve a reproducible coating, one must understand the "Grafting-to" mechanism. The precursor does not bond directly to the surface; it must first undergo hydrolysis to form a reactive silanol intermediate.

The Silanization Pathway

The following diagram illustrates the kinetic pathway from a chlorosilane precursor to a covalently bonded siloxane network. Note the critical role of surface-bound water (hydration layer) in catalyzing the reaction.

SilanizationMechanism Precursor Silane Precursor (R-Si-Cl3) Hydrolysis Hydrolysis (R-Si(OH)3) Precursor->Hydrolysis + H2O (-HCl) Water Trace Water (Surface/Solvent) Water->Hydrolysis HBond Hydrogen Bonding (Physisorption) Hydrolysis->HBond Surface -OH Condensation Condensation (-H2O) HBond->Condensation Annealing Covalent Covalent Siloxane Network (Si-O-Si) Condensation->Covalent Permanent Bond

Figure 1: The stepwise mechanism of silanization. Hydrolysis of the labile group (Cl or OMe) creates the active silanol, which hydrogen-bonds to the substrate before condensing into a permanent siloxane linkage.

Part 2: Comparative Analysis of Precursors

Octadecyltrichlorosilane (OTS)

The Gold Standard for Order OTS (C18) is the benchmark for creating Self-Assembled Monolayers (SAMs).[1] Due to strong Van der Waals interactions between the long alkyl chains, OTS molecules pack into a quasi-crystalline lattice.

  • Pros: Forms the densest, most mechanically durable monolayers. Excellent barrier properties against ion transport.

  • Cons: Extremely sensitive to water content. Too much water causes bulk polymerization (white precipitate) rather than surface grafting.

  • Best For: Fundamental wetting studies, organic field-effect transistors (OFETs).

Perfluorodecyltrichlorosilane (FDTS)

The Superhydrophobic Choice FDTS replaces the alkyl chain with a fluorinated chain. The C-F bond is shorter and stronger than the C-H bond, resulting in lower surface energy.

  • Pros: Higher contact angles (>115°); Oleophobic (repels oils/solvents, unlike OTS); High thermal stability.

  • Cons: Higher cost; Environmental concerns regarding long-chain fluorocarbons (PFOA precursors).

  • Best For: Microfluidics, anti-fouling coatings, harsh chemical environments.

Hexamethyldisilazane (HMDS)

The Rapid Capping Agent HMDS is unique; it does not form a long-chain monolayer. Instead, it reacts with surface silanols to replace the hydrophilic -OH with a hydrophobic Trimethylsilyl (TMS) group.

  • Pros: Vapor deposition is fast and requires no complex cleaning; No polymerization issues.

  • Cons: Lower contact angle; Less mechanical durability (not a cross-linked network).

  • Best For: Photoresist adhesion promoters, preventing stiction in MEMS.

Comparative Data Summary
PropertyOTS (C18) FDTS (Fluoro) HMDS (TMS)
Static WCA (Water) 110° ± 2°115° - 120°90° - 105°
Surface Energy (mN/m) ~20 - 24~10 - 15~30 - 35
Contact Angle Hysteresis < 10° (if well ordered)< 5°> 10°
Thermal Stability Stable up to ~250°CStable up to ~400°CDesorbs > 200°C
Reaction Type Trichlorosilane (Cross-linking)Trichlorosilane (Cross-linking)Silylamine (Capping)

Part 3: High-Fidelity Experimental Protocols

Protocol A: High-Order OTS Monolayer Deposition (Solution Phase)

Why this protocol? OTS requires a delicate balance of water. We use anhydrous toluene to prevent bulk polymerization, relying solely on the hydration layer of the silica chip for hydrolysis.

Reagents:

  • Octadecyltrichlorosilane (90%+, stored in desiccator)

  • Anhydrous Toluene (<50 ppm H2O)

  • Piranha Solution (3:1 H2SO4:H2O2) [DANGER: Corrosive/Explosive]

Workflow:

  • Substrate Cleaning (Critical):

    • Immerse silica/glass in Piranha solution for 30 min to remove organics and regenerate -OH groups.

    • Rinse extensively with DI water (18.2 MΩ).

    • Validation: Surface must be completely hydrophilic (WCA < 5°).

  • Hydration Control:

    • Blow dry with N2.[2] Do not bake immediately before coating. The surface needs a microscopic layer of adsorbed water to catalyze the hydrolysis of the OTS chlorine groups [1].

  • Deposition:

    • Prepare a 1 mM to 2 mM solution of OTS in anhydrous toluene inside a glovebox or dry environment.

    • Immerse substrates for 60 minutes at room temperature.

    • Note: Longer times often lead to disordered aggregate deposition, not better monolayers.

  • Rinsing & Annealing:

    • Rinse twice with fresh toluene, then chloroform, then ethanol.

    • Bake at 120°C for 30 minutes. This step drives the condensation reaction (Si-OH + HO-Si → Si-O-Si), covalently locking the film [2].

Protocol B: FDTS Vapor Deposition (CVD)

Why this protocol? Fluorosilanes are expensive and prone to aggregation in solution. Vapor phase deposition ensures a uniform monolayer without solvent waste.

  • Clean Substrate: Oxygen plasma (100W, 5 min).

  • Vapor Prime: Place substrate in a vacuum desiccator with an open vial containing 50 µL of FDTS.

  • Pump Down: Evacuate to < 100 mTorr.

  • Reaction: Isolate the chamber and let sit for 60 minutes. The vapor pressure of FDTS is sufficient to coat the surface.

  • Anneal: Bake at 150°C for 20 min to complete condensation.

Experimental Workflow Visualization

OTSWorkflow Start Start: Silica Substrate Clean Piranha Clean / O2 Plasma (Regenerate Si-OH) Start->Clean Hydrate Controlled Hydration (Adsorb monolayer of H2O) Clean->Hydrate Critical Step Immerse Immersion (60 min) Avoid humidity! Hydrate->Immerse Prep Prepare 1mM OTS in Anhydrous Toluene Prep->Immerse Add Silane Rinse Solvent Rinse Sequence (Toluene -> Chloroform -> EtOH) Immerse->Rinse Remove Physisorbed Anneal Thermal Annealing (120°C, 30 min) Rinse->Anneal Covalent Bonding End Hydrophobic SAM Ready Anneal->End

Figure 2: Optimized workflow for solution-phase OTS deposition. The rinsing step is crucial to remove non-covalently bonded aggregates that increase hysteresis.

Part 4: Performance Validation

Trustworthy science requires rigorous validation. Do not rely solely on a static water contact angle (WCA).

Contact Angle Hysteresis (CAH)

The difference between the Advancing (


) and Receding (

) contact angles.[3][4]
  • Target: CAH < 10° indicates a high-quality, low-defect monolayer.

  • Failure Mode: If WCA is high (110°) but hysteresis is high (>20°), you have a "patchy" surface or bulk deposition (islands of polymer) rather than a clean monolayer [3].

Stability Testing
  • Chemical: Immerse chip in various pH buffers (pH 2–12) for 24 hours. Alkylsilanes (OTS) are generally stable; ester-linked silanes are not.

  • Thermal: Bake at 200°C. FDTS and OTS should retain hydrophobicity; HMDS will likely degrade or desorb.

References

  • Bunker, B. C., et al. (2000). "The Impact of Solution Aggregation on the Deposition of Self-Assembled Monolayers." Langmuir, 16(20), 7742–7751. Link

  • Brzoska, J. B., et al. (1994). "Silanization of Solid Substrates: A Step Toward Reproducibility." Langmuir, 10(11), 4367–4373. Link

  • Fadeev, A. Y., & McCarthy, T. J. (1999). "Self-Assembly Is Not the Only Reaction Possible between Alkyltrichlorosilanes and Surfaces." Langmuir, 16(18), 7268–7274. Link

  • Kulinich, S. A., & Farzaneh, M. (2004).[5] "Hydrophobicity of Fluoroalkylsilane- and Alkylsilane-Grafted Surfaces." Surface Science, 573(3), 379-390.[5] Link

Sources

Validating Purity & Identity of Tris(trimethylsiloxy)silanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Validating the Purity and Identity of Synthesized Tris(trimethylsiloxy)silanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The "Supersilanol" Challenge

This compound, with the formula


 (often abbreviated as 

or

), is a critical structural motif in organosilicon chemistry.[1] It serves as a discrete molecular model for isolated silanol groups on silica surfaces and acts as a bulky, steric-demanding ligand in metallasiloxane synthesis.

Synthesizing this compound—typically via the controlled hydrolysis of tris(trimethylsiloxy)chlorosilane—presents a unique validation challenge: condensation . The silanol group is prone to self-condensation to form the dimer hexakis(trimethylsiloxy)disiloxane (


), especially under acidic or basic catalysis or thermal stress. Distinguishing the target silanol from its condensation byproducts and water contaminants requires a multi-modal analytical approach.

This guide outlines a self-validating protocol to confirm identity and purity, moving beyond basic characterization to rigorous structural proof.

Physical Constants & Identity

Before advanced spectral analysis, the bulk physical properties must align with established literature values.

PropertyValueNotes
IUPAC Name 1,1,1,5,5,5-Hexamethyl-3-(trimethylsiloxy)trisiloxan-3-ol
Formula

Molecular Weight 354.69 g/mol
CAS Number 74098-43-4Distinct from the silyl analog (7428-60-6)
Appearance Colorless Liquid
Density ~0.913 g/mLAt 25°C
Boiling Point ~85°CAt reduced pressure (approx. 1-2 mmHg)

Method 1: Multinuclear NMR ( & ) – The Structural Fingerprint[1]

Verdict: The Gold Standard for Backbone Confirmation.

Nuclear Magnetic Resonance (NMR) is the only method capable of definitively proving the Si-O-Si framework while simultaneously confirming the presence of the silanol functionality.

Experimental Protocol
  • Solvent: Use Benzene-d6 (

    
    )  or Chloroform-d (
    
    
    
    )
    .[1] Benzene-d6 is preferred to minimize proton exchange with the silanol proton.
  • Concentration: ~50-100 mg/mL for

    
     to ensure adequate signal-to-noise ratio within a reasonable timeframe.
    
  • Pulse Sequence: Use an inverse gated decoupling sequence (IGATED) to suppress the Nuclear Overhauser Effect (NOE) for quantitative

    
     integration. Set relaxation delay (
    
    
    
    ) > 10s.
Data Interpretation[1][4][5][6][7][8]

NMR (The Definitive Test)

The molecule possesses two distinct silicon environments: the peripheral trimethylsiloxy groups (


 units) and the central silanol core (

unit).[1]
  • M Unit (

    
    ):  Expect a strong signal in the range of +7.0 to +12.0 ppm .[1]
    
  • Q Unit (

    
    ):  Expect a signal in the range of -100.0 to -110.0 ppm .[1]
    
    • Note: A shift to -110 ppm often indicates condensation to a fully substituted

      
       species (the dimer).[1] The presence of a 
      
      
      
      signal is the primary confirmation of the silanol.
  • Validation Criterion: The integration ratio of M:Q must be 3:1 .


NMR
  • Methyl Protons (

    
    ):  A large singlet at ~0.1 - 0.2 ppm .[1]
    
  • Silanol Proton (

    
    ):  A broad singlet, typically between 2.0 - 5.0 ppm .[1]
    
    • Validation: The chemical shift of the OH proton is concentration-dependent (hydrogen bonding). In dilute

      
      , it appears sharper. Disappearance upon 
      
      
      
      shake confirms it is an exchangeable proton.

Method 2: FTIR Spectroscopy – The Functional Probe

Verdict: Best for Distinguishing Free vs. Hydrogen-Bonded Species.

While NMR confirms the skeleton, FTIR is the most sensitive tool for assessing the state of the hydroxyl group and detecting water contamination.

Experimental Protocol
  • Mode: Transmission (liquid cell with KBr windows) or ATR (Attenuated Total Reflectance).[1]

  • Sample: Neat liquid or dilute solution in

    
     (to observe free OH).
    
Data Interpretation
Frequency (cm

)
AssignmentDiagnostic Value
3740 - 3750

Free
Critical: Sharp peak indicates isolated silanol species.[1][2]
3200 - 3500

H-Bonded
Broad band.[1] Indicates self-association or presence of water.
2960, 2900

C-H stretches from methyl groups.[1]
1000 - 1100

Strong, broad siloxane backbone absorption.[1]
~840, 1250

Characteristic of

groups.[1]

Self-Validating Check: A high-purity sample in dilute solution should show a dominant, sharp peak at ~3740 cm


.[1] If only a broad mound at 3400 cm

is visible, the sample is likely wet or heavily condensed.

Method 3: GC-MS with Derivatization – The Stability Check[1]

Verdict: Essential for Purity, but Requires Derivatization.

Direct GC-MS of silanols is risky. The high temperature of the injection port (250°C+) can induce thermal condensation:



This leads to a "ghost" peak of the dimer, falsely suggesting impurity.[1]
Protocol: Silylation Derivatization

To validate the monomeric nature, you must "cap" the silanol before injection.

  • Reagent: Mix 10

    
    L sample with 100 
    
    
    
    L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
  • Reaction: Incubate at 60°C for 30 minutes.

  • Analysis: Inject into GC-MS.

Interpretation
  • Un-derivatized Injection: May show broad tailing peak (silanol) and a sharp peak at higher retention time (dimer artifact).[1]

  • Derivatized Injection:

    • The silanol converts to Tetrakis(trimethylsiloxy)silane (

      
      , or 
      
      
      
      ).[1]
    • Look for the molecular ion or characteristic fragmentation of the

      
       species (M+ - 15, loss of methyl).
      
    • Absence of Dimer: If the dimer peak disappears or is significantly reduced compared to the neat injection, the original sample was pure silanol.

Comparative Analysis Summary

The following table contrasts the utility of each method for this specific compound.

Feature

NMR
FTIR GC-MS (Derivatized) Karl Fischer (KF)
Primary Target Silicon Backbone (

)
Silanol Functional Group (

)
Molecular Weight / ImpuritiesWater Content
Specificity High (Distinguishes

vs

)
High (Free vs H-bonded OH)High (Separates homologs)High (Only

)
Sample State Solution (

)
Neat or SolutionSolution (Derivatized)Solution
Key Weakness Low sensitivity (requires time)Cannot quantify purity easilyThermal instability artifactsDestructive
Cost/Time High / SlowLow / FastMedium / MediumLow / Fast

Validation Workflow (Decision Tree)

The following diagram illustrates the logical flow for validating a synthesized batch of this compound.

ValidationProtocol Start Synthesized Crude (Me3SiO)3SiOH Step1 Step 1: FTIR (Neat) Start->Step1 Check1 Sharp peak at ~3740 cm-1? Step1->Check1 Step2 Step 2: 29Si NMR Check1->Step2 Yes Fail_Wet Fail: Wet/H-bonded Check1->Fail_Wet No (Broad only) Check2 Signals at +10 (M) and -100 (Q)? Ratio 3:1? Step2->Check2 Step3 Step 3: GC-MS (Derivatized) Check2->Step3 Yes Fail_Cond Fail: Condensation/Dimer present Check2->Fail_Cond No (Q signal at -110) Check3 Major peak = (Me3SiO)4Si? No Dimer? Step3->Check3 Pass VALIDATED PURITY Check3->Pass Yes Check3->Fail_Cond No

Figure 1: Self-Validating Purity Protocol for this compound.

References

  • Fuchise, K., et al. (2019). "Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators." Polymer Chemistry, 10, 56-64. Link

    • Cited for

      
       and 
      
      
      
      NMR characterization data of silanol initiators.[1][3]
  • Feher, F. J., et al. (2010). "Silsesquioxanes."[4] Chemical Reviews, 110(4), 2097-2126.

    • Cited for: General chemical shifts of silanol species vs condensed species.
  • Ignatyev, I. S., et al. (2003). "Vibrational spectra of trimethylsilanol." Spectrochimica Acta Part A, 59(9), 2141-2154. Link[1]

    • Cited for: Assignment of free vs hydrogen-bonded Si-OH stretching frequencies.[1]

  • ChemSrc. (2025). "this compound - CAS 74098-43-4."[1][5][6] Link

    • Cited for: Physical constants and CAS registry verific
  • NIST Mass Spectrometry Data Center. "Methyltris(trimethylsiloxy)silane." Link[1]

    • Cited for: Comparison of boiling points and fragmentation patterns of rel

Sources

evaluating the performance of coatings formulated with and without tris(trimethylsiloxy)silanol

Comparative Technical Guide: Tris(trimethylsiloxy)silanol ( ) in High-Performance Coatings

Executive Summary

This guide evaluates the impact of incorporating This compound (CAS 7428-60-6, often abbreviated as



Key Finding: The inclusion of

hydrophobicitythermal stabilityhydrolytic resistance

Chemical Architecture & Mechanism

To understand the performance differential, one must analyze the structural distinctness of the

1
The "Without" Scenario: Linear/Network Siloxanes

Standard hydrophobic coatings often rely on:

  • PDMS (Polydimethylsiloxane): Linear chains

    
    . Flexible but prone to "backbiting" degradation at high temperatures.
    
  • TEOS (Tetraethylorthosilicate): Forms rigid

    
     networks. Hydrophilic unless modified; brittle.
    
The "With" Scenario: The Umbrella

This compound acts as a monofunctional, bulky building block. When reacted into a coating (e.g., forming a metallosiloxane with Titanium or modifying an acrylate backbone), it creates a localized hydrophobic dome.

  • Steric Bulk: The three trimethyl groups

    
     surround the central silicon, preventing water or ions from reaching the coating-substrate interface.
    
  • Defect Minimization: Unlike random hydrolysis of chlorosilanes,

    
     is a discrete molecule, allowing for precise stoichiometric control over the coating architecture.
    
Visualization: The Steric Shielding Mechanism

The following diagram illustrates how the

ShieldingMechanismcluster_WithoutWithout TTSS (Linear PDMS)cluster_WithWith TTSS (M3T Umbrella)LinearChainLinear Siloxane Chain(-Si-O-Si-O-)Exposed BackboneHydrolysisBackbone Hydrolysis(Degradation)LinearChain->HydrolysisCleavageWater1H2O / Ion AttackWater1->LinearChainPenetratesM3TM3T Group((Me3SiO)3Si-)Bulky ShieldCoreCore Matrix(Protected)M3T->CoreCaps SurfaceRepulsionSteric Repulsion(No Penetration)M3T->RepulsionWater2H2O / Ion AttackWater2->M3TBlocked

Figure 1: Mechanistic comparison of linear siloxane vulnerability versus the steric protection provided by the tris(trimethylsiloxy)silyl (M3T) group.

Comparative Performance Analysis

The following data contrasts a standard TEOS/PDMS-based hydrophobic coating against a

Table 1: Physicochemical Properties[2]
FeatureStandard Siloxane Coating (Control)

Modified Coating (Experimental)
Performance Delta
Water Contact Angle (WCA) 100° - 105°115° - 135° +15-30% (Enhanced Hydrophobicity)
Surface Energy ~22-25 mN/m< 20 mN/m Lower energy = Better anti-fouling
Thermal Stability (

)
~300°C> 380°C Significant improvement due to lack of organic carbon chains (except methyls)
Hydrolytic Stability Degrades in high pHResistant Steric bulk prevents hydroxide ion attack
Optical Clarity High (Glass-like)High (UV Transparent)Comparable;

does not induce scattering
Key Interpretation for Drug Development

For biomedical devices (e.g., lab-on-chip microfluidics), the non-specific protein adsorption is a critical failure mode.

  • Without

    
    :  Standard silanes may hydrolyze over time in saline buffers, altering surface chemistry and trapping proteins.
    
  • With

    
    :  The extreme hydrolytic stability ensures the hydrophobic surface remains consistent, reducing protein fouling and drug loss to channel walls.
    

Experimental Protocols

Protocol A: Synthesis of -Modified Metallosiloxane Coating

This protocol creates a highly durable, thermally stable coating by reacting

Reagents:

  • This compound (

    
    ) - >95% Purity.
    
  • Titanium(IV) isopropoxide (TIP).

  • Solvent: Anhydrous Toluene or Hexane.

Workflow:

  • Inert Atmosphere: Perform all steps under Nitrogen or Argon (Schlenk line technique) to prevent premature hydrolysis of TIP.

  • Stoichiometry: Mix TIP and

    
     in a 1:2 molar ratio.
    
    • Rationale: This targets a structure where two isopropoxide groups are replaced by bulky siloxy groups, leaving two active sites for surface bonding.

  • Reaction: Stir at room temperature for 4 hours.

    • Observation: No precipitate should form. The solution remains clear.

  • Application: Spin-coat onto glass or silicon wafers (2000 RPM, 30s).

  • Curing: Bake at 150°C for 1 hour. This drives the condensation of the remaining isopropoxide groups with surface hydroxyls.

Protocol B: Validation (Self-Validating Metrics)

To ensure the coating is successfully formed and functional, use the following validation steps:

  • Step 1: FTIR Validation

    • Target: Look for the disappearance of broad -OH bands (

      
      ) and the appearance of the Si-O-Ti  stretch (
      
      
      ).
    • Pass Criteria: Absence of -OH peak confirms full reaction of the silanol.

  • Step 2: Contact Angle Goniometry

    • Target: Static WCA > 115°.

    • Pass Criteria: If WCA < 105°, the surface coverage is insufficient (increase

      
       concentration).
      
Visualization: Synthesis Workflow

SynthesisFlowPrecursorsPrecursors:1. Ti(OiPr)42. M3T-OHReactionLigand Exchange(Inert Gas, 4h)Precursors->ReactionIntermediatePre-Ceramic SpeciesTi(OiPr)2(OM3T)2Reaction->IntermediateCoatingSpin Coating(Substrate -OH reaction)Intermediate->CoatingCureThermal Cure150°CCoating->CureFinalMetallosiloxane FilmHydrophobic/StableCure->Final

Figure 2: Step-by-step synthesis workflow for creating a Titanium-TTSS metallosiloxane coating.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cloudy Solution Moisture contamination reacting with TIP.Dry solvents over molecular sieves; ensure strict inert atmosphere.
Low Contact Angle Incomplete surface coverage or steric hindrance preventing bonding.Increase curing time; switch to a smaller metal center (e.g., Al instead of Ti) if steric bulk is too high.
Film Cracking Coating too thick.Dilute the precursor solution (reduce concentration to <5 wt%).

References

  • Boyle, T. J., et al. (2018). "Synthesis and Characterization of Tris(trimethylsilyl)siloxide Derivatives of Early Transition Metal Alkoxides That Thermally Convert to Varied Ceramic-Silica Architecture Materials." Inorganic Chemistry.

  • Mungunsuvd, G., et al. (2024). "Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system." ResearchGate.[2]

  • Zhang, X., et al. (2020). "Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment." Polymers (MDPI).

  • Gelest, Inc. "this compound Product Specifications & Hydrophobicity Data."

A Comparative Guide to Silylation Reagents: Unveiling the Effectiveness of Tris(trimethylsiloxy)silanol versus Trimethylsilylating Agents for Derivatization in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the meticulous work of chemical analysis, the derivatization of polar analytes for gas chromatography-mass spectrometry (GC-MS) is a critical step to ensure volatility and thermal stability.[1] The most ubiquitous method in this realm is silylation, a process that masks active hydrogens on functional groups with a silyl group, thereby reducing polarity and enhancing the analyte's suitability for GC analysis.[2]

This guide provides an in-depth comparison of the effectiveness of a novel, sterically hindered silylating agent, tris(trimethylsiloxy)silanol (TTMSS), against a well-established and potent trimethylsilyl (TMS) donor, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). While direct comparative studies are sparse, this analysis, grounded in chemical principles and supported by extrapolated experimental data, will elucidate the potential advantages and limitations of each reagent, guiding the discerning scientist in their selection.

The Imperative of Derivatization in GC-MS

Many biologically and pharmaceutically relevant molecules, such as steroids, fatty acids, and amino acids, possess polar functional groups (-OH, -COOH, -NH2, -SH).[3] These groups lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability, making them unsuitable for direct GC-MS analysis.[4] Derivatization addresses this by chemically modifying these functional groups, leading to:

  • Increased Volatility: By replacing active hydrogens with nonpolar silyl groups, intermolecular forces are weakened, allowing the analyte to readily enter the gas phase.[1][4]

  • Enhanced Thermal Stability: Silyl derivatives are generally more resistant to thermal degradation in the high temperatures of the GC injector and column.[2]

  • Improved Chromatographic Performance: Reduced polarity leads to more symmetrical peak shapes and better resolution on common nonpolar GC columns.[5]

  • Characteristic Mass Spectra: The silyl derivatives often produce predictable and informative fragmentation patterns in the mass spectrometer, aiding in structural elucidation.

A Tale of Two Silylating Agents: BSTFA and TTMSS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent that donates a trimethylsilyl (TMS) group, Si(CH₃)₃.[1] Its high reactivity allows for the efficient derivatization of a broad range of functional groups.[3] The byproducts of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography of the derivatized analytes.[3]

This compound (TTMSS) , with the formula ((CH₃)₃SiO)₃SiOH, is a significantly larger and more sterically hindered molecule. While not a conventional derivatization agent in the same vein as BSTFA, its structure, featuring three trimethylsiloxy groups and a reactive silanol group, presents intriguing possibilities for derivatization, potentially offering unique selectivity or derivative stability.[6] Its application in this context is more exploratory, with its primary uses currently in materials science and as a bulky ligand in organometallic chemistry.[7][8]

Head-to-Head Comparison: Reactivity, Selectivity, and Derivative Stability

FeatureN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)This compound (TTMSS)Rationale & Implications
Silylating Group Trimethylsilyl (TMS)Tris(trimethylsiloxy)silyl (TTMSSi)The TTMSSi group is significantly larger and more lipophilic than the TMS group, which can lead to greater retention time shifts and potentially altered mass spectral fragmentation.
Reactivity HighModerate to Low (Hypothesized)BSTFA is a potent TMS donor due to the excellent leaving group. TTMSS's reactivity as a silyl donor is likely lower due to the stability of the tris(trimethylsiloxy)siloxide anion. The reaction would likely proceed via the silanol group, which is less reactive than the N-silylated amide in BSTFA.
Steric Hindrance LowHighThe bulky nature of TTMSS may lead to selective derivatization of less hindered functional groups, offering a unique analytical window. However, it may fail to derivatize sterically crowded sites that are accessible to BSTFA.
Byproducts Volatile and generally non-interferingH₂O and potentially self-condensation productsThe formation of water as a byproduct with TTMSS could be problematic, as moisture is detrimental to silylation reactions and can degrade derivatives and harm the GC column.
Derivative Stability Good, but susceptible to hydrolysisPotentially higher due to steric shieldingThe bulky TTMSSi group could sterically protect the silyl ether bond from hydrolysis, leading to more robust derivatives. This is a key potential advantage that warrants experimental validation.

The Silylation Reaction: A Mechanistic Overview

The fundamental reaction mechanism for silylation involves the nucleophilic attack of an active hydrogen-containing functional group on the silicon atom of the silylating agent.

BSTFA Derivatization Workflow

BSTFA_Workflow Analyte Analyte with Active Hydrogen (R-XH) Reaction_Vial Reaction Vial Analyte->Reaction_Vial BSTFA BSTFA BSTFA->Reaction_Vial Solvent Aprotic Solvent (e.g., Pyridine, Acetonitrile) Solvent->Reaction_Vial Heat Heat (e.g., 60-80°C) Reaction_Vial->Heat TMS_Derivative TMS Derivative (R-X-Si(CH₃)₃) Heat->TMS_Derivative Byproducts Volatile Byproducts Heat->Byproducts GCMS GC-MS Analysis TMS_Derivative->GCMS

Caption: Workflow for BSTFA Derivatization.

Proposed TTMSS Derivatization Mechanism

TTMSS_Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_products Products Analyte {R-X-H | Analyte} Transition R-X⁻ attacks Si Analyte->Transition Deprotonation TTMSS {((CH₃)₃SiO)₃Si-OH | TTMSS} TTMSS->Transition Derivative {R-X-Si(OSi(CH₃)₃)₃ | TTMSSi Derivative} Transition->Derivative Water {H₂O | Water} Transition->Water

Sources

A Comparative Guide to the Advanced Characterization of Surfaces Modified with Tris(trimethylsiloxy)silanol

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of surface science and materials engineering, the ability to precisely tailor surface properties is paramount. Tris(trimethylsiloxy)silanol (TTMSS) has emerged as a significant player in surface modification, offering a unique combination of hydrophobicity and stability. This guide provides an in-depth comparison of advanced characterization techniques for surfaces modified with TTMSS, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present comparative data to benchmark TTMSS-modified surfaces against other common silanization agents.

The Significance of this compound in Surface Modification

This compound is a branched silane that, upon reaction with a hydroxylated surface, forms a robust, low-energy self-assembled monolayer (SAM).[1] The bulky tris(trimethylsiloxy)silyl groups create a highly hydrophobic and lipophilic surface.[2] This property is particularly advantageous in applications requiring low surface energy, such as in the development of anti-fouling coatings, biocompatible materials, and as a surface treatment for textiles to create oil/water separation capabilities.[2] Furthermore, TTMSS is explored as a precursor for low dielectric constant (low-k) thin films in the semiconductor industry, highlighting its versatility.[3]

Unlike linear alkylsilanes, such as the commonly used octadecyltrichlorosilane (OTS), the branched structure of TTMSS can lead to different packing densities and surface topographies. Understanding these differences at the molecular level is crucial for optimizing surface performance.

Advanced Characterization Techniques: A Comparative Analysis

The comprehensive characterization of TTMSS-modified surfaces requires a multi-faceted approach, employing techniques that probe surface chemistry, topography, and molecular orientation.

Contact Angle Goniometry: Quantifying Surface Wettability

Principle: Contact angle goniometry is a fundamental technique for assessing the hydrophobicity of a surface.[4][5] It measures the angle at which a liquid droplet interfaces with a solid surface. A high contact angle indicates poor wetting (hydrophobicity), while a low contact angle signifies good wetting (hydrophilicity).[5]

Experimental Protocol:

  • Substrate Preparation: Begin with a clean, hydroxylated substrate (e.g., silicon wafer, glass slide). A common cleaning procedure involves sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by plasma or piranha solution treatment to generate surface hydroxyl groups.

  • TTMSS Silanization: The modification can be performed from either the vapor or liquid phase.

    • Vapor Phase Deposition: Place the cleaned substrate and a small amount of TTMSS in a sealed container and heat at a controlled temperature (e.g., 60-120°C) for a specified duration.[6][7] This method is often cleaner and can lead to higher quality monolayers.[6]

    • Liquid Phase Deposition: Immerse the substrate in a dilute solution of TTMSS in an anhydrous solvent (e.g., toluene) for a set time.[8][9] The presence of trace amounts of water is critical for the hydrolysis of the silane and its subsequent condensation on the surface.[10][11]

  • Post-Deposition Treatment: After silanization, rinse the substrate with the solvent to remove any unbound silane molecules and then cure the monolayer, typically by baking at an elevated temperature (e.g., 120°C).

  • Contact Angle Measurement: Place a small droplet (typically 1-5 µL) of deionized water on the modified surface. Use a goniometer to capture the droplet profile and calculate the static contact angle.[4] For a more comprehensive analysis, advancing and receding contact angles can be measured to assess contact angle hysteresis, which provides information about surface heterogeneity and roughness.[6][12]

Comparative Data:

Surface ModificationStatic Water Contact Angle (°)Reference
Unmodified Glass~27[13]
TTMSS-modified Polyurethane110.0[14]
Octadecyltrichlorosilane (OTS)~107[13]
Perfluorodecyltrichlorosilane (FDTS)>110[15]

Interpretation: The data clearly demonstrates the significant increase in hydrophobicity upon modification with TTMSS, achieving a contact angle comparable to or even exceeding that of the widely used OTS. The bulky nature of the tris(trimethylsiloxy)silyl groups effectively shields the underlying substrate, presenting a low-energy, methyl-terminated surface to the water droplet.[14]

X-ray Photoelectron Spectroscopy (XPS): Unveiling Surface Elemental Composition and Chemical States

Principle: XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical bonding states of the top few nanometers of a material.[16][17] It works by irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons.[17]

Experimental Protocol:

  • Sample Preparation: Prepare TTMSS-modified and control (unmodified and alternative silane-modified) substrates as described in the contact angle goniometry protocol.

  • XPS Analysis: Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans of the C 1s, O 1s, and Si 2p regions to determine the chemical states of these elements.[18] The Si 1s region can also be analyzed for more detailed information on Si-O bonding.[19]

  • Data Analysis:

    • Quantify the atomic concentrations of the detected elements.

    • Deconvolute the high-resolution spectra to identify different chemical species. For a TTMSS-modified surface, the Si 2p spectrum can be deconvoluted to distinguish between the silicon in the TTMSS molecule (Si-C, Si-O-Si) and the underlying silicon dioxide substrate (Si-O).[18][19]

Comparative Data:

Surface ModificationPredominant Si 2p Peak(s) (Binding Energy, eV)Expected Atomic Ratios
Unmodified SiO2/Si~103.3 (SiO2)High O/Si ratio
TTMSS on SiO2/Si~102.5 (Si-O-Si), ~101.5 (Si-C)Increased C/Si and C/O ratios
OTS on SiO2/Si~102.8 (Si-O-Si), ~101.8 (Si-C)High C/Si ratio, characteristic long alkyl chain

Interpretation: XPS analysis confirms the covalent attachment of the TTMSS molecules to the surface through the formation of Si-O-Si bonds. The presence of a significant Si-C component in the high-resolution Si 2p spectrum is a clear indicator of the silane layer.[19] By comparing the elemental ratios (e.g., C/Si), one can assess the relative surface coverage and purity of the TTMSS monolayer compared to other silane modifications.

Atomic Force Microscopy (AFM): Visualizing Surface Topography and Morphology

Principle: AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution.[20][21] It operates by scanning a sharp tip over the surface and measuring the forces between the tip and the sample.[20]

Experimental Protocol:

  • Sample Preparation: Prepare TTMSS-modified and control substrates on atomically flat surfaces (e.g., silicon wafers or mica).

  • AFM Imaging:

    • Select an appropriate imaging mode, such as tapping mode, which is well-suited for soft molecular layers to minimize sample damage.

    • Scan a representative area of the surface to obtain topographic images.

  • Data Analysis:

    • Analyze the images to determine surface roughness (e.g., root-mean-square roughness, Rq).[21][22]

    • Identify the presence of any domains, aggregates, or defects in the monolayer.

Comparative Data:

Surface ModificationTypical RMS Roughness (Rq)Morphological Features
Unmodified Silicon Wafer< 0.2 nmAtomically smooth
TTMSS-modified Surface0.2 - 0.5 nmGenerally smooth with potential for small aggregates depending on deposition conditions
OTS-modified Surface0.3 - 1.0 nmCan form well-ordered domains, but also prone to island formation, especially with excess water.[11][23]

Interpretation: AFM provides direct visual evidence of the quality of the TTMSS monolayer. A smooth, uniform surface with low roughness is indicative of a well-formed monolayer. In contrast, other silanes like OTS can sometimes form less uniform layers with larger aggregates, particularly if the deposition conditions are not carefully controlled.[11][23] The morphology of TTMSS films can also be influenced by the substrate and deposition method, with some studies reporting the formation of regular wrinkles on certain polymer surfaces.[2]

Sum-Frequency Generation (SFG) Spectroscopy: Probing Molecular Orientation and Interfacial Structure

Principle: SFG is a surface-specific vibrational spectroscopy technique that provides information about the molecular structure and orientation of molecules at an interface.[24][25] It is particularly powerful for studying buried interfaces and the conformational order of molecular monolayers.[26]

Experimental Protocol:

  • Sample Preparation: Prepare TTMSS-modified and control substrates. The substrate must be transparent to the incident laser beams.

  • SFG Analysis:

    • Overlap a tunable infrared (IR) laser beam and a fixed-visible laser beam at the sample surface.

    • Detect the sum-frequency signal generated at the interface.

    • Scan the IR frequency to obtain a vibrational spectrum of the interfacial molecules.

  • Data Analysis:

    • Analyze the polarization dependence of the SFG signal to determine the average orientation of specific molecular groups (e.g., the methyl groups of TTMSS).[27][28]

    • The intensity of the SFG peaks is related to the number density and ordering of the molecules at the interface.

Interpretation: SFG can reveal the degree of conformational order within the TTMSS monolayer. For instance, strong signals from the symmetric stretching modes of the terminal methyl groups would indicate a high degree of orientational order. By comparing the SFG spectra of TTMSS with those of linear silanes like OTS, one can gain insights into how the branched structure of TTMSS influences the packing and ordering of the molecules at the interface.[26] This technique is invaluable for understanding the molecular-level details that govern the macroscopic properties of the modified surface.

Experimental Workflow and Data Integration

A comprehensive understanding of TTMSS-modified surfaces is best achieved by integrating the results from these complementary techniques.

Caption: Integrated workflow for the advanced characterization of TTMSS-modified surfaces.

Comparative Summary and Concluding Remarks

TechniqueInformation ProvidedAdvantages of TTMSSComparison with Other Silanes (e.g., OTS)
Contact Angle Goniometry Surface hydrophobicity and energyExcellent hydrophobicityComparable or superior hydrophobicity to OTS
X-ray Photoelectron Spectroscopy Elemental composition and chemical bondingConfirms covalent attachment and high surface coverageAllows for quantitative comparison of surface composition
Atomic Force Microscopy Surface topography and monolayer uniformityCan form very smooth and uniform monolayersLess prone to large aggregate formation than OTS under certain conditions
Sum-Frequency Generation Spectroscopy Molecular orientation and conformational orderProvides insight into the packing of branched silanesReveals differences in molecular ordering compared to linear silanes

References

  • Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. PubMed. [Link]

  • Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. ResearchGate. [Link]

  • Tris(pentafluoroethyl)silanol Derivatives and the Lewis Amphoteric Tris(pentafluoroethyl)silanolate Anion, [Si(C2F5)3O]−. PMC. [Link]

  • Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system. ResearchGate. [Link]

  • (a–e) Atomic force microscopy (AFM) images of octadecyltrichlorosilane... ResearchGate. [Link]

  • A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. PubMed. [Link]

  • Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. Bulgarian Chemical Communications. [Link]

  • Trialkylsilane Monolayers Covalently Attached to Silicon Surfaces: Wettability Studies Indicating that Molecular Topography Contributes to Contact Angle Hysteresis. ACS Publications. [Link]

  • Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Lehigh University. [Link]

  • Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. PubMed. [Link]

  • Sum-Frequency Generation Spectroscopy of Aqueous Interfaces: The Role of Depth and Its Impact on Spectral Interpretation. ACS Publications. [Link]

  • Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles. Chalmers Publication Library. [Link]

  • Surface modification of silicon oxide with trialkoxysilanes toward close-packed monolayer formation. PubMed. [Link]

  • Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. ScienceDirect. [Link]

  • Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. A Physical Chemistry Experiment. ResearchGate. [Link]

  • The effect of three silane coupling agents and their blends with a cross-linker silane on bonding a bis-GMA resin to silicatized titanium (a novel silane system). PubMed. [Link]

  • Investigating buried polymer interfaces using sum frequency generation vibrational spectroscopy. PMC. [Link]

  • Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. NIH. [Link]

  • X-ray photoelectron spectroscopy of thin films. Diva-portal.org. [Link]

  • Tip treatment for subnanoscale atomic force microscopy in liquid by atomic layer deposition Al2O3 coating. PMC. [Link]

  • Sum Frequency Generation Spectroscopy. ResearchGate. [Link]

  • Surface Modification of Silicon Oxide with Trialkoxysilanes toward Close-Packed Monolayer Formation. ResearchGate. [Link]

  • Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. ResearchGate. [Link]

  • Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly. University of Illinois. [Link]

  • Analyst - Index of. Royal Society of Chemistry. [Link]

  • Contact Angle Goniometry. MILL Wiki. [Link]

  • X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. Wiley Online Library. [Link]

  • The Effect of Physicochemical Properties of Perfluoroalkylsilanes Solutions on Microtribological Features of Created Self-Assembled Monolayers. MDPI. [Link]

  • Sum frequency generation vibrational spectroscopic studies on a silane adhesion-promoting mixture at a polymer interface. PubMed. [Link]

  • Comparison of reinforcing efficiency between Si-69 and Si-264 in an efficient vulcanization system. ResearchGate. [Link]

  • Contact angle hysteresis on regular pillar-like hydrophobic surfaces. PubMed. [Link]

  • Three-dimensional (3D) atomic force microscope (AFM) images of Si wafer... ResearchGate. [Link]

  • The comparison of alkanolamide and silane coupling agent on the properties of silica-filled natural rubber (SMR-L) compounds. ResearchGate. [Link]

  • Noncontact atomic force microscopy (NC-AFM) images (topography) of... ResearchGate. [Link]

  • X-ray photoelectron spectroscopy study on SiO2/Si interface structures formed by three kinds of atomic oxygen at 300 °C. ResearchGate. [Link]

  • X-Ray Photoelectron Spectroscopy of Polystyrene Composite Films. SciVision Open Access Publishers. [Link]

  • High-resolution x-ray photoelectron spectra (XPS) of the (a)–(c) O 1s... ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Tris(trimethylsiloxy)silanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of tris(trimethylsiloxy)silanol (TTMSS) in complex matrices, a challenge frequently encountered by researchers, scientists, and drug development professionals. TTMSS can be present as a leachable from silicone-based materials used in pharmaceutical packaging and manufacturing, making its accurate quantification crucial for product safety and quality. This document moves beyond a simple recitation of protocols to offer a deep dive into the rationale behind experimental choices, ensuring a robust and self-validating analytical approach.

The Analytical Challenge: Understanding this compound

This compound, with its central silanol group and bulky trimethylsiloxy substituents, presents a unique set of analytical hurdles. Its relatively high molecular weight and the presence of the polar silanol group can lead to low volatility and potential for thermal degradation, complicating gas chromatographic analysis. Furthermore, the active silanol group can interact with various surfaces, leading to analyte loss and poor peak shape. When embedded in complex matrices such as pharmaceutical formulations (e.g., creams, protein solutions), significant matrix effects can further compromise analytical accuracy and precision.

Comparative Analysis of Analytical Workflows

The development of a robust quantitative method for TTMSS necessitates a careful consideration of each step in the analytical workflow, from sample preparation to final detection. This section compares and contrasts the most viable approaches.

Sample Preparation: The Foundation of Accurate Quantification

The primary goal of sample preparation is to efficiently extract TTMSS from the sample matrix while minimizing interferences and preventing analyte degradation.

Liquid-Liquid Extraction (LLE): A traditional approach, LLE can be effective for less complex matrices. However, for intricate formulations like creams or protein solutions, it may suffer from emulsion formation and incomplete extraction.

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient alternative to LLE for complex matrices. For polar silanols, styryl-divinylbenzene based polymeric sorbents have demonstrated excellent recovery.[1] For non-polar siloxanes, C18 and C4 cartridges are effective choices.[1] Given the intermediate polarity of TTMSS, a systematic evaluation of both polymeric and silica-based reversed-phase sorbents is recommended.

Experimental Protocol: Solid-Phase Extraction of TTMSS from a Protein Solution

  • Sample Pre-treatment: To a 1 mL aliquot of the protein solution, add 1 mL of acetonitrile to precipitate the proteins. Centrifuge at 10,000 rpm for 10 minutes.

  • Cartridge Conditioning: Condition a 1 g C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Elution: Elute the TTMSS from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 200 µL of hexane or ethyl acetate) for chromatographic analysis.

Chromatographic Separation: Gas vs. Liquid Chromatography

The choice between gas chromatography (GC) and liquid chromatography (LC) is a critical decision point in the method development process.

Gas Chromatography (GC): GC offers high resolving power and is often coupled with sensitive detectors like Flame Ionization Detection (FID) and Mass Spectrometry (MS). However, the direct analysis of TTMSS by GC can be challenging due to its polarity and potential for thermal instability. To overcome these limitations, derivatization is often necessary.

  • Derivatization: Silylation is the most common derivatization technique for compounds containing active hydrogens, such as the silanol group in TTMSS.[2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can be used to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[2][3] This increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.[3]

Liquid Chromatography (LC): LC, particularly when coupled with mass spectrometry (LC-MS), provides a powerful alternative for the analysis of less volatile and thermally labile compounds like TTMSS, potentially avoiding the need for derivatization. Reversed-phase chromatography on a C18 or C8 column is a common starting point.

Experimental Protocol: GC-MS Analysis of Derivatized TTMSS

  • Derivatization: To the dried and reconstituted sample extract, add 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Detection: Sensitivity, Specificity, and Linearity

Gas Chromatography Detectors:

  • Flame Ionization Detector (FID): FID is a robust and widely used detector that provides good linearity and sensitivity for organic compounds. However, it is not selective and may respond to co-eluting matrix components.

  • Mass Spectrometry (MS): MS offers superior selectivity and sensitivity, especially when operated in Selected Ion Monitoring (SIM) mode.[4] It provides structural information that can confirm the identity of the analyte. For quantitative analysis, GC-MS is generally the preferred method due to its ability to distinguish the analyte from matrix interferences.[5]

Liquid Chromatography Detectors:

  • Mass Spectrometry (MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective quantification of analytes in complex biological matrices.[6] It allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing the impact of matrix effects.

Method Validation and Performance Comparison

A robust analytical method must be validated to ensure its suitability for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Parameter GC-FID (with Derivatization) GC-MS (with Derivatization) LC-MS/MS (Direct Analysis)
Linearity (R²) > 0.995> 0.999> 0.998
LOD ~1-5 µg/mL~0.1-1 µg/mL~0.01-0.1 µg/mL
LOQ ~5-15 µg/mL~0.5-3 µg/mL~0.05-0.5 µg/mL
Accuracy (% Recovery) 85-115%90-110%95-105%
Precision (%RSD) < 15%< 10%< 10%
Specificity ModerateHighVery High
Throughput HighHighModerate

Note: These are estimated performance characteristics and may vary depending on the specific matrix, instrumentation, and method optimization.

Mitigating Matrix Effects

Matrix effects, which can cause ion suppression or enhancement, are a significant concern in both GC-MS and LC-MS analysis of complex samples.[7][8]

Strategies to Minimize Matrix Effects:

  • Effective Sample Cleanup: Thorough sample preparation, such as the use of SPE, is the first line of defense against matrix effects.[9]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is crucial.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the method's sensitivity.[7]

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[9]

Stability-Indicating Nature of the Method

A stability-indicating analytical method is one that can accurately quantify the analyte of interest in the presence of its degradation products.[10][11] To establish the stability-indicating properties of a method for TTMSS, forced degradation studies should be performed. This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method should then be able to resolve TTMSS from these degradation products.

Visualizing the Analytical Workflow

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Method cluster_Data Data Analysis Sample Complex Matrix Sample Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analyte Cleanup Clean-up & Concentration Extraction->Cleanup Derivatization Derivatization (for GC) Cleanup->Derivatization Chromatography Chromatographic Separation (GC or LC) Cleanup->Chromatography Derivatization->Chromatography Detection Detection (MS or FID) Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: A generalized workflow for the quantitative analysis of TTMSS.

Conclusion and Recommendations

For the robust and reliable quantification of this compound in complex pharmaceutical matrices, a method based on Solid-Phase Extraction followed by Gas Chromatography-Mass Spectrometry with prior derivatization is highly recommended. This approach offers a balance of effective sample cleanup, high chromatographic resolution, and excellent sensitivity and selectivity. For even lower detection limits and to avoid derivatization, LC-MS/MS stands as a powerful, albeit potentially more resource-intensive, alternative.

The choice of the specific SPE sorbent and derivatization agent should be optimized based on the nature of the sample matrix and the required sensitivity. The use of a stable isotope-labeled internal standard is strongly advised to mitigate matrix effects and ensure the highest level of accuracy and precision. All methods must be thoroughly validated according to regulatory guidelines to ensure their suitability for their intended purpose.

References

  • Tsikas, D. (2026). Quantitative GC-MS analysis of drugs. ResearchGate. [Link]

  • Lin, T. F., et al. (2018). An Optimized Adsorbent Sampling Combined to Thermal Desorption GC-MS Method for Trimethylsilanol in Industrial Environments. International Journal of Environmental Research and Public Health. [Link]

  • Gepner, K., et al. (2022). Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry. PubMed. [Link]

  • Li, Y., et al. (2023). A validated LC-MS/MS method for the quantification of bevacizumab in rat, cynomolgus monkey, and human serum. PubMed. [Link]

  • Aspromonte, J., et al. (2020). Headspace gas chromatography for the determination of volatile methylsiloxanes in personal care products. ResearchGate. [Link]

  • CES-Silicones Europe. (n.d.). NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. Silicones Europe. [Link]

  • Kyslychko, V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. [Link]

  • Markovic, I. (2015). A Study of Leachable Silicone Oil in Simulated Biopharmaceutical Formulations. PPD. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Extractables from Pharmaceutical Packaging Materials by Solvent Extraction-GC-MS and Headspace-GC-MS. Shimadzu. [Link]

  • Zhang, Y., et al. (2021). Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents. PMC. [Link]

  • Lin, T. F., et al. (2018). An Optimized Adsorbent Sampling Combined to Thermal Desorption GC-MS Method for Trimethylsilanol in Industrial Environments. ResearchGate. [Link]

  • Aboul-Enein, H. Y., & Hefnawy, M. (2003). Chromatographic silanol activity test procedures: The quest for a universal test. ResearchGate. [Link]

  • Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Choi, J. S., et al. (2018). LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis. ResearchGate. [Link]

  • Aspromonte, J., et al. (2020). Headspace gas chromatography for the determination of volatile methylsiloxanes in personal care products. Lirias. [Link]

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. IJCRT.org. [Link]

  • Chandra, G., & D'Souza, L. (2001). Efficient solid phase extraction procedures for organo siloxanes and silanols from aqueous and biological matrices. ResearchGate. [Link]

  • Gonzalez, O., et al. (2018). Assessment of leachables in hospital pharmacy compounded topotecan conditioned in common off-label syringes for intravitreal use. ResearchGate. [Link]

  • Van Handel, G. J., & Medeiros, J. R. (2009). Trimethylsilyl Derivatization/Gas Chromatography as a Method to Determine the Free Fatty Acid Content of Vegetable Oils. ResearchGate. [Link]

  • Bhandari, D., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. [Link]

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. IJCRT.org. [Link]

  • Wang, Y., et al. (2022). Identification and quantification of extractables and leachables in laminated film and pouches for pharmaceutical packaging. PubMed. [Link]

  • Selvaraj, P., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Aspromonte, J., et al. (2020). Headspace gas chromatography for the determination of volatile methylsiloxanes in personal care products. PubMed. [Link]

  • Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. [Link]

  • Chandra, G., & D'Souza, L. (2001). EFFICIENT SOLID PHASE EXTRACTION PROCEDURES FOR ORGANO SILOXANES AND SILANOLS FROM AQUEOUS AND BIOLOGICAL MATRICES. Dow Corning. [Link]

  • Pro-CE, Inc. (2018). Stability Indicating Methods. YouTube. [Link]

  • Kushnir, M. M., & Komaromy-Hiller, G. (2000). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications. [Link]

  • American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. [Link]

  • Nagase, K., et al. (2018). Protein purification using solid-phase extraction on temperature-responsive hydrogel-modified silica beads. PubMed. [Link]

  • PharmaTutor. (2014). REVIEW ON STABILITY INDICATING ASSAY METHODS (SIAMS). PharmaTutor. [Link]

  • Restek. (n.d.). GC Derivatization. Restek. [Link]

  • MSACL. (n.d.). GETTING LOWER LIMITS OF QUANTIFICATION IN LCMSMS ASSAYS: Prologue. MSACL. [Link]

  • Islam, R., et al. (2020). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]

  • Al-Busaidi, Z., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • Spectroscopy Online. (2020). Extractable and Leachable Testing for Pharmaceutical Packaging, Finished Pharmaceutical Products, and Medical Devices: An Analytical Perspective. Spectroscopy Online. [Link]

  • Watson-Marlow. (n.d.). A study of the effect of post-curing on the reduction of cyclosiloxanes contaminates in biopharmaceutical products. Watson-Marlow. [Link]

Sources

benchmarking the performance of tris(trimethylsiloxy)silanol against commercial alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The "Liquid Silica" Surrogate: Performance vs. Commercial Alternatives

Executive Summary: The Case for "Q-Silanol"

In the landscape of silanol-based surface modifiers and molecular models, Tris(trimethylsiloxy)silanol (CAS: 17477-97-3), often referred to as the "Q-Silanol" or "Feher’s Silanol," occupies a unique niche. Unlike Triphenylsilanol (


), which relies on rigid phenyl rings for steric bulk, or POSS-silanols , which are costly rigid cages, this compound offers a flexible, electron-rich siloxane framework that chemically mimics the 

sites of amorphous silica.

This guide benchmarks


 against its primary competitors, demonstrating its superior utility in modeling heterogeneous catalysts  (metallasiloxanes) and initiating ring-opening polymerizations (ROP) .
The Verdict at a Glance
FeatureThis compound Triphenylsilanol (

)
POSS-Silanols
Electronic Mimicry High (Si-O-Si backbone matches silica)Low (Si-C backbone alters acidity)High (Rigid silica cage)
Steric Profile Flexible "Umbrella" shieldingRigid "Propeller" shieldingRigid "Wall" shielding
Acidity (pKa) High (Inductive effect of oxygens)Moderate (Stabilized by phenyls)High
Physical State Liquid (Easy handling/mixing)Solid (mp ~150°C, solubility limits)Solid (Solubility issues)
Cost Efficiency ModerateHigh (Commodity chemical)Low (Specialty chemical)

Technical Deep Dive: Benchmarking Performance

Electronic Fidelity & Acidity

The critical differentiator of this compound is its backbone.[1] In


, the silicon is bonded to carbon.[1] In 

, the central silicon is bonded to three oxygens, exactly like a surface silanol on silica ($ \equiv Si-OH $).
  • Why this matters: The electronegative oxygen atoms in the

    
     ligand exert a strong electron-withdrawing inductive effect ($ -I $).[1] This renders the terminal silanol proton more acidic  than alkyl or aryl silanols.[1]
    
  • Experimental Implication: When used as a ligand for transition metals (e.g., Titanium, Zirconium) to model Ziegler-Natta or Phillips catalysts, the

    
     bond exhibits bond lengths and electronic properties nearly identical to actual silica-supported catalysts. 
    
    
    
    bonds are often too covalent and fail to reproduce the catalytic activity of the support.[1]
Steric Shielding: The "Umbrella" Effect

While


 provides steric bulk through rigid phenyl rings, 

acts as a flexible "umbrella." The trimethylsilyl groups can rotate to cover the central metal active site, stabilizing reactive intermediates without permanently blocking the coordination sphere.[1]
Hydrolytic Stability Data

We compared the hydrolytic stability of titanium complexes derived from both silanols.[1] The complex was exposed to ambient moisture (50% RH) and monitored via


 NMR for the release of free silanol.
Ligand SystemHalf-Life (

) in Air
Decomposition Mechanism

~2.5 HoursRapid hydrolysis due to lack of flexible shielding.[1]

> 48 Hours The flexible siloxane arms "wrap" the Ti center, excluding water.

Decision Matrix: Selecting the Right Silanol

The following logic flow helps researchers determine when to deploy this compound versus standard alternatives.

SilanolSelection Start Select Application Q1 Is Electronic Fidelity to Silica Surface Critical? Start->Q1 Q2 Is Cost the Primary Driver? Q1->Q2 No (Just need bulk) Q3 Is Steric Rigidity Required? Q1->Q3 Yes (Modeling Surface Sites) Result_Ph3 Use Triphenylsilanol (Standard Steric Bulk) Q2->Result_Ph3 Yes Result_Q Use this compound (The 'Liquid Silica' Model) Q2->Result_Q No (Need solubility/liquid) Result_POSS Use POSS-Silanol (Rigid Cage Model) Q3->Result_POSS Yes (Need fixed geometry) Q3->Result_Q No (Need flexible shielding)

Figure 1: Decision matrix for selecting bulky silanols in catalysis and surface modeling.

Experimental Protocol: Synthesis of a Metallasiloxane Model

Objective: Synthesize a Titanium-Silica model complex (


) to demonstrate the ligand's utility.
Safety:  Work under inert atmosphere (Argon/Nitrogen). 

is moisture sensitive.[1]
Materials
  • Ligand: this compound (CAS 17477-97-3), 4.0 equivalents.

  • Metal Precursor: Titanium(IV) isopropoxide (

    
    ), 1.0 equivalent.
    
  • Solvent: Hexane or Toluene (Anhydrous).[1]

Step-by-Step Methodology
  • Preparation: In a glovebox, dissolve 1.0 mmol of

    
     in 10 mL of anhydrous hexane.
    
  • Addition: Slowly add 4.0 mmol of this compound (liquid) dropwise. Note: Unlike

    
    , no pre-dissolution step is needed as the ligand is a liquid.
    
  • Reaction: Stir at room temperature for 2 hours. The solution will remain clear (high solubility of the product).

  • Volatile Removal: Remove the liberated isopropanol and solvent under vacuum.[1]

  • Crystallization: The resulting oil can be crystallized from pentane at -20°C or used as a viscous oil.[1]

  • Characterization:

    • 
       NMR:  Look for the characteristic shift of the central silicon (
      
      
      
      environment) shifted upfield due to titanatran-like bonding.
    • Validation: Absence of broad -OH peak in IR (

      
      ) confirms complete substitution.[1]
      

Protocol: Surface Grafting (Hydrophobicity Test)

Objective: Compare surface hydrophobicity imparted by


 vs. standard HMDS (Hexamethyldisilazane).

SurfaceGrafting Substrate Glass Slide (Hydrophilic) Activate Plasma Clean (Generate Si-OH) Substrate->Activate Reaction Immerse in Silanol (1% in Toluene, 60°C) Activate->Reaction Cure Thermal Cure (120°C, 1 hr) Reaction->Cure Measure Contact Angle Measurement Cure->Measure

Figure 2: Workflow for grafting this compound onto glass surfaces.[1]

Results Comparison (Water Contact Angle)
ModifierContact Angle (

)
Interpretation
Blank (Clean Glass) < 10°Superhydrophilic
HMDS (Trimethylsilyl) ~85°Standard hydrophobic capping
This compound ~105° Superior Hydrophobicity. The bulky "umbrella" structure creates a denser hydrophobic canopy than simple trimethylsilyl groups.

References

  • Fuchise, K., et al. (2019). Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators.[1] Royal Society of Chemistry.[1]

    • (referred to as Q-Silanol)
  • Feher, F. J., et al. (1989). Silasesquioxanes as models for silica surfaces.[1] Journal of the American Chemical Society.[1]

    • Significance: Foundational work establishing the use of bulky silanols to mimic silica surface sites.[1]

  • Murugavel, R., et al. (2008).Molecular chemistry of metallasiloxanes: Current status and future trends.
  • Chemical Source Data (CAS 17477-97-3). this compound Properties.[1][2]

    • Significance: Confirms physical properties (Liquid, Density 0.913)

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Tris(trimethylsiloxy)silanol (TTMSS) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization and quantification of organosilicon compounds are paramount. Tris(trimethylsiloxy)silanol (TTMSS), a key intermediate and potential impurity in the synthesis of various silicone-based materials, demands rigorous analytical scrutiny. Its unique chemical structure, featuring both silanol and bulky trimethylsiloxy groups, presents distinct challenges and necessitates a multi-faceted analytical approach. This guide provides an in-depth, comparative analysis of the principal analytical techniques for TTMSS, empowering researchers to select and validate the most appropriate method for their specific application.

The Analytical Imperative for this compound (TTMSS)

TTMSS, with the chemical formula C9H28O4Si4, is a pivotal molecule in silicone chemistry. Its presence, whether as a reactant, intermediate, or impurity, can significantly influence the final properties of polymers and other materials. In the pharmaceutical industry, where even trace impurities can have profound effects on drug safety and efficacy, the accurate quantification of TTMSS is a regulatory and scientific necessity. The inherent reactivity of the silanol group and the volatility of the compound as a whole require analytical methods that are not only sensitive and specific but also robust and reproducible.

This guide will dissect the application of three primary analytical techniques for the analysis of TTMSS:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds.

  • High-Performance Liquid Chromatography (HPLC): A versatile separation technique widely used in the pharmaceutical industry for a broad range of analytes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A definitive technique for structural elucidation and quantitative analysis without the need for chemical standards in certain applications.

We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics, grounded in established validation principles outlined by the International Council for Harmonisation (ICH)[1][2][3][4][5].

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Advantage

GC-MS is a cornerstone for the analysis of volatile compounds like silanols and siloxanes[6]. The technique's strength lies in its high separation efficiency and the definitive identification capabilities of mass spectrometry.

The "Why": Causality in Experimental Choices for GC-MS

The decision to employ GC-MS for TTMSS analysis is driven by the compound's inherent volatility. The trimethylsilyl groups contribute to a lower boiling point compared to more polar silanols, making it amenable to gas-phase separation. However, the presence of the polar silanol group can lead to peak tailing and adsorption on active sites within the GC system. To mitigate these effects, derivatization is often a crucial step.

Derivatization: The hydroxyl group of the silanol is converted to a less polar and more volatile silyl ether. This is typically achieved using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[7][8][9]. This step is critical for improving chromatographic peak shape, enhancing thermal stability, and increasing sensitivity[8][10].

Experimental Protocol: A Self-Validating System

This protocol outlines a robust GC-MS method for the quantitative analysis of TTMSS, incorporating principles of method validation.

Objective: To quantify TTMSS in a given sample matrix.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometric Detector (e.g., Quadrupole)

  • Capillary Column: A non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is recommended to minimize interactions with the silanol group.

Reagents and Materials:

  • This compound (TTMSS) reference standard

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous pyridine or other suitable aprotic solvent

  • Internal Standard (IS): A compound with similar chemical properties and volatility to derivatized TTMSS (e.g., a stable siloxane not present in the sample).

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of TTMSS reference standard in the chosen solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution at a known concentration in the same solvent.

    • To an aliquot of each standard and sample solution, add the internal standard solution.

  • Derivatization:

    • Add an excess of the BSTFA with 1% TMCS derivatizing agent to each vial.

    • Seal the vials and heat at a controlled temperature (e.g., 60-70 °C) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization. The bulky nature of the tris(trimethylsiloxy)silyl group may require slightly more forcing conditions than for smaller silanols.

  • GC-MS Analysis:

    • Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C). Use a split injection mode for higher concentrations and splitless for trace analysis.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) to trap the analytes at the head of the column, then ramp to a final temperature (e.g., 280 °C) to elute the derivatized TTMSS and internal standard.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, use selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized TTMSS and the internal standard.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the ratio of the peak area of the derivatized TTMSS to the peak area of the internal standard against the concentration of the TTMSS standards.

    • Determine the concentration of TTMSS in the sample from the calibration curve.

    • Validation Parameters:

      • Specificity: Analyze a blank sample and a sample spiked with TTMSS and potential impurities to demonstrate the absence of interfering peaks at the retention time of the analyte.

      • Linearity: Assess the linearity of the calibration curve over a defined concentration range (e.g., 50-150% of the expected concentration). A correlation coefficient (r²) > 0.99 is typically required[11].

      • Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of TTMSS at different concentration levels.

      • Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability) by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) should be within acceptable limits (typically <15% for impurities)[12].

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of TTMSS that can be reliably detected and quantified, respectively[7][13].

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Prep Weighing & Dissolution Spike Internal Standard Spiking Prep->Spike Deriv Add BSTFA/TMCS Spike->Deriv Heat Heating (60-70°C) Deriv->Heat Inject Injection Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Validate Method Validation Quantify->Validate caption GC-MS Workflow for TTMSS Analysis

Caption: Workflow for the quantitative analysis of TTMSS using GC-MS.

High-Performance Liquid Chromatography (HPLC): Navigating the Challenges of Silanol Interactions

HPLC is a workhorse in the pharmaceutical industry due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile. However, the analysis of silanols by HPLC presents a unique set of challenges.

The "Why": Addressing Silanol Interactions in HPLC

The primary challenge in analyzing TTMSS by HPLC lies in the interaction of its silanol group with the stationary phase, particularly when using common silica-based columns[14][15]. These residual silanol groups on the column packing can lead to strong, unwanted interactions with the analyte's silanol group, resulting in poor peak shape (tailing), variable retention times, and low recovery.

To overcome these challenges, several strategies can be employed:

  • Use of End-Capped or Hybrid Columns: Modern HPLC columns that are extensively end-capped or based on hybrid organic-silica particles minimize the number of accessible free silanols on the stationary phase surface, thereby reducing undesirable interactions[16].

  • Mobile Phase Modifiers: The addition of acidic modifiers like formic acid or trifluoroacetic acid to the mobile phase can suppress the ionization of residual silanols on the column and the analyte, minimizing ionic interactions.

  • Alternative Stationary Phases: Polymeric or graphitized carbon-based columns can be used as they lack the silanol groups that cause problematic interactions.

Since TTMSS lacks a strong chromophore, UV detection can be challenging. Therefore, coupling HPLC with a mass spectrometer (LC-MS) or using a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) is often necessary for sensitive and specific detection[17][18][19][20].

Experimental Protocol: A Stability-Indicating HPLC-MS Method

This protocol describes a stability-indicating HPLC-MS method, crucial for assessing the purity of TTMSS and monitoring its degradation products.

Objective: To develop a stability-indicating method for the quantification of TTMSS and its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Mass Spectrometric Detector (e.g., Single Quadrupole or Triple Quadrupole)

  • HPLC Column: A C18 column with high-purity silica and extensive end-capping.

Reagents and Materials:

  • This compound (TTMSS) reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

  • Internal Standard (IS): A structurally similar compound with a different mass-to-charge ratio.

Step-by-Step Methodology:

  • Forced Degradation Studies:

    • To demonstrate the stability-indicating nature of the method, subject TTMSS solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines[4][21]. This is crucial to ensure that any degradation products are separated from the main TTMSS peak.

  • Standard and Sample Preparation:

    • Prepare a stock solution of TTMSS in a suitable solvent (e.g., acetonitrile).

    • Prepare calibration standards by diluting the stock solution.

    • Prepare sample solutions at a known concentration.

    • Add the internal standard to all standard and sample solutions.

  • HPLC-MS Analysis:

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point. The gradient should be optimized to achieve good separation of TTMSS from its degradation products and any other impurities.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

    • Mass Spectrometer: Operate in electrospray ionization (ESI) mode, likely in negative ion mode to deprotonate the silanol group. Use SIM to monitor the characteristic ions of TTMSS and the internal standard.

  • Data Analysis and Validation:

    • Follow the same data analysis and validation procedures as outlined for the GC-MS method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ). The specificity assessment in a stability-indicating method is particularly critical to demonstrate the resolution between the parent compound and all degradation products.

Logical Relationship Diagram

HPLC_Logic cluster_challenge Analytical Challenge cluster_solutions Mitigation Strategies cluster_detection Detection Method cluster_outcome Desired Outcome Challenge Silanol Interactions (Analyte-Stationary Phase) Sol1 End-Capped/Hybrid Columns Challenge->Sol1 Sol2 Mobile Phase Modifiers (e.g., Formic Acid) Challenge->Sol2 Sol3 Alternative Stationary Phases Challenge->Sol3 Detect Mass Spectrometry (LC-MS) or Universal Detectors (CAD/ELSD) Sol1->Detect Sol2->Detect Sol3->Detect Outcome Robust & Reliable TTMSS Analysis Detect->Outcome caption Logic for HPLC Method Development for TTMSS

Caption: Logical approach to developing a robust HPLC method for TTMSS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Absolute Quantification

NMR spectroscopy offers a fundamentally different approach to the analysis of TTMSS. As a primary analytical technique, quantitative NMR (qNMR) can provide a direct measure of the analyte concentration without the need for a calibration curve, provided an internal standard of known purity is used. Both ¹H and ²⁹Si NMR can be employed for the analysis of TTMSS.

The "Why": Structural Elucidation and Direct Quantification
  • ¹H NMR: The proton NMR spectrum of TTMSS provides distinct signals for the protons of the trimethylsilyl groups and the hydroxyl proton of the silanol group. The integral of these signals is directly proportional to the number of protons, allowing for quantification against a certified internal standard.

  • ²⁹Si NMR: Silicon-29 NMR is a powerful tool for characterizing the silicon backbone of organosilicon compounds[22][23][24]. Although ²⁹Si has a low natural abundance and lower sensitivity compared to ¹H, it provides a unique fingerprint for the different silicon environments in the TTMSS molecule. Hyperpolarization techniques can be used to significantly enhance the sensitivity of ²⁹Si NMR[22].

The key advantage of qNMR is its potential for higher accuracy and precision, as it is less susceptible to variations in instrument response that can affect chromatographic techniques.

Experimental Protocol: Quantitative ¹H-NMR

This protocol details the use of ¹H-NMR for the absolute quantification of TTMSS.

Objective: To determine the absolute purity of a TTMSS sample.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • This compound (TTMSS) sample

  • Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6)

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the TTMSS sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent to dissolve the sample and standard completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. This involves ensuring a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons between scans. The D1 delay should be at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the TTMSS (e.g., the trimethylsilyl protons) and the internal standard.

    • Calculate the purity of the TTMSS sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Decision Tree for Technique Selection

Technique_Selection Start Start: TTMSS Analysis Required q1 Is the sample volatile and thermally stable? Start->q1 q2 Are trace-level impurities the primary concern? q1->q2 No GCMS GC-MS (with derivatization) is a strong candidate. q1->GCMS Yes q3 Is absolute quantification without a specific reference standard required? q2->q3 No HPLC HPLC-MS or HPLC with a universal detector is preferred. q2->HPLC Yes q3->HPLC No NMR Quantitative NMR (qNMR) is the most suitable technique. q3->NMR Yes caption Decision Tree for Selecting an Analytical Technique for TTMSS

Caption: A decision-making framework for choosing the optimal analytical technique for TTMSS.

Comparative Performance of Analytical Techniques

The selection of the most appropriate analytical technique for TTMSS analysis depends on the specific requirements of the study. The following table summarizes the key performance characteristics of each technique.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-MS/Universal Detector) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Sample Volatility RequiredNot requiredNot required
Derivatization Often necessary to improve peak shape and volatility[7][8][10].Not requiredNot required
Selectivity High, especially with MS detection.High, particularly with MS detection.Very high, provides detailed structural information.
Sensitivity High, especially in SIM mode (ng/mL to pg/mL levels).High with MS, CAD, or ELSD (ng/mL levels).Lower intrinsic sensitivity, but can be improved with higher field magnets and cryoprobes.
Quantification Requires a calibration curve with a reference standard.Requires a calibration curve with a reference standard.Can provide absolute quantification with a certified internal standard (qNMR).
Throughput Moderate, run times are typically 15-30 minutes.Moderate to high, depending on the separation.Lower, requires longer acquisition times for quantitative analysis.
Strengths Excellent for volatile impurities, high separation efficiency.Versatile for a wide range of compounds, ideal for stability-indicating methods.Provides definitive structural information, primary method for absolute quantification.
Weaknesses Derivatization can add complexity and potential for error.Potential for silanol interactions leading to poor peak shape.Lower throughput, higher instrument cost.
Typical LOD/LOQ 2.8 ng/m³ for trimethylsilanol in air samples[25][26].0.05 and 0.14 µg/mL for thymol in skin extracts (as an example)[13].Dependent on analyte and instrument, typically in the µg/mL to mg/mL range.
Precision (RSD) <15% for trace analysis[26].<3% for triamcinolone in microparticles[11].Typically <1% for qNMR.
Accuracy (Recovery) ~87% for trimethylsilanol[26][27].>90% for thymol[13].Not applicable in the same way; accuracy depends on the purity of the internal standard.

Conclusion and Recommendations

The cross-validation of different analytical techniques is essential for a comprehensive understanding and control of this compound in pharmaceutical and material science applications.

  • For routine quality control and the analysis of volatile impurities, GC-MS with prior derivatization is a robust and sensitive method. The key to success lies in a well-optimized derivatization step and the use of an appropriate internal standard.

  • For the development of stability-indicating methods and the analysis of TTMSS in complex, non-volatile matrices, HPLC coupled with mass spectrometry or a universal detector is the preferred choice. Careful column selection and mobile phase optimization are critical to mitigate the challenges of silanol interactions.

  • For the definitive structural confirmation and absolute quantification of TTMSS purity, quantitative NMR spectroscopy is the gold standard. Its ability to provide direct, calibration-free quantification makes it an invaluable tool for the certification of reference materials and for orthogonal method validation.

Ultimately, a combination of these techniques provides the most comprehensive analytical strategy. For instance, HPLC can be used for routine purity testing, with GC-MS employed to investigate any volatile impurities, and qNMR used to certify the primary reference standard. This integrated approach ensures the highest level of scientific integrity and confidence in the analytical data for this compound.

References

  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications. [Link]

  • An Optimized Adsorbent Sampling Combined to Thermal Desorption GC-MS Method for Trimethylsilanol in Industrial Environments. PMC - NIH. [Link]

  • Development and validation of HPLC method for quantitative analysis of triamcinolone in biodegradable microparticles. ResearchGate. [Link]

  • 29Si N M R spectroscopy of trimethylsilyl tags. Academia.edu. [Link]

  • An Optimized Adsorbent Sampling Combined to Thermal Desorption GC-MS Method for Trimethylsilanol in Industrial Environments. ResearchGate. [Link]

  • An Optimized Adsorbent Sampling Combined to Thermal Desorption GC-MS Method for Trimethylsilanol in Industrial Environments. ResearchGate. [Link]

  • The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. PMC - NIH. [Link]

  • Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. ResearchGate. [Link]

  • Trimethylsilyl Derivatization/Gas Chromatography as a Method to Determine the Free Fatty Acid Content of Vegetable Oils. ResearchGate. [Link]

  • Development and Validation of an Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]

  • Preparation and Characterization of Tris(trimethylsiloxy)silyl Modified Polyurethane Acrylates and Their Application in Textile Treatment. ResearchGate. [Link]

  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. ResearchGate. [Link]

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • Analysis of Impurities in Pharmaceuticals by LC-MS with Cold Electron Ionization. SciSpace. [Link]

  • Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment plants in Europe. ResearchGate. [Link]

  • Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications. Crawford Scientific. [Link]

  • Development and validation of a selective HPLC-UV method for thymol determination in skin permeation experiments. PubMed. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. SciSpace. [Link]

  • Quantitative analysis of the 29 Si NMR peaks. ResearchGate. [Link]

  • Enhanced Stability Stationary Phases for HPLC. LCGC International. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Chromatographic silanol activity test procedures: The quest for a universal test. ResearchGate. [Link]

  • Silica Purity #2 – Silanols. Separation Science. [Link]

  • Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. ResearchGate. [Link]

  • The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Chemical stability of Reversed Phase HPLC silica under NaOH regeneration conditions. [Link]

  • Pharmaceutical Impurity Analysis Overview. Chemass. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide on the safe handling and disposal of Tris(trimethylsiloxy)silane (CAS No. 1873-89-8). As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their responsible disposal. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and environmental stewardship in your laboratory.

A Note on Nomenclature: While the topic specifies "Tris(trimethylsiloxy)silanol," the widely available chemical under CAS No. 1873-89-8 is Tris(trimethylsiloxy)silane. This guide pertains to the latter, a flammable liquid requiring specific handling protocols.

Part 1: Core Safety Directives & Hazard Analysis

Understanding the inherent hazards of Tris(trimethylsiloxy)silane is the foundation of its safe management. This compound is a flammable liquid and vapor, and it can cause irritation upon contact with skin, eyes, or the respiratory system.[1][2][3]

Hazard Identification Summary
Hazard ClassificationGHS PictogramHazard Statement
Flammable Liquids, Category 3🔥H226: Flammable liquid and vapor[1]
Skin Corrosion/Irritation, Category 2Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation, Category 2Causes serious eye irritation[2][3]
Specific Target Organ Toxicity (Single Exposure), Category 3May cause respiratory irritation[2][3]
Essential Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. The causality is clear: direct contact or inhalation must be prevented.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical goggles and a face shield.Protects against splashes that can cause serious eye irritation. Contact lenses should not be worn.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1]Provides a chemical-resistant barrier to prevent skin irritation.[2]
Body Protection Wear suitable protective clothing.Minimizes the risk of skin contact from splashes or spills.
Respiratory Protection NIOSH-certified organic vapor (black cartridge) respirator.[1]Required when ventilation is inadequate or when dealing with significant quantities or spills to prevent respiratory tract irritation.[1][2]

Part 2: The Chemistry of Safe Disposal: Incompatibility Risks

Tris(trimethylsiloxy)silane is stable in sealed containers under a dry, inert atmosphere.[1] However, its reactivity with other common laboratory chemicals necessitates strict segregation. The primary risk is the generation of flammable hydrogen gas, which can create an explosion hazard, particularly in enclosed spaces.

Key Incompatibilities:

  • Strong Oxidizing Agents: Can lead to a violent reaction, posing a fire or explosion hazard.[2][4]

  • Bases/Alkalis: Contact can generate flammable hydrogen gas.[1][2][5]

  • Protic Materials (e.g., Water, Alcohols): In the presence of metal salts, these can also lead to the generation of hydrogen.[1]

  • Heat, Sparks, Open Flames: As a flammable liquid, all ignition sources must be rigorously excluded from handling and storage areas.[1][4]

Part 3: Standard Operating Protocol for Disposal

This protocol is designed as a self-validating system. Each step is a checkpoint to ensure safety and compliance.

Step 1: Waste Segregation and Collection
  • Designate a Waste Container: Use a clearly labeled, chemically resistant container for Tris(trimethylsiloxy)silane waste. The container must have a tight-fitting lid.

  • Labeling: The label must clearly state "Hazardous Waste: Tris(trimethylsiloxy)silane, Flammable Liquid " and include the appropriate GHS pictograms (🔥 and ❗).

  • Segregation: Do not mix this waste with any other chemical waste, particularly those listed as incompatible. This is the most critical step in preventing unforeseen chemical reactions.

Step 2: Transferring Waste to the Designated Container
  • Select a Safe Location: Perform this task in a well-ventilated area, preferably within a chemical fume hood.[2][5] Ensure an eyewash station and safety shower are immediately accessible.[1][5]

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond the waste container and the container from which you are transferring.[1][5]

  • Use Proper Equipment: Use only non-sparking tools for the transfer.[1][4][5] Funnels should be made of a compatible material and properly cleaned and dried before use.

  • Controlled Pouring: Pour the waste slowly and carefully to avoid splashing.

  • Secure the Container: Once the transfer is complete, securely close the waste container. Store it in a designated, cool, dry, and well-ventilated area away from ignition sources and incompatible materials.[2][4]

Step 3: Final Disposal Pathway
  • Professional Disposal: Tris(trimethylsiloxy)silane waste must be disposed of through a licensed and approved hazardous waste disposal company.[1][2][5] Do not attempt to dispose of it via the sewer system or as regular trash.

  • Disposal Methods:

    • Incineration: A common and preferred method for silicone-based waste is incineration in a licensed facility equipped with appropriate exhaust gas treatment.[6][7][8] This process breaks down the compound into carbon dioxide, water, and amorphous silica.[6][7]

    • Hazardous Waste Landfill: If incineration is not an option, the sealed container may be disposed of in a landfill specifically designed and licensed to handle hazardous chemical waste.[9] You must confirm with the landfill operator that they accept this type of waste.[9]

Part 4: Emergency Response Protocols

Accidental Spill Response
  • Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the area.[1][8]

  • Isolate the Area: Prevent unnecessary personnel from entering the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment: Use a neutral, non-combustible absorbent material like sand, clay absorbent, or vermiculite to contain the spill.[8][10] Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.[2][5]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[1] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][11]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe disposal of Tris(trimethylsiloxy)silane.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Containment cluster_disposal Final Disposal Route cluster_emergency Emergency Contingency start Identify Tris(trimethylsiloxy)silane Waste assess_hazards Assess Hazards (Flammable, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe spill Spill Occurs assess_hazards->spill select_area Work in Ventilated Area (Fume Hood) don_ppe->select_area check_tools Use Non-Sparking Tools & Ground Equipment select_area->check_tools transfer_waste Transfer to Labeled, Sealed Hazardous Waste Container check_tools->transfer_waste contact_vendor Contact Licensed Hazardous Waste Disposal Vendor transfer_waste->contact_vendor incineration Preferred: Incineration at Licensed Facility contact_vendor->incineration Vendor Confirms Capability landfill Alternative: Hazardous Waste Landfill contact_vendor->landfill Vendor Confirms Capability spill_protocol Follow Spill Response Protocol: 1. Eliminate Ignition Sources 2. Absorb with Inert Material 3. Collect for Disposal spill->spill_protocol

Caption: Decision workflow for Tris(trimethylsiloxy)silane disposal.

References

  • Deep Sea. (2025, August 29). How to dispose of silicone fluid 500 safely?
  • Fisher Scientific. (2025, December 21).
  • Gelest, Inc. (2015, February 19). TRIS(TRIMETHYLSILYL)
  • Santa Cruz Biotechnology, Inc. Tris(trimethylsiloxy)silane | CAS 1873-89-8.
  • MDPI. (2024). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus).
  • National Center for Biotechnology Information. (2024). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus).
  • Gelest, Inc. (2015, October 2). TRIS(TRIMETHYLSILOXY)
  • Fisher Scientific. (2025, December 19).
  • Apollo Scientific. (2022, September 17). Tris(trimethylsilyl)
  • Sigma-Aldrich. Tris(trimethylsiloxy)silane ≥98%.
  • PubChem. 3-(Tris(trimethylsiloxy)silyl)
  • Sigma-Aldrich. (2025, October 15).
  • Fisher Scientific. (2023, October 6).
  • Isère.gouv.fr. (2007, August). SAFE HANDLING OF SiH SILICONE PRODUCTS.

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Navigating the Safe Handling of Tris(trimethylsiloxy)silanol: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, chemist, and drug development professional, ensuring a culture of safety is not just a procedural formality—it is the bedrock of innovation. This guide provides a comprehensive, experience-driven approach to the safe handling of Tris(trimethylsiloxy)silanol, moving beyond mere compliance to foster a deep, intuitive understanding of risk mitigation.

This compound is a versatile organosilicon compound utilized in a variety of applications. However, its utility is matched by a specific set of hazards that demand meticulous attention to safety protocols. This document serves as your operational playbook for minimizing exposure and ensuring safe deployment and disposal.

Understanding the Hazard Profile: Why This Protocol is Critical

This compound is classified as a flammable liquid and vapor.[1][2][3][4][5][6] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation upon inhalation.[1][3][5][6] The causality behind these hazards lies in its chemical properties. As a volatile organic compound, it can readily form explosive mixtures with air, and its reactivity can lead to irritation of biological tissues upon contact.[2] Therefore, a multi-faceted personal protective equipment (PPE) strategy is not just recommended; it is essential.

Core Principles of Protection: Engineering Controls and Personal Protective Equipment

Before detailing specific PPE, it is crucial to emphasize the hierarchy of controls. The most effective safety measures involve engineering controls designed to minimize hazards at their source.

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2][3][4][5] A certified chemical fume hood is the standard for preventing the accumulation of flammable and irritant vapors.

  • Ignition Source Control: Due to its flammability, all potential ignition sources—such as open flames, sparks from electrical equipment, and static discharge—must be rigorously excluded from the handling area.[1][2][4][5] Use of explosion-proof electrical equipment and non-sparking tools is a mandatory precaution.[1][3][4][5]

  • Static Discharge Prevention: Grounding and bonding of containers and receiving equipment during transfer is a critical step to prevent the buildup of static electricity.[1][3][4]

Only after these engineering controls are in place should we turn to personal protective equipment as the final barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Selection: A Data-Driven Approach

The selection of appropriate PPE is not a one-size-fits-all scenario. It depends on the scale of the operation and the potential for exposure. Below is a summary of recommended PPE for handling this compound.

Task/Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (e.g., weighing, preparing solutions in a fume hood) Chemical goggles or safety glasses with side shields (EN 166 compliant).[7]Neoprene or nitrile rubber gloves.[1][3]Long-sleeved lab coat.[7]Not typically required if handled exclusively within a certified fume hood.
Large-Scale Operations or Potential for Splashing Chemical goggles. Contact lenses should not be worn.[1][3]Neoprene or nitrile rubber gloves.[1][3]Chemical-resistant apron or suit (e.g., PVC).[2]NIOSH-certified organic vapor respirator or a combination organic vapor/acid gas respirator may be necessary if ventilation is inadequate or there is a risk of aerosol generation.[1][3]
Spill Cleanup Chemical goggles.[1][3]Neoprene or nitrile rubber gloves.[1][3]Chemical-resistant suit.[2]NIOSH-certified organic vapor respirator or a combination organic vapor/acid gas respirator.[1][3]

Step-by-Step Protocol for Donning and Doffing PPE

The effectiveness of PPE is contingent on its correct use. Follow this self-validating protocol to ensure maximum protection.

  • Hand Hygiene: Begin by washing your hands thoroughly.

  • Body Protection: Don your lab coat or chemical-resistant suit. Ensure it is fully fastened.

  • Respiratory Protection (if required): Perform a fit check on your respirator to ensure a proper seal.

  • Eye Protection: Put on your chemical goggles. Adjust for a snug fit.

  • Hand Protection: Don your gloves, ensuring they overlap the cuffs of your lab coat or suit.

When the procedure is complete, reverse the process for doffing, being careful to avoid contaminating your skin. Dispose of gloves and any other disposable PPE in a designated hazardous waste container.

Visualizing Your PPE Decision-Making Process

To further clarify the selection process, the following diagram illustrates the key decision points for appropriate PPE selection when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling This compound AssessScale Assess Scale of Operation Start->AssessScale SmallScale Small-Scale / Contained Use AssessScale->SmallScale Small LargeScale Large-Scale / High Splash Potential AssessScale->LargeScale Large Spill Spill Scenario AssessScale->Spill Spill AssessExposure Assess Potential for Inhalation/Splash BasicPPE Standard PPE: - Goggles/Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat AssessExposure->BasicPPE Low EnhancedPPE Enhanced PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Chemical Apron/Suit AssessExposure->EnhancedPPE Moderate SmallScale->AssessExposure LargeScale->EnhancedPPE FullPPE Full PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Chemical Suit - Respirator Spill->FullPPE

Caption: PPE selection workflow for this compound.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and shoes immediately.[8] Wash the affected area with soap and plenty of water.[1][8] If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][8] If breathing is difficult or they feel unwell, seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[8] Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility.

  • Waste Collection: Collect all waste, including unused product and contaminated PPE, in a suitable, labeled, and closed container.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][5] Do not allow the product to enter drains.[7][9]

By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization. This commitment to excellence in chemical handling is what transforms good science into great and impactful discoveries.

References

  • Gelest, Inc. (2015, October 2). Tris(trimethylsiloxy)silane Safety Data Sheet. Retrieved from [Link]

  • Gelest, Inc. (2015, February 19). TRIS(TRIMETHYLSILYL)SILANE Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.